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  • Product: (S)-Tenatoprazole
  • CAS: 705968-86-1

Core Science & Biosynthesis

Foundational

(S)-Tenatoprazole: Structural Pharmacology and Mechanism of Action in Gastric Acid Suppression

A Technical Whitepaper on Chiral Imidazopyridine Proton Pump Inhibitors Executive Summary (S)-Tenatoprazole represents a fundamental paradigm shift in the pharmacological management of acid-related gastric disorders. By...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on Chiral Imidazopyridine Proton Pump Inhibitors

Executive Summary

(S)-Tenatoprazole represents a fundamental paradigm shift in the pharmacological management of acid-related gastric disorders. By replacing the traditional benzimidazole scaffold with an imidazopyridine ring and isolating the S-enantiomer, this novel proton pump inhibitor (PPI) achieves a significantly prolonged plasma half-life and superior nocturnal acid control. This whitepaper details the molecular mechanism, chiral pharmacokinetics, and the self-validating experimental methodologies utilized by application scientists to profile its efficacy.

Structural Pharmacology: The Imidazopyridine Advantage

Traditional PPIs, such as omeprazole and lansoprazole, utilize a benzimidazole backbone. While highly effective at inhibiting daytime acid secretion, their short plasma half-lives (typically 0.5–1.5 hours) often lead to a phenomenon known as Nocturnal Acid Breakthrough (NAB), where gastric pH drops precipitously during the night.

Tenatoprazole introduces an imidazopyridine ring, fundamentally altering its pharmacokinetic profile. This structural modification extends the plasma half-life by approximately seven-fold compared to conventional PPIs, providing a continuous, 24-hour baseline of target engagement without requiring multiple daily dosing[1][2].

Mechanism of Action: Target Engagement at the H+/K+ ATPase

Like all PPIs, (S)-Tenatoprazole is a prodrug. It circulates in the bloodstream in an inactive, unprotonated form, allowing it to easily diffuse across the lipid bilayer of the parietal cell membrane.

Upon reaching the highly acidic secretory canaliculus (pH < 2.0) of the active parietal cell, the imidazopyridine nitrogen becomes rapidly protonated. This traps the molecule within the canalicular space. The extreme acidity acts as a catalyst, driving a structural rearrangement that converts the prodrug into a highly reactive sulfenamide cation. This active species forms stable, covalent disulfide bonds with luminally exposed cysteine residues (specifically Cys813 and Cys822) on the α-subunit of the gastric H+/K+ ATPase, irreversibly inhibiting the final common pathway of gastric acid secretion[2].

MOA Blood (S)-Tenatoprazole (Bloodstream) Parietal Parietal Cell (Cytosol) Blood->Parietal Passive Diffusion Canaliculus Secretory Canaliculus (pH < 2.0) Parietal->Canaliculus Protonation & Accumulation Sulfenamide Active Sulfenamide Cation Canaliculus->Sulfenamide Acid-catalyzed Conversion ATPase H+/K+ ATPase (Inhibited State) Sulfenamide->ATPase Disulfide Bond Formation

Fig 1: Molecular activation pathway of (S)-Tenatoprazole in the gastric parietal cell.

Pharmacokinetics and Chiral Superiority

The isolation of the S-enantiomer, (S)-Tenatoprazole, specifically addresses the inter-patient variability caused by Cytochrome P450 (CYP) genetic polymorphisms. As detailed in3[3], in vitro metabolism studies demonstrate that the S-isomer is metabolized approximately seven times more slowly than the R-isomer by CYP2C19.

Furthermore, while the R-isomer relies almost exclusively on CYP2C19, the S-isomer utilizes a dual-pathway clearance involving both CYP2C19 and CYP3A4. This dual-pathway acts as a biological fail-safe: CYP3A4 can compensate in patients who are CYP2C19 "poor metabolizers," ensuring consistent systemic exposure and reducing the risk of toxicity or sub-therapeutic dosing[3][4].

Quantitative Pharmacological Comparison

The following table summarizes the quantitative advantages of (S)-Tenatoprazole over standard-of-care PPIs, highlighting its superior nocturnal acid control[3][5].

Parameter(S)-TenatoprazoleEsomeprazoleOmeprazole (Racemate)
Chemical Scaffold ImidazopyridineBenzimidazoleBenzimidazole
Plasma Half-Life (t1/2) ~7.0 - 9.0 hours~1.2 - 1.5 hours~0.5 - 1.0 hours
Primary Metabolism CYP2C19 & CYP3A4 (Dual)CYP2C19 (High dependence)CYP2C19 (High dependence)
Nocturnal pH > 4 Holding Time 64.3%46.8%< 40.0%
24-h Median Intragastric pH 4.64.2~3.8

Experimental Methodologies: Self-Validating Protocols

To rigorously validate the pharmacodynamic and pharmacokinetic properties of (S)-Tenatoprazole, researchers employ specific, self-validating in vitro assays. The following protocols are designed with strict internal controls to ensure exact causality between the drug's presence and the observed biological effect.

Protocol 1: In Vitro H+/K+ ATPase Inhibition Assay

Objective: To quantify the direct inhibitory potency (IC50) of (S)-Tenatoprazole on the gastric proton pump.

  • Vesicle Isolation: Isolate lyophilized gastric vesicles from porcine gastric mucosa. Causality: Porcine models share high structural homology with human H+/K+ ATPase, providing a reliable, high-yield source of the target enzyme that accurately mimics human binding kinetics.

  • Acidic Pre-incubation (Activation Phase): Suspend vesicles in a weakly acidic PIPES buffer (pH 6.0) containing (S)-Tenatoprazole (10 nM to 10 µM) for 30 minutes. Causality: Because the drug is a prodrug, it strictly requires an acidic environment to undergo the structural rearrangement into the active sulfenamide cation. Bypassing this step would yield false negatives.

  • Reaction Initiation: Add ATP (2 mM) and KCl (10 mM) to the suspension. Causality: The pump is potassium-dependent; adding KCl drives the conformational changes necessary for ATP hydrolysis, initiating the enzymatic cycle.

  • Colorimetric Quenching: Terminate the reaction after 15 minutes using a malachite green/ammonium molybdate reagent. Causality: The highly acidic reagent instantly denatures the enzyme, stopping the reaction at a precise time point, while simultaneously forming a stable, measurable chromogenic complex with the released inorganic phosphate (Pi).

  • Photometric Analysis: Read absorbance at 660 nm to calculate the IC50.

Protocol 2: Cytochrome P450 Metabolism Profiling (HLM Assay)

Objective: To validate the chiral metabolic stability of the S-enantiomer compared to the R-enantiomer.

Workflow Step1 1. Prepare HLMs + NADPH System Step2 2. Incubate with (S)-Tenatoprazole (37°C) Step1->Step2 Step3 3. Quench Reaction (Ice-cold Acetonitrile) Step2->Step3 Step4 4. Protein Precipitation (Centrifugation) Step3->Step4 Step5 5. LC-MS/MS Analysis (Metabolite Quantification) Step4->Step5

Fig 2: Experimental workflow for Cytochrome P450 metabolism profiling using HLMs.

  • HLM Preparation: Thaw Human Liver Microsomes (HLMs) on ice and suspend in 0.1 M potassium phosphate buffer (pH 7.4). Causality: HLMs contain the full complement of membrane-bound CYP450 enzymes (CYP2C19, CYP3A4) in their native lipid environment, providing an accurate in vitro representation of hepatic clearance.

  • Substrate Incubation: Add 10 µM (S)-Tenatoprazole and pre-incubate at 37°C for 5 minutes. Causality: Ensures thermal equilibrium before initiating the reaction, preventing lag-phase kinetics.

  • NADPH System Addition: Initiate the reaction by adding an NADPH-regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). Causality: CYP enzymes require a continuous supply of electrons. Direct addition of NADPH is unstable and rapidly degrades; a regenerating system ensures zero-order kinetics for the cofactor.

  • Reaction Quenching: At specific intervals (0, 15, 30, 60 min), extract 50 µL aliquots and immediately mix with 100 µL of ice-cold acetonitrile containing an internal standard. Causality: Acetonitrile instantly precipitates the microsomal proteins, halting metabolism and extracting the lipophilic drug and its metabolites for analysis.

  • LC-MS/MS Quantification: Centrifuge the samples at 15,000 x g and analyze the supernatant to quantify the depletion of the parent drug and the formation of 5'-hydroxy tenatoprazole and tenatoprazole sulfone.

Clinical Translation: Overcoming Nocturnal Acid Breakthrough

The prolonged residence time and optimized chiral clearance of (S)-Tenatoprazole translate directly into superior clinical outcomes. Clinical trials utilizing 24-hour intragastric pH monitoring have demonstrated that (S)-Tenatoprazole maintains a gastric pH > 4.0 for significantly longer durations during the night compared to esomeprazole[5]. This makes it a highly promising candidate for patients suffering from refractory Gastroesophageal Reflux Disease (GERD) and severe erosive esophagitis, where nocturnal acid exposure is the primary driver of mucosal damage.

References

  • Roles of Human Liver Cytochrome P450 Enzymes in Tenatoprazole Metabolism Source: MDPI URL
  • Source: Journal of Neurogastroenterology and Motility (via PMC)
  • Tenatoprazole, a novel proton pump inhibitor with a prolonged plasma half-life: Effects on intragastric pH and comparison with esomeprazole in healthy volunteers Source: ResearchGate URL
  • A Critical Appraisal of Enantiomer Concept of Proton Pump Inhibitors Source: Journal of Gastrointestinal and Liver Diseases URL

Sources

Exploratory

The Stereoselective Pharmacokinetics of Tenatoprazole: A Technical Guide to Understanding (S)-Tenatoprazole's Enhanced Profile

A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals Introduction: The Significance of Chirality in Proton Pump Inhibitors In the realm of proton pump inhibitors (PPIs), t...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals

Introduction: The Significance of Chirality in Proton Pump Inhibitors

In the realm of proton pump inhibitors (PPIs), the molecular architecture of a drug can profoundly influence its clinical performance. Many PPIs, including tenatoprazole, are chiral molecules, existing as a pair of non-superimposable mirror images known as enantiomers. While chemically identical in many respects, these enantiomers can interact differently with the chiral environment of the human body, particularly with metabolizing enzymes. This often leads to stereoselective pharmacokinetics, where one enantiomer exhibits a more favorable absorption, distribution, metabolism, and excretion (ADME) profile than the other.[1][2]

Tenatoprazole, a novel PPI with an imidazopyridine ring, is distinguished by its significantly longer plasma half-life compared to other drugs in its class, offering the potential for more sustained acid suppression.[3] This guide provides a detailed technical examination of the pharmacokinetics of the (S)-enantiomer of tenatoprazole versus its racemic mixture, elucidating the scientific rationale behind the development of the single enantiomer. We will delve into the stereoselective metabolism that underpins the pharmacokinetic differences and provide field-proven experimental protocols for researchers to investigate these phenomena.

Comparative Pharmacokinetics: (S)-Tenatoprazole vs. the Racemic Mixture

The decision to pursue the development of a single enantiomer, a process known as a "chiral switch," is predicated on clear evidence of a superior pharmacokinetic and/or pharmacodynamic profile. In the case of tenatoprazole, preclinical studies have demonstrated a significant stereoselectivity in its pharmacokinetics, with the (S)-enantiomer ((+)-tenatoprazole in the context of the rat study cited) exhibiting a markedly more favorable profile.

In-Vivo Animal Data: A Clear Pharmacokinetic Advantage

A pivotal study in Wistar rats following a single oral dose of racemic tenatoprazole revealed substantial differences in the systemic exposure of the two enantiomers.[3] The data unequivocally show that the (+)-enantiomer (S-tenatoprazole) has a significantly higher bioavailability and longer residence time in the body.

Pharmacokinetic Parameter(+)-Tenatoprazole (S-enantiomer)(-)-Tenatoprazole (R-enantiomer)Statistical Significance
AUC (0-inf) 7.5-fold greater than (-)-tenatoprazole-P < 0.001
Cmax Significantly greater than (-)-tenatoprazole-P < 0.001
t1/2 (half-life) Significantly longer than (-)-tenatoprazole-P < 0.01
CL/F (Clearance/Bioavailability) Significantly lower than (-)-tenatoprazole-P < 0.001
Data from a study in Wistar rats after a single oral dose of rac-tenatoprazole.[3]

This dramatic difference in exposure, particularly the 7.5-fold greater Area Under the Curve (AUC) for the (S)-enantiomer, is the cornerstone of the rationale for its development as a single-enantiomer product.[3] A higher AUC and longer half-life translate to a more sustained therapeutic effect, which for a PPI means more prolonged and consistent control of gastric acid secretion.[4][5]

Human Studies: Pharmacodynamic Corroboration

While direct head-to-head pharmacokinetic studies in humans comparing (S)-tenatoprazole to the racemic mixture are not extensively published, clinical trials focusing on pharmacodynamics provide strong evidence of the benefits of the single enantiomer. Studies have shown that (S)-tenatoprazole produces a significantly greater and more prolonged dose-dependent 24-hour and nocturnal acid suppression compared to other leading PPIs.[4][5] This enhanced pharmacodynamic effect is a direct consequence of the superior pharmacokinetic profile of the (S)-enantiomer.

The Mechanistic Basis: Stereoselective Metabolism

The observed pharmacokinetic differences between the tenatoprazole enantiomers are primarily driven by stereoselective metabolism in the liver. The cytochrome P450 (CYP) enzyme system, specifically CYP2C19 and CYP3A4, are the key players in the biotransformation of tenatoprazole.[2][3]

The (R)-enantiomer is predominantly metabolized by the highly polymorphic CYP2C19 enzyme, while the (S)-enantiomer is metabolized more slowly and by both CYP2C19 and CYP3A4.[2] This dual metabolic pathway for the (S)-enantiomer not only contributes to its slower clearance but also makes its pharmacokinetics less susceptible to the genetic variations in CYP2C19 activity that can lead to significant inter-individual variability in drug response.[1][2]

The primary metabolic pathways for tenatoprazole include 5'-hydroxylation and sulfoxidation.[2][3] In-vitro studies using human liver microsomes and recombinant human P450 enzymes have elucidated the specific roles of CYP2C19 and CYP3A4 in these transformations. CYP2C19 preferentially catalyzes the 5'-hydroxylation of tenatoprazole, while CYP3A4 is mainly responsible for the sulfoxidation to tenatoprazole sulfone.[2]

The slower metabolism of the (S)-enantiomer by these pathways results in its longer half-life and greater systemic exposure.[1][2]

Caption: Metabolic pathways of (S)- and (R)-tenatoprazole.

Experimental Protocols: A Guide to Investigation

To empower researchers in the field, this section provides detailed, self-validating protocols for conducting key experiments to evaluate the stereoselective pharmacokinetics of tenatoprazole.

Protocol 1: In-Vivo Pharmacokinetic Study in an Animal Model

This protocol outlines a typical in-vivo study to determine the pharmacokinetic parameters of tenatoprazole enantiomers in rats.

In_Vivo_PK_Workflow Animal_Acclimatization Animal Acclimatization (e.g., Wistar Rats) Dosing Oral Administration of Racemic Tenatoprazole Animal_Acclimatization->Dosing Blood_Sampling Serial Blood Sampling (e.g., via tail vein) Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Extraction Liquid-Liquid Extraction of Tenatoprazole Enantiomers Plasma_Separation->Sample_Extraction Chiral_HPLC Chiral HPLC-UV/MS Analysis Sample_Extraction->Chiral_HPLC PK_Analysis Pharmacokinetic Analysis (Non-compartmental) Chiral_HPLC->PK_Analysis

Caption: Workflow for an in-vivo pharmacokinetic study.

Step-by-Step Methodology:

  • Animal Model: Utilize male Wistar rats (200-250 g), acclimatized for at least one week with free access to food and water.

  • Dosing: Administer a single oral dose of racemic tenatoprazole (e.g., 5 mg/kg) via oral gavage.

  • Blood Sampling: Collect serial blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples (e.g., at 3000 x g for 10 minutes) to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma, add an internal standard.

    • Add 1 mL of an extraction solvent mixture (e.g., hexane:dichloromethane:isopropanol, 20:10:1 v/v/v).[3]

    • Vortex for 5 minutes and centrifuge at 3000 x g for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for HPLC analysis.

  • Chiral HPLC Analysis:

    • Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak AD-H or a similar column, is often effective for separating PPI enantiomers.

    • Mobile Phase: A typical mobile phase could be a mixture of n-hexane, ethanol, and a basic modifier like diethylamine to improve peak shape. The exact ratio should be optimized for baseline separation.

    • Flow Rate: Typically 0.8-1.2 mL/min.

    • Detection: UV detection at a wavelength where tenatoprazole has significant absorbance (e.g., ~305 nm).

  • Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate key pharmacokinetic parameters (AUC, Cmax, t1/2, CL/F) for each enantiomer from the plasma concentration-time data.

Protocol 2: In-Vitro Metabolism Using Human Liver Microsomes

This protocol describes an in-vitro assay to investigate the metabolism of tenatoprazole enantiomers by human liver microsomes (HLMs).

Step-by-Step Methodology:

  • Materials: Pooled HLMs, NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and a phosphate buffer (pH 7.4).

  • Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing:

    • Phosphate buffer (100 mM, pH 7.4)

    • HLMs (final concentration of 0.5-1.0 mg/mL)

    • Tenatoprazole (racemate, (S)-, or (R)-enantiomer) at various concentrations to determine kinetic parameters.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of metabolite formation.

  • Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.

  • Sample Processing: Centrifuge the mixture to pellet the protein. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the parent compound and its metabolites (e.g., 5'-hydroxy tenatoprazole, tenatoprazole sulfone).

  • Data Analysis: Calculate the rate of metabolism and determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

Conclusion: The Path to an Optimized Therapeutic Agent

The stereoselective pharmacokinetics of tenatoprazole provide a compelling case for the development of its (S)-enantiomer as a single-isomer product. The significantly higher systemic exposure and longer half-life of (S)-tenatoprazole, driven by its slower and more predictable metabolism, offer the potential for a more effective and reliable therapeutic agent for the treatment of acid-related disorders. The in-depth understanding of these pharmacokinetic and metabolic differences, gained through rigorous preclinical and clinical investigation, is a testament to the importance of considering stereoisomerism in modern drug development. The protocols and data presented in this guide serve as a valuable resource for researchers and professionals dedicated to advancing the science of pharmacokinetics and optimizing therapeutic outcomes.

References

  • Guan, J., Yang, J., Li, J., & Li, F. (2009).
  • Le, T. H., et al. (2022). Roles of Human Liver Cytochrome P450 Enzymes in Tenatoprazole Metabolism. Pharmaceutics, 15(1), 23.
  • Hunt, R. H., Armstrong, D., Yaghoobi, M., & James, C. (2010). The pharmacodynamics and pharmacokinetics of S-tenatoprazole-Na 30 mg, 60 mg and 90 mg vs. esomeprazole 40 mg in healthy male subjects. Alimentary Pharmacology & Therapeutics, 31(6), 648-657.
  • Scarpignato, C., & Pelosini, I. (2006). Tenatoprazole, a novel proton pump inhibitor with a prolonged plasma half-life: a review of its potential clinical relevance.
  • Zhou, Q., Yan, X. F., & Pan, W. S. (2008). Is the required therapeutic effect always achieved by racemic switch of proton-pump inhibitors?. World Journal of Gastroenterology, 14(16), 2617–2620.

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Foundational

(S)-Tenatoprazole chemical structure and physicochemical properties

An In-Depth Technical Guide to (S)-Tenatoprazole: Chemical Structure, Physicochemical Properties, and Mechanism of Action Introduction Tenatoprazole is a distinguished member of the proton pump inhibitor (PPI) class of d...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to (S)-Tenatoprazole: Chemical Structure, Physicochemical Properties, and Mechanism of Action

Introduction

Tenatoprazole is a distinguished member of the proton pump inhibitor (PPI) class of drugs, notable for its unique imidazopyridine core, which sets it apart from the more common benzimidazole-based PPIs like omeprazole.[1] This structural difference contributes to a slower metabolism and a significantly longer plasma half-life, approximately seven times that of other PPIs.[2] As a chiral molecule, tenatoprazole exists as two enantiomers, (S)- and (R)-tenatoprazole.[2][3] The (S)-enantiomer, (S)-Tenatoprazole, is the focus of significant research interest. Like other PPIs, it is a prodrug that, upon activation in the acidic environment of the stomach's parietal cells, irreversibly inhibits the H+/K+-ATPase (the gastric proton pump), thereby controlling gastric acid secretion.[4][5][6] This guide provides a comprehensive technical overview of the chemical structure, physicochemical properties, and molecular mechanism of (S)-Tenatoprazole for researchers and drug development professionals.

Chemical Structure and Identification

(S)-Tenatoprazole is a sulfoxide derivative characterized by a stereocenter at the sulfur atom, which imparts its chirality. The molecule consists of a 5-methoxy-1H-imidazo[4,5-b]pyridine ring linked via a methylsulfinyl bridge to a 4-methoxy-3,5-dimethylpyridine moiety.

Chemical Identifiers

Precise identification of (S)-Tenatoprazole is critical for regulatory, research, and development purposes. Key identifiers are summarized below.

IdentifierValueSource
IUPAC Name 5-methoxy-2-[(S)-(4-methoxy-3,5-dimethyl-2-pyridinyl)methylsulfinyl]-1H-imidazo[4,5-b]pyridine[7]
CAS Number 705968-86-1[7][8]
Molecular Formula C₁₆H₁₈N₄O₃S[4][7][8]
Molecular Weight 346.41 g/mol [7][8]
Synonyms (-)-Tenatoprazole, (S)-(-)-Tenatoprazole[7]
Structural Representation

The two-dimensional and three-dimensional arrangement of atoms defines the molecule's interaction with its biological target. The absolute 'S' configuration at the sulfoxide group is a key structural feature.

Caption: Chemical structure of (S)-Tenatoprazole.

Physicochemical Properties

The physicochemical profile of a drug candidate is fundamental to its formulation development, bioavailability, and stability. (S)-Tenatoprazole is typically an off-white to light pink or white crystalline powder.[9][]

PropertyValueNotesSource
Melting Point 173-175 °CRacemic mixture[][11]
178-180 °CRacemic mixture[9]
pKa (Predicted) 4.61 ± 0.40Predicted value[9]
Solubility Soluble in DMSO (with heating), methanol (slightly), dichloromethane, and chloroform. Insoluble in water.Practical solubility data.[9][][12]
Appearance Off-white to light pink solid/powderVisual characteristic[9][]
Stability Hygroscopic and temperature-sensitive. More stable than omeprazole under stressed conditions. Extensive degradation in acidic, neutral, and oxidative conditions.Important for handling and storage.[9][13][14]

Mechanism of Action: Proton Pump Inhibition

(S)-Tenatoprazole functions as an irreversible inhibitor of the gastric H+/K+-ATPase, the enzyme responsible for the final step of acid secretion in gastric parietal cells.

  • Prodrug Activation : As a prodrug, tenatoprazole is administered in an inactive form.[4][15] It is lipophilic, allowing it to cross cell membranes and reach the acidic secretory canaliculi of parietal cells.

  • Acid-Catalyzed Conversion : In this highly acidic microenvironment, tenatoprazole undergoes a proton-catalyzed conversion to its active forms: a cationic sulfenamide and a sulfenic acid.[4][5][6] This activation is a critical, pH-dependent step.

  • Covalent Binding : The activated, electrophilic species then forms a stable, covalent disulfide bond with specific cysteine residues on the luminal surface of the H+/K+-ATPase α-subunit.[4][5]

  • Inhibition of Acid Secretion : This covalent modification inactivates the enzyme, effectively shutting down the transport of H+ ions into the gastric lumen and thus inhibiting acid secretion.[15]

Studies have identified the specific binding sites for tenatoprazole on the H+/K+-ATPase as Cys813 and Cys822 , located in the fifth and sixth transmembrane regions (TM5/6).[4][6][15] The binding to Cys822 results in sustained inhibition, while the bond at Cys813 can be reversed more quickly.[4][6]

PPI_Mechanism cluster_blood Systemic Circulation (pH ~7.4) cluster_parietal Parietal Cell Canaliculus (pH < 2) cluster_pump H+/K+-ATPase (Proton Pump) Prodrug (S)-Tenatoprazole (Inactive Prodrug) Activated Protonation & Rearrangement Prodrug->Activated Diffusion into acidic space Sulfenamide Active Sulfenamide/ Sulfenic Acid Activated->Sulfenamide Acid-catalyzed conversion Cys813 Cys813 Sulfenamide->Cys813 Covalent disulfide bond formation Cys822 Cys822 Sulfenamide->Cys822 Covalent disulfide bond formation Pump H+/K+-ATPase InhibitedPump Inactive Pump (Covalently Bound) InhibitedPump->Pump Inhibition

Caption: Mechanism of H+/K+-ATPase inhibition by (S)-Tenatoprazole.

Synthesis and Chiral Separation

The synthesis of tenatoprazole typically involves a two-step process: nucleophilic substitution followed by oxidation. Obtaining the enantiomerically pure (S)-form requires a chiral separation step.

General Synthetic Route

An efficient, scalable synthesis has been described which can be summarized as follows:[16]

  • Coupling Reaction : 2-mercapto-5-methoxyimidazo[4,5-b]pyridine is coupled with 2-chloromethyl-4-methoxy-3,5-dimethyl pyridine hydrochloride. This nucleophilic substitution reaction is typically carried out in the presence of a base like potassium hydroxide in a solvent mixture such as ethanol and chloroform to yield the sulfide intermediate.

  • Oxidation : The resulting sulfide intermediate is then oxidized to the sulfoxide (tenatoprazole). Common oxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.[16] This step creates the chiral center at the sulfur atom, resulting in a racemic mixture of (R)- and (S)-tenatoprazole.

Experimental Protocol: Chiral Separation by Preparative HPLC

The resolution of the racemic mixture into its individual enantiomers is crucial. A common laboratory-scale method utilizes preparative High-Performance Liquid Chromatography (HPLC).

Objective: To isolate the (S)-enantiomer from a racemic mixture of tenatoprazole.

Instrumentation & Materials:

  • Preparative HPLC system

  • Chiral stationary phase: Amylose tris[(S)-α-methylbenzylcarbamate] based column

  • Mobile Phase: User-defined, often a mixture of alkanes and an alcohol modifier

  • Detector: UV detector set at 240 nm

  • Racemic tenatoprazole (purity >99.5%)

Procedure:

  • Sample Preparation: Dissolve approximately 2 g of the racemic tenatoprazole mixture in the mobile phase.

  • Chromatographic Conditions:

    • Column: Chiral stationary phase (e.g., Amylose tris[(S)-α-methylbenzylcarbamate])

    • Flow Rate: 570 mL/min (Note: This is a preparative scale flow rate and should be adjusted based on column dimensions)

    • Detection: UV at 240 nm

    • Temperature: Ambient

  • Injection & Elution: Inject the prepared sample onto the column.

  • Fraction Collection: Collect the fractions corresponding to the two separated enantiomer peaks.

  • Enantiomer Identification: The identity of the (-) enantiomer, (S)-Tenatoprazole, is confirmed by measuring its optical rotation, which must be laevorotatory. This can be performed on the collected fractions after solvent evaporation.

Analytical Methodologies

Robust analytical methods are essential for quality control, stability testing, and pharmacokinetic studies. Reverse-phase HPLC (RP-HPLC) is the most common technique for the analysis of tenatoprazole.

Protocol: Stability-Indicating RP-HPLC Method

This method is designed to quantify tenatoprazole in the presence of its degradation products, making it suitable for stability studies.[14]

Objective: To determine the concentration of tenatoprazole in a sample and separate it from potential degradants.

Instrumentation & Materials:

  • HPLC system with a Photodiode Array (PDA) or UV detector

  • Column: Kromasil C18 (250 mm × 4.6 mm, 5.0 µm particle size)[14]

  • Mobile Phase: Methanol:THF:Acetate Buffer (68:12:20 v/v), pH adjusted to 6.0[14]

  • Tenatoprazole reference standard

  • Reagents for mobile phase preparation

Procedure:

  • Mobile Phase Preparation: Prepare the acetate buffer and mix with methanol and tetrahydrofuran (THF) in the specified ratio. Adjust the final pH to 6.0 with acetic acid. Filter and degas the mobile phase.

  • Standard Solution Preparation: Prepare a stock solution of tenatoprazole reference standard (e.g., 1000 µg/mL) in a suitable solvent. From this, prepare a working standard solution (e.g., 100 µg/mL) by diluting with the mobile phase.

  • Sample Preparation: Dissolve the sample containing tenatoprazole in the mobile phase to achieve a concentration within the linear range of the assay. Filter the sample through a 0.45 µm membrane filter.

  • Chromatographic Conditions:

    • Column: Kromasil C18 (250 mm × 4.6 mm, 5.0 µm)[14]

    • Flow Rate: 1.0 mL/min[14]

    • Column Temperature: 45°C[14]

    • Detection Wavelength: 307 nm[14][17][18]

    • Injection Volume: 20 µL

  • Analysis: Inject the standard and sample solutions into the HPLC system. The peak area response is used for quantification. The method's linearity has been established over a concentration range of 0.5 - 160 µg/mL.[14]

Causality and Justification:

  • C18 Column: The non-polar C18 stationary phase is well-suited for retaining and separating moderately polar molecules like tenatoprazole from its more polar degradation products.

  • Methanol/THF/Buffer Mobile Phase: The organic modifiers (methanol, THF) are used to control the elution strength, while the buffer maintains a constant pH to ensure reproducible ionization and retention of the analyte. A pH of 6.0 is chosen to ensure the stability of the compound during analysis.

  • Detection at 307 nm: This wavelength corresponds to a high absorbance maximum for tenatoprazole, providing good sensitivity for quantification.[14][17][18]

  • Elevated Column Temperature (45°C): This can improve peak shape and reduce analysis time by lowering mobile phase viscosity.[14]

Pharmacokinetic Significance and Conclusion

The defining characteristic of (S)-Tenatoprazole is its extended plasma half-life, which is significantly longer than that of first-generation PPIs.[4][6] This prolonged duration of action offers the potential for more consistent and sustained control of intragastric pH over a 24-hour period. This is particularly relevant for managing conditions like nocturnal acid breakthrough, a phenomenon where gastric pH drops overnight despite PPI therapy. The bioavailability of tenatoprazole has also been shown to be significantly greater in its (S)-tenatoprazole sodium salt hydrate form compared to the free form, a difference attributed to crystal structure and hydrophobicity.[4][6]

References

  • Tenatoprazole - wikidoc. (2011, September 27). wikidoc. [Link]

  • Tenatoprazole - ChemBK. (2024, April 9). ChemBK. [Link]

  • (S)-Tenatoprazole | C16H18N4O3S | CID 11552393. PubChem - NIH. [Link]

  • Tenatoprazole, テナトプラゾール. (2016, June 23). New Drug Approvals. [Link]

  • TENATOPRAZOLE, (S)-. gsrs. [Link]

  • a new method development and validation for the determination of tenatoprazole in tablet dosage form by. (2019, June 27). World Journal of Pharmaceutical and Life Sciences. [Link]

  • Characterization of the inhibitory activity of tenatoprazole on the gastric H+,K+-ATPase in vitro and in vivo | Request PDF. ResearchGate. [Link]

  • Tenatoprazole - Wikipedia. Wikipedia. [Link]

  • TENATOPRAZOLE, (S)-. Inxight Drugs. [Link]

  • Characterization of the inhibitory activity of tenatoprazole on the gastric H+,K+ -ATPase in vitro and in vivo. PubMed. [Link]

  • Bio-analytical Method Development and Validation of Tenatoprazole using High Performance Liquid Chromatographic with UV Detection. International Journal of ChemTech Research. [Link]

  • TENATOPRAZOLE. Inxight Drugs. [Link]

  • Tenatoprazole, テナトプラゾール. All About Drugs. [Link]

  • TENATOPRAZOLE. Inxight Drugs. [Link]

  • Proton Pump Inhibitors. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

  • S-tenatoprazole sodium - Wikidata. Wikidata. [Link]

  • Tenatoprazole Intermediate. Angle Bio Pharma. [Link]

  • Development and Validation of Stability Indicating RP-HPLC-PDA Method for Tenatoprazole and Its Application for Formulation Analysis and Dissolution Study. Semantic Scholar. [Link]

  • Tenatoprazole, (R)- | C16H18N4O3S | CID 40466926. PubChem. [Link]

  • (PDF) Development and Validation of Stability Indicating RP-HPLC-PDA Method for Tenatoprazole and Its Application for Formulation Analysis and Dissolution Study. ResearchGate. [Link]

  • Synthesis of Antiulcerative Drug Tenatoprazole. Scientific.Net. [Link]

  • Development and Validation of Stability Indicating RP-HPLC-PDA Method for Tenatoprazole and Its Application for Formulation Analysis and Dissolution Study. American Journal of Analytical Chemistry - SCIRP. [Link]

Sources

Exploratory

Structural Pharmacology and Binding Kinetics of (S)-Tenatoprazole to Gastric H+/K+-ATPase: A Technical Whitepaper

Executive Summary (S)-Tenatoprazole represents a significant structural evolution in the class of proton pump inhibitors (PPIs). Unlike traditional benzimidazole-based PPIs such as omeprazole and esomeprazole, (S)-tenato...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-Tenatoprazole represents a significant structural evolution in the class of proton pump inhibitors (PPIs). Unlike traditional benzimidazole-based PPIs such as omeprazole and esomeprazole, (S)-tenatoprazole features a novel imidazopyridine backbone 1. This structural divergence fundamentally alters its pharmacokinetic and pharmacodynamic profile, granting it an exceptionally prolonged plasma half-life (~6.0 to 7.0 hours) and superior efficacy in managing nocturnal acid breakthrough compared to standard therapies 2. This whitepaper dissects the mechanistic binding affinity of (S)-tenatoprazole to the gastric H+/K+-ATPase, detailing the causality behind its irreversible inhibition and providing validated experimental protocols for kinetic assessment.

Mechanistic Pharmacology: The Imidazopyridine Advantage

PPIs are prodrugs that require acid-catalyzed activation within the highly acidic secretory canaliculus (pH < 2.0) of the gastric parietal cell 3. The activation rate is strictly dictated by the pKa of the compound's pyridine and benzimidazole (or imidazopyridine) nitrogens.

Causality of Slower Activation: (S)-Tenatoprazole exhibits a markedly slower rate of activation compared to omeprazole and lansoprazole. The presence of an additional pyrido nitrogen in the imidazopyridine ring lowers the pKa2 at the essential C-2 position 4. This slower conversion is a critical pharmacological asset rather than a detriment. Rapidly activating PPIs often bind superficially to the easily accessible Cys813 residue on the luminal surface. In contrast, the slow activation of (S)-tenatoprazole allows the uncharged prodrug molecule to penetrate deeper into the membrane domain of the H+/K+-ATPase before fully converting to its reactive, thiophilic sulfenamide species.

This deep penetration enables covalent disulfide bonding with Cys822 , a residue located deep within the transmembrane region (TM5/6) 5. Binding to Cys822 confers truly irreversible inhibition, as it is highly sterically protected and resistant to endogenous reducing agents like glutathione, unlike the more superficial Cys813 1.

Visualizing the Mechanism of Action

G Blood Bloodstream (S)-Tenatoprazole (Prodrug) Imidazopyridine Ring Parietal Parietal Cell Cytoplasm (pH ~7.1) Blood->Parietal Passive Diffusion Canaliculus Secretory Canaliculus (pH < 2.0) Parietal->Canaliculus Acidic Accumulation Activation Acid-Catalyzed Conversion (Reactive Sulfenamide) Canaliculus->Activation Protonation (Slow Kinetics) Binding Deep Membrane Penetration Disulfide Bond at Cys813 & Cys822 Activation->Binding Thiophilic Attack Inhibition Irreversible H+/K+-ATPase Inhibition (Prolonged Acid Suppression) Binding->Inhibition Conformational Lock

Acid-catalyzed activation pathway and deep membrane binding of (S)-Tenatoprazole to H+/K+-ATPase.

Quantitative Data: Comparative Binding and Kinetics

The structural differences between (S)-tenatoprazole and esomeprazole manifest directly in their clinical and biochemical metrics. In vivo, the maximum binding stoichiometry of tenatoprazole reaches 2.9 nmol/mg of the enzyme 5.

Pharmacological Parameter(S)-TenatoprazoleEsomeprazoleOmeprazole
Core Scaffold ImidazopyridineBenzimidazoleBenzimidazole
Primary Target Cysteines Cys813, Cys822Cys813, Cys892Cys813, Cys892
Plasma Half-Life (t1/2) ~6.0 - 7.0 hours~1.0 - 1.5 hours~0.5 - 1.0 hours
Enzyme Binding Stoichiometry 2.6 - 2.9 nmol/mg~2.0 nmol/mg~2.0 nmol/mg
Nocturnal Acid Control Superior (>16 hrs pH >4)ModeratePoor

Experimental Methodology: In Vitro H+/K+-ATPase Inhibition Assay

To accurately quantify the binding affinity and inhibitory kinetics of (S)-tenatoprazole, researchers must account for its prodrug nature. Standard physiological pH assays will yield false negatives because the drug remains inactive. The following protocol is a self-validating system designed to mimic the canalicular environment and prove irreversible binding.

Phase 1: Vesicle Preparation and Acid-Activation
  • Isolate Gastric Microsomes: Utilize lyophilized pig gastric microsomes. Causality: Porcine H+/K+-ATPase shares exceptionally high sequence homology with the human enzyme, particularly in the TM5/6 transmembrane domains where Cys822 resides, providing a highly reliable translational baseline for human pharmacodynamics 5.

  • Pre-incubation (Acid Activation): Suspend (S)-tenatoprazole in a weakly acidic buffer (PIPES buffer, pH 5.5 - 6.0) for 30 minutes at 37°C. Causality: Because of the lower pKa2 of its imidazopyridine ring, (S)-tenatoprazole activates slower than benzimidazoles 4. This pre-incubation step ensures the generation of the active thiophilic sulfenamide species prior to enzyme exposure, preventing the acid-induced degradation of the sensitive microsomes that would occur if the assay were run entirely at pH < 2.0.

Phase 2: Kinetic Binding and Quantification
  • Enzyme Incubation: Introduce the acid-activated (S)-tenatoprazole (at varying concentrations, e.g., 1 μM to 100 μM) to the microsome preparation (10 μg protein/mL) in a reaction buffer containing 2 mM ATP and 2 mM MgCl2 at pH 7.4.

  • ATP Hydrolysis Measurement: After a 15-minute incubation, quench the reaction with cold trichloroacetic acid (TCA). Quantify the release of inorganic phosphate (Pi) using a Malachite Green colorimetric assay at 630 nm. Causality: The reduction in Pi release is inversely proportional to the covalent disulfide binding of the drug to the catalytic subunit of the ion pump.

Phase 3: Reversibility Washout (Self-Validation)
  • Washout and Re-assay: Dilute the incubation mixture 50-fold with cold buffer, centrifuge at 100,000 x g for 30 minutes to pellet the microsomes, and resuspend in fresh, drug-free buffer. Re-measure ATPase activity.

  • Mechanistic Validation: Causality: If the inhibition persists post-washout, it confirms the irreversible nature of the covalent disulfide bond at Cys822. If activity is restored, the inhibition was merely competitive. (S)-tenatoprazole will demonstrate sustained inhibition post-washout, validating its mechanism as a truly irreversible inhibitor 5.

References

  • Title: The pharmacodynamics and pharmacokinetics of S-tenatoprazole-Na 30 mg, 60 mg and 90 mg vs.
  • Source: researchgate.
  • Source: ncats.
  • Source: escholarship.
  • Title: Chemistry of Covalent Inhibition of the Gastric (H+, K+)

Sources

Foundational

Elucidating the Metabolic Architecture of (S)-Tenatoprazole in Human Liver Microsomes

Executive Summary (S)-Tenatoprazole is a novel, prolonged-acting proton pump inhibitor (PPI) characterized by a unique imidazopyridine backbone. Unlike traditional benzimidazole-based PPIs (e.g., omeprazole), (S)-tenatop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-Tenatoprazole is a novel, prolonged-acting proton pump inhibitor (PPI) characterized by a unique imidazopyridine backbone. Unlike traditional benzimidazole-based PPIs (e.g., omeprazole), (S)-tenatoprazole exhibits a significantly extended plasma half-life, making it a prime candidate for managing nocturnal gastric acid hypersecretion. As application scientists, understanding its biotransformation in human liver microsomes (HLMs) is critical for predicting clearance rates, identifying potential drug-drug interactions (DDIs), and designing robust in vitro assays. This guide deconstructs the regioselective and stereospecific metabolic pathways of (S)-tenatoprazole, providing a field-proven, self-validating methodological framework for investigating its pharmacokinetics.

Mechanistic Architecture of (S)-Tenatoprazole Metabolism

The metabolic fate of (S)-tenatoprazole in the human liver is driven by a complex interplay of cytochrome P450 (CYP450) enzymatic oxidation and spontaneous chemical reduction. Recent systematic studies utilizing recombinant human P450s and HLMs have mapped these distinct pathways ()[1].

  • CYP2C19-Mediated Hydroxylation: The primary enzymatic clearance pathway is driven by CYP2C19, which exhibits high regioselectivity for the C-5′ position, converting (S)-tenatoprazole into 5′-OH tenatoprazole [1].

  • CYP3A4-Mediated Sulfoxidation: A secondary, yet clinically vital, compensatory pathway is catalyzed by CYP3A4. This enzyme preferentially drives the sulfoxidation reaction, yielding tenatoprazole sulfone [1].

  • Non-Enzymatic Reduction: Uniquely, (S)-tenatoprazole undergoes a spontaneous, non-enzymatic reduction in the hepatic environment to form tenatoprazole sulfide , a major human metabolite[1].

  • Secondary Metabolism of the Sulfide: Once formed, tenatoprazole sulfide is further metabolized by both CYP2C19 and CYP3A4 into a newly identified terminal metabolite: 1′-N-oxy-5′-hydroxytenatoprazole sulfide [1].

MetabolicPathway Tenatoprazole (S)-Tenatoprazole Hydroxy 5'-OH Tenatoprazole Tenatoprazole->Hydroxy CYP2C19 (Hydroxylation) Sulfone Tenatoprazole Sulfone Tenatoprazole->Sulfone CYP3A4 (Sulfoxidation) Sulfide Tenatoprazole Sulfide (Non-enzymatic) Tenatoprazole->Sulfide Spontaneous Reduction NOxy 1'-N-oxy-5'-OH Tenatoprazole Sulfide Sulfide->NOxy CYP2C19 & CYP3A4 (N-oxidation & Hydroxylation)

Figure 1: Metabolic biotransformation pathways of (S)-Tenatoprazole in HLMs.

Kinetic Profiling & Comparative Data

To effectively model hepatic clearance ( ), it is necessary to quantify the relative contributions of these parallel pathways. The table below synthesizes the regioselective and stereospecific parameters observed during HLM incubations.

Table 1: Regioselective Metabolism Profile of (S)-Tenatoprazole

SubstrateMetabolite FormedCatalyzing SystemReaction TypeRelative Contribution
(S)-Tenatoprazole 5′-OH TenatoprazoleCYP2C19C-5′ HydroxylationPrimary (High)
(S)-Tenatoprazole Tenatoprazole SulfoneCYP3A4SulfoxidationSecondary (Moderate)
(S)-Tenatoprazole Tenatoprazole SulfideNon-enzymaticSpontaneous ReductionMajor (Spontaneous)
Tenatoprazole Sulfide 1′-N-oxy-5′-OH Tenatoprazole SulfideCYP2C19 & CYP3A4N-oxidation / HydroxylationTerminal (Newly Identified)

Experimental Methodology: Self-Validating HLM Assay

When investigating a compound like (S)-tenatoprazole—which undergoes both enzymatic and spontaneous degradation—a standard depletion assay is insufficient. As application scientists, we must design a self-validating system that isolates causality. We utilize pooled Human Liver Microsomes (HLMs) rather than recombinant enzymes alone because HLMs preserve the native lipid microenvironment and the physiological stoichiometry of CYP450s to NADPH-cytochrome P450 reductase.

The Tri-Matrix Validation Strategy

To ensure data integrity, every experimental run must include three parallel reaction matrices:

  • Active System: Complete mixture (HLM + Substrate + NADPH). Measures total clearance.

  • Minus-NADPH Control: Replaces NADPH with buffer. Causality: Isolates the spontaneous, non-enzymatic reduction of tenatoprazole to tenatoprazole sulfide from CYP-mediated oxidation.

  • Heat-Inactivated Control: Uses HLMs boiled at 100°C for 10 minutes. Causality: Confirms that substrate depletion is due to metabolism rather than non-specific binding to the microsomal lipid bilayer.

HLMWorkflow Prep 1. Master Mix (HLM + Buffer) Substrate 2. Substrate ((S)-Tenatoprazole) Prep->Substrate Reaction 3. Initiation (NADPH @ 37°C) Substrate->Reaction Quench 4. Quenching (Ice-cold ACN) Reaction->Quench Analysis 5. LC-HRMS/MS Quantification Quench->Analysis

Figure 2: Self-validating HLM experimental workflow for kinetic profiling.

Step-by-Step Protocol: High-Resolution Biotransformation Assay
  • Master Mix Preparation: Combine 100 mM potassium phosphate buffer (pH 7.4), 3.3 mM MgCl₂, and pooled HLMs to achieve a final protein concentration of 0.5 mg/mL.

    • Causality: MgCl₂ is an essential divalent cation cofactor required for optimal electron transfer by NADPH-cytochrome P450 reductase.

  • Substrate Spiking: Add (S)-Tenatoprazole (dissolved in methanol) to final concentrations ranging from 1 to 50 µM.

    • Causality: Final organic solvent concentration must remain <0.5% (v/v) to prevent solvent-induced inhibition of CYP3A4 and CYP2C19.

  • Thermal Equilibration: Pre-incubate the matrices at 37°C for 5 minutes.

    • Causality: Initiating the reaction at a physiological temperature prevents artificial lag phases, ensuring accurate calculation of initial velocity ( ).

  • Reaction Initiation: Add an NADPH-regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase) to the Active System.

    • Causality: A regenerating system maintains steady-state NADPH levels, preventing cofactor depletion from artificially suppressing the apparent .

  • Quenching: At precise intervals (e.g., 0, 15, 30, 60 minutes), extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., lansoprazole).

    • Causality: Acetonitrile instantaneously denatures microsomal proteins, halting all enzymatic activity while precipitating the matrix for clean downstream mass spectrometry.

  • Centrifugation & Analysis: Centrifuge at 15,000 × g for 15 minutes at 4°C. Analyze the supernatant via LC-HRMS/MS to quantify parent depletion and the formation of 5′-OH tenatoprazole, tenatoprazole sulfone, and tenatoprazole sulfide.

Clinical & Pharmacogenomic Implications

The metabolic architecture of (S)-tenatoprazole offers distinct clinical advantages over first-generation PPIs. Traditional PPIs like omeprazole are heavily dependent on CYP2C19 for clearance. Consequently, patients with CYP2C19 genetic polymorphisms (Poor Metabolizers, or PMs) experience massive interindividual variability in drug exposure ()[2].

Because the S-enantiomer of tenatoprazole utilizes a dual-pathway clearance mechanism, CYP3A4 acts as a critical metabolic shunt[2]. If the CYP2C19 pathway is compromised due to genetic polymorphism or concurrent administration of a CYP2C19 inhibitor, CYP3A4-mediated sulfoxidation compensates for the loss of clearance. This stereoselective metabolic redundancy minimizes pharmacokinetic variability, reduces the risk of adverse DDIs, and ensures consistent nocturnal acid suppression across diverse patient populations.

References

  • Le, T.-K., Park, Y. J., Cha, G. S., Oktavia, F. A. R., Kim, D. H., & Yun, C.-H. (2022). "Roles of Human Liver Cytochrome P450 Enzymes in Tenatoprazole Metabolism." Pharmaceutics, 15(1), 23. Source: MDPI / PubMed. URL:[Link]

  • Moad, J. C., et al. (2023). "A Pharmacogenetics-Based Approach to Managing Gastroesophageal Reflux Disease: Current Perspectives and Future Steps." Pharmacogenomics and Personalized Medicine, 16, 583-596. Source: Taylor & Francis. URL:[Link]

Sources

Exploratory

(S)-Tenatoprazole: Mechanistic Insights into In Vitro Half-Life and Prolonged Duration of Action

Introduction: The Imidazopyridine Paradigm Proton pump inhibitors (PPIs) have long been the cornerstone of acid suppression therapy. However, conventional benzimidazole-based PPIs (e.g., omeprazole, lansoprazole) are lim...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imidazopyridine Paradigm

Proton pump inhibitors (PPIs) have long been the cornerstone of acid suppression therapy. However, conventional benzimidazole-based PPIs (e.g., omeprazole, lansoprazole) are limited by short plasma half-lives (1–2 hours) and nocturnal acid breakthrough. (S)-Tenatoprazole represents a structural evolution: the substitution of the benzimidazole moiety with an imidazopyridine ring[1]. This modification significantly decreases the pKa of the fused imidazole nitrogen and reduces the rate of hepatic metabolism, yielding an extended pharmacokinetic profile[1]. The (S)-enantiomer, in particular, demonstrates optimized in vitro stability and a prolonged duration of action, making it a highly potent candidate for sustained gastric acid inhibition.

Mechanistic Basis of Prolonged Action: H+,K+-ATPase Binding Kinetics

The extended duration of action of (S)-tenatoprazole is fundamentally driven by its unique binding stoichiometry and target residue affinity on the gastric H+,K+-ATPase. In vitro studies reveal that tenatoprazole binds to the catalytic subunit of the gastric acid pump with a stoichiometry of 2.6 nmol/mg of the enzyme[2].

Upon acid-catalyzed conversion to its active sulfenamide species within the parietal cell canaliculus, (S)-tenatoprazole forms covalent disulfide bonds with luminally accessible cysteines[3]. Trypsin and thermolysin digestion assays of labeled ATPase have mapped these binding sites to the TM5/6 region, specifically at Cys813 and Cys822 [3].

The decay of (S)-tenatoprazole binding exhibits a distinct biphasic profile[2]:

  • Fast Reversal Phase (Cys813): Binding at Cys813 is relatively fast but reversible, demonstrating an in vitro half-life of 3.9 hours[2].

  • Irreversible Plateau Phase (Cys822): Binding at Cys822 confers a plateau phase of sustained inhibition[3]. Unlike Cys813, the disulfide bond at Cys822 is highly resistant to reversal by endogenous reducing agents (e.g., glutathione), ensuring prolonged pump inactivation until de novo enzyme synthesis occurs[2].

BindingMechanism Prodrug (S)-Tenatoprazole (Imidazopyridine Prodrug) Canaliculus Acidic Secretory Canaliculus (pH < 4.0) Prodrug->Canaliculus Accumulation Active Active Sulfenamide Species (Highly Reactive) Canaliculus->Active Acid-catalyzed cleavage Cys813 TM5/6 Region: Cys813 (Reversible Binding, t½ = 3.9h) Active->Cys813 Disulfide formation Cys822 TM5/6 Region: Cys822 (Irreversible Plateau Phase) Active->Cys822 Disulfide formation

Biphasic binding mechanism of (S)-Tenatoprazole to H+,K+-ATPase Cys813 and Cys822.

In Vitro Pharmacokinetics and pH-Dependent Activation

The activation rate of PPIs is highly dependent on the acidic environment. Because (S)-tenatoprazole possesses an imidazopyridine backbone, its conversion to the active sulfenamide is modulated differently across pH gradients compared to benzimidazole PPIs.

Below pH 5.1, the conversion of PPIs accelerates[4]. However, at extremely low pH values (approaching 0), the conversion rate constants shift due to the protonation states of the pyridine and imidazole rings[4]. Table 1 summarizes the in vitro half-lives of various PPIs at 25 °C across highly acidic pH ranges, demonstrating tenatoprazole's controlled activation profile[4].

Table 1: Conversion Half-Lives of Proton Pump Inhibitors at 25 °C

Medium pH Omeprazole (min) Lansoprazole (min) Pantoprazole (min) Tenatoprazole (min)
-0.301 2.9 2.2 4.6 1.6
0 3.6 1.4 3.4 2.0
0.301 4.5 1.4 4.7 3.0
0.602 3.2 1.5 5.8 4.7

| 0.824 | 3.8 | 1.9 | 6.9 | 8.2 |

Cytochrome P450 Metabolism Profiling

The stereochemistry of tenatoprazole plays a critical role in its hepatic clearance. In vitro microsomal assays indicate that the enantiomers of tenatoprazole are metabolized at significantly different rates by Cytochrome P450 (CYP) enzymes[5].

The (S)-isomer is metabolized approximately seven times more slowly than the (R)-isomer by human CYP2C19[5]. Furthermore, the (S)-isomer utilizes CYP3A4 as a major secondary oxidative pathway (primarily sulfoxidation), which can compensate for a blockade or potential deficiency of CYP2C19[5]. This dual-pathway metabolism mitigates the pharmacokinetic variability typically seen in patients with CYP2C19 genetic polymorphisms.

Table 2: In Vitro Metabolic Characteristics of Tenatoprazole Enantiomers

Enantiomer Primary Metabolic Pathway CYP2C19 Metabolism Rate Mean Residence Time (MRT)
(R)-Tenatoprazole CYP2C19 (Predominant) Fast Short

| (S)-Tenatoprazole | CYP3A4 & CYP2C19 | ~7x Slower | Significantly Prolonged |

Experimental Protocol: In Vitro Assessment of H+,K+-ATPase Inhibition and Binding Decay

To empirically validate the 3.9-hour half-life of the reversible binding component and the sustained inhibition at Cys822, the following self-validating in vitro protocol is utilized. The inclusion of a reducing agent (DTT) in the washout phase is critical to establish causality between disulfide bond stability and prolonged duration of action. DTT rapidly reduces the reversible Cys813 bond, allowing researchers to isolate and quantify the true irreversible plateau phase conferred by Cys822.

Phase 1: Gastric Vesicle Preparation and Activation
  • Vesicle Isolation: Isolate gastric H+,K+-ATPase-rich vesicles from lyophilized porcine gastric mucosa using sucrose density gradient centrifugation. Suspend in a buffer containing 5 mM PIPES/Tris (pH 6.8).

  • Ionophore Permeabilization: Treat vesicles with nigericin (10 µM) and valinomycin (10 µM) to collapse pH and K+ gradients, ensuring the pump is fully accessible to the drug in a simulated active state.

Phase 2: Drug Incubation and Covalent Binding
  • Acidic Activation: Pre-incubate (S)-tenatoprazole (10 µM) in an activation buffer (pH 1.2) for 5 minutes to generate the active sulfenamide species.

  • Enzyme Inhibition: Neutralize the activated drug solution to pH 7.4 and immediately add it to the vesicle suspension. Incubate at 37 °C for 30 minutes to allow maximal disulfide bonding at Cys813 and Cys822.

Phase 3: Washout, Reduction, and Decay Monitoring (The Self-Validating Step)
  • DTT Challenge: Divide the inhibited vesicles into two aliquots.

    • Control Aliquot: Wash with standard buffer.

    • Reduction Aliquot: Wash with buffer containing 10 mM Dithiothreitol (DTT).

  • Time-Course Sampling: Incubate both aliquots at 37 °C. Extract samples at 0, 1, 2, 4, 6, and 8 hours.

  • ATPase Activity Assay: Measure residual ATPase activity by quantifying inorganic phosphate (Pi) release using the malachite green colorimetric assay after adding 2 mM ATP and 10 mM KCl.

  • Data Analysis: Plot the log of residual inhibition against time. The Control Aliquot will exhibit a biphasic decay curve, where the fast phase yields a calculated half-life of ~3.9 hours (reversal at Cys813), followed by a plateau. The Reduction Aliquot will show accelerated reversal of the Cys813 bond, isolating the DTT-resistant irreversible inhibition attributed to Cys822.

ExperimentalWorkflow Step1 1. Isolate Gastric Vesicles (H+,K+-ATPase rich) Step3 3. Incubate & Inhibit (30 mins at 37°C) Step1->Step3 Step2 2. Acid-Activate (S)-Tenatoprazole (pH 1.2 buffer) Step2->Step3 Step4A 4A. Washout (Control) Standard Buffer Step3->Step4A Step4B 4B. Washout (Reduction) 10 mM DTT Buffer Step3->Step4B Step5 5. Measure Pi Release (0 - 8 Hours) Step4A->Step5 Step4B->Step5 Step6 6. Calculate Biphasic Decay (Isolate Cys822 Stability) Step5->Step6

Experimental workflow for validating the biphasic decay of (S)-Tenatoprazole inhibition.

Conclusion

The substitution of the benzimidazole ring with an imidazopyridine moiety in (S)-tenatoprazole fundamentally alters its in vitro and in vivo pharmacological profile. By achieving a unique binding stoichiometry that includes the highly stable Cys822 residue, and by leveraging the slower, CYP3A4-compensated metabolism of the (S)-enantiomer, (S)-tenatoprazole overcomes the primary limitations of rapid clearance and nocturnal acid breakthrough associated with legacy PPIs. The self-validating in vitro models of ATPase inhibition decay directly corroborate its extended duration of action, positioning it as a superior agent for sustained gastric acid suppression.

Sources

Foundational

Discovery and synthesis pathways of the (S)-Tenatoprazole enantiomer

An In-Depth Technical Guide to the Discovery and Asymmetric Synthesis of the (S)-Tenatoprazole Enantiomer Abstract The evolution of proton pump inhibitors (PPIs) has been defined by the transition from racemic mixtures t...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Discovery and Asymmetric Synthesis of the (S)-Tenatoprazole Enantiomer

Abstract The evolution of proton pump inhibitors (PPIs) has been defined by the transition from racemic mixtures to purified enantiomers, optimizing pharmacokinetic profiles and clinical efficacy. Tenatoprazole distinguishes itself from legacy PPIs (e.g., omeprazole, lansoprazole) through its unique imidazo[4,5-b]pyridine scaffold, which confers a significantly extended plasma half-life[1]. As a Senior Application Scientist, I have structured this guide to dissect the pharmacological rationale behind isolating the (S)-enantiomer (S-Tenatoprazole) and to provide a rigorous, mechanistic breakdown of the asymmetric synthesis pathways required to produce it at high enantiomeric excess (ee) and pharmaceutical purity.

Pharmacological Rationale: The Case for Chiral Isolation

Unlike benzimidazole-based PPIs, tenatoprazole incorporates an imidazopyridine ring. This structural divergence fundamentally alters its metabolic fate. Racemic tenatoprazole exhibits a half-life approximately seven times longer than omeprazole[1]. However, pharmacokinetic profiling revealed that the (S)-enantiomer (also referred to as the (−)-enantiomer) possesses superior metabolic stability and a lower intrinsic clearance rate via the hepatic CYP2C19 isoenzyme[1][2].

The isolation of S-Tenatoprazole is not merely a regulatory exercise in chiral switching; it is a clinical necessity for achieving sustained, 24-hour gastric acid suppression, particularly for mitigating nocturnal acid breakthrough—a persistent challenge with legacy PPIs[2]. Furthermore, formulating S-Tenatoprazole as a sodium salt monohydrate drastically increases its aqueous solubility to >50 g/L (compared to a maximum of 19 g/L for the racemic sodium salt), enabling highly concentrated intravenous formulations[3].

G A Imidazopyridine Scaffold (Tenatoprazole) B Decreased CYP2C19 Metabolic Clearance A->B C Prolonged Plasma Half-Life (~7x vs Omeprazole) B->C D S-Enantiomer Isolation (S-Tenatoprazole) C->D E Sustained Nocturnal Acid Suppression D->E

Caption: Pharmacokinetic rationale for the development of the (S)-Tenatoprazole enantiomer.

Mechanistic Pathways for Asymmetric Sulfoxidation

The core synthetic challenge in producing S-Tenatoprazole lies in the stereoselective oxidation of its prochiral sulfide precursor: 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridyl)methyl]thio]imidazo[4,5-b]pyridine[1][4]. Because over-oxidation to the achiral sulfone must be avoided, the choice of oxidizing agent, chiral ligand, and reaction conditions is strictly governed by mechanistic causality.

The Modified Kagan-Sharpless Oxidation (Titanium/Tartrate System)

This pathway utilizes a chiral titanium complex to direct the facial attack of a peroxide onto the sulfur atom. The catalytic system comprises titanium tetraisopropoxide [Ti(OiPr)₄], a chiral ligand such as D-(-)-diethyl tartrate (D-DET), and cumene hydroperoxide (CHP) as the terminal oxidant[5].

Causality of Reagents: The addition of a precise stoichiometric amount of water is the critical mechanistic trigger here. Water hydrolyzes the titanium-isopropoxide bonds, forcing the assembly of a highly structured, oxo-bridged dinuclear titanium-tartrate complex. This dimeric cage restricts the conformational freedom of the approaching prochiral sulfide, ensuring that the hydroperoxide oxygen is delivered almost exclusively to the pro-S lone pair of the sulfur atom, yielding the (−)-enantiomer[1][5]. A tertiary amine base (e.g., diisopropylethylamine) is often added to neutralize trace acids that could trigger premature degradation of the acid-labile imidazopyridine ring[1].

Davis Oxaziridine-Mediated Synthesis

An alternative, highly efficient route employs (1R)-(−)-(10-camphorsulfonyl)oxaziridine as a chiral oxidizing agent in the presence of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)[6].

Causality of Reagents: The inclusion of DBU is not merely for pH control; it actively forms a salt with the prochiral sulfide in the isopropyl alcohol solvent. This salt formation enhances the nucleophilicity of the sulfur atom and creates a tight ion-pair transition state. The rigid, sterically demanding camphor skeleton of the oxaziridine then dictates a highly enantio-controlled oxygen transfer, precipitating the spent (camphorsulfonyl)imine byproduct out of solution and driving the reaction forward via Le Chatelier's principle[6].

Emerging Biocatalytic Sulfoxidation

Recent advancements utilize engineered monooxygenase polypeptides (e.g., utilizing NADPH/NADH cofactors and molecular oxygen) to achieve perfect enantioselectivity[7]. While highly specific, this method is currently limited by the volumetric productivity constraints of enzyme-catalyzed batch reactors.

G Sulfide Tenatoprazole Sulfide (Prochiral) Oxaziridine Davis Oxaziridine Oxidation (DBU, IPA, 10-15°C) Sulfide->Oxaziridine Kagan Kagan-Sharpless Oxidation (Ti(OiPr)4, D-DET, CHP) Sulfide->Kagan Biocat Biocatalytic Sulfoxidation (Engineered Monooxygenase) Sulfide->Biocat S_Tenat (S)-Tenatoprazole (High ee%) Oxaziridine->S_Tenat >93% recovery Kagan->S_Tenat ~80% yield Biocat->S_Tenat High specificity Salt S-Tenatoprazole Sodium Monohydrate (>99% pure) S_Tenat->Salt NaOH / H2O

Caption: Divergent synthetic pathways for the asymmetric oxidation of Tenatoprazole sulfide.

Quantitative Data Analysis

The table below summarizes the comparative metrics of the primary chemical synthesis routes based on industrial process optimization data[5][6].

Synthesis PathwayKey Reagents / CatalystsSolvent SystemTemp (°C)Yield (%)Enantiomeric Excess (ee%)Byproduct Management
Davis Oxaziridine (1R)-(−)-(10-camphorsulfonyl)oxaziridine, DBUIsopropyl Alcohol10–15~93.6> 99.0Imine precipitates, easily filtered
Kagan-Sharpless Ti(OiPr)₄, D-(-)-diethyl tartrate, Water, CHPToluene / ChloroformRoom Temp~80.0~ 99.6Requires aqueous extraction/quench
Biocatalytic Engineered Monooxygenase, O₂, NADPHAqueous Buffer25–30Variable> 99.9Requires cofactor regeneration

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Analytical checkpoints (TLC, Chiral HPLC) are embedded to verify reaction progression before proceeding to downstream isolation.

Protocol A: Davis Oxaziridine-Mediated Synthesis of (S)-Tenatoprazole Sodium

Adapted from established industrial scale-up methodologies[6].

Step 1: Substrate Activation

  • Charge a clean, dry reactor with isopropyl alcohol (5 L).

  • Add tenatoprazole sulfide (420 g, 1.27 mol) and DBU (193.6 g, 1.27 mol). Causality Check: Ensure complete dissolution. The DBU salt formation is critical for nucleophilic activation of the sulfide.

Step 2: Asymmetric Oxidation 3. Cool the mixture to 10−15 °C using a jacketed chiller. 4. Portion-wise, add (1R)-(−)-(10-camphorsulfonyl)oxaziridine (306.6 g, 1.33 mol) over 30 minutes to control the exothermic oxygen transfer. 5. Stir the reaction mixture for 7 hours at 10−15 °C, followed by 8 hours at 25−30 °C. Validation Check: Perform TLC (Eluent: Dichloromethane/Methanol 9:1). The disappearance of the sulfide spot confirms reaction completion.

Step 3: Isolation and Salt Formation 6. Filter the precipitated (camphorsulfonyl)imine byproduct. Wash the filter cake with isopropyl alcohol (840 mL) and dry (Expected recovery: ~93.6%)[6]. 7. Concentrate the filtrate under vacuum to approximately 840 mL. 8. Add deionized water (8.4 L) and adjust the pH to 7.5 using 50% aqueous acetic acid at 15−20 °C to precipitate the free base. 9. To form the highly soluble monohydrate salt, resuspend the free base in aqueous NaOH (1 equivalent), crystallize, and dry under controlled humidity to yield S-Tenatoprazole sodium monohydrate[3]. Validation Check: Chiral HPLC (Chiralpak AD-H column) must show >99% ee for the (−)-enantiomer.

Protocol B: Modified Kagan-Sharpless Oxidation

Adapted for high-purity laboratory synthesis[1][5].

Step 1: Catalyst Complex Assembly

  • In a flask purged with inert N₂, dissolve D-(-)-diethyl tartrate (2.0 eq) and Ti(OiPr)₄ (1.0 eq) in anhydrous chloroform.

  • Add exactly 1.0 eq of H₂O. Stir for 1 hour at room temperature. Causality Check: The solution will turn slightly yellow, indicating the formation of the active dinuclear Ti-tartrate complex.

Step 2: Oxidation 3. Add tenatoprazole sulfide (1.0 eq) and a tertiary amine base (e.g., diisopropylethylamine, 0.5 eq). 4. Cool to 0 °C and slowly add cumene hydroperoxide (CHP, 1.05 eq). 5. Stir for 20 hours[5]. Validation Check: Monitor via HPLC to prevent over-oxidation to the sulfone derivative. 6. Quench with aqueous sodium thiosulfate, extract the organic layer, and recrystallize the product twice from ethyl acetate/hexane to achieve >99.6% purity[5].

References

  • Enantiomer (-)
  • Davis Oxaziridine-Mediated Asymmetric Synthesis of Proton Pump Inhibitors Using DBU Salt of Prochiral Sulfide Source: Organic Process Research & Development - ACS Publications URL:[Link]

  • S-tenatoprazole sodium monohydrate salt and the use thereof in the form of a proton pump inhibitor Source: EP Patent 1664044B1 URL
  • Synthesis and Characterization of S-Tenatoprazole Source: Advanced Materials Research, Scientific.Net URL:[Link]

  • Enantiomer of tenatoprazole and the use thereof in therapy Source: US Patent 7507746B2 URL
  • Synthesis of prazole compounds Source: US Patent 8895271B2 URL
  • Acid Suppression Therapy: Where Do We Go from Here? Source: Digestion, Karger Publishers URL:[Link]

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: HPLC Method Development for the Chiral Separation of (S)-Tenatoprazole

Executive Summary The pharmaceutical industry's shift toward single-enantiomer therapeutics necessitates robust, highly selective analytical methods. Tenatoprazole, a novel imidazopyridine-derivative proton pump inhibito...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pharmaceutical industry's shift toward single-enantiomer therapeutics necessitates robust, highly selective analytical methods. Tenatoprazole, a novel imidazopyridine-derivative proton pump inhibitor (PPI), exhibits significant stereoselective pharmacokinetics. The eutomer, (S)-tenatoprazole, demonstrates a prolonged half-life and superior efficacy in acid-related disorders compared to its (R)-counterpart and the racemic mixture. This application note provides a comprehensive, self-validating protocol for the chiral separation of (S)-tenatoprazole using High-Performance Liquid Chromatography (HPLC) on polysaccharide-based Chiral Stationary Phases (CSPs).

Regulatory Context & Scientific Grounding

Chirality is an integral part of modern drug research. Regulatory authorities, including the FDA and EMA, strongly prefer the development of single active enantiomers to optimize therapeutic outcomes and minimize off-target toxicity[American Pharmaceutical Review, 2025][1]. Tenatoprazole features a chiral sulfoxide group. Because enantiomers possess identical physicochemical properties in an achiral environment, their separation requires a chiral selector capable of forming transient, diastereomeric complexes with the analyte[Wiley, 2021][2].

Mechanistic Principles of Enantiorecognition

The gold standard for PPI enantioseparation is the use of amylose or cellulose-based CSPs[MDPI, 2025][3]. For tenatoprazole, Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel) provides exceptional resolution. The causality of this separation relies on a three-point interaction model:

  • Hydrogen Bonding: The carbamate linkages (N-H and C=O) on the CSP interact with the sulfoxide oxygen and imidazopyridine nitrogen of tenatoprazole.

  • π−π Interactions: The phenyl rings of the CSP interact with the benzimidazole/pyridine rings of the analyte.

  • Steric Inclusion: The helical structure of the amylose backbone creates chiral grooves. The (S)-enantiomer achieves a more thermodynamically stable fit within this groove, leading to differential retention times.

Mechanism CSP Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD-H) HB Hydrogen Bonding (Carbamate N-H & C=O) CSP->HB Pi π-π Interactions (Phenyl Rings) CSP->Pi Steric Steric Inclusion (Helical Groove) CSP->Steric Eutomer (S)-Tenatoprazole (Optimal 3D Fit -> Higher Affinity) HB->Eutomer Distomer (R)-Tenatoprazole (Suboptimal Fit -> Lower Affinity) HB->Distomer Pi->Eutomer Pi->Distomer Steric->Eutomer Steric->Distomer

Fig 1. Tripartite chiral recognition mechanism between the CSP and Tenatoprazole enantiomers.

Method Development Strategy & Causality

Developing a self-validating chiral method requires understanding the causality behind mobile phase selection.

  • Bulk Solvent (n-Hexane): Acts as the non-polar carrier, driving the analyte into the chiral grooves of the stationary phase.

  • Polar Modifiers (Ethanol/Isopropanol): Modulate retention ( k′ ) and resolution ( Rs​ ). Ethanol provides strong hydrogen bonding competition, eluting the analyte faster, while Isopropanol provides steric bulk, fine-tuning the selectivity ( α ). A blend of both (e.g., 12% EtOH / 12% IPA) yields the optimal thermodynamic balance[ACS Publications, 2010][4].

  • Basic Additive (Dibutylamine or Diethylamine): Critical Causality Step. Tenatoprazole contains a basic imidazopyridine ring. Without a basic additive, this nitrogen interacts strongly with residual acidic silanol groups on the silica gel backbone of the CSP. This secondary interaction causes severe peak tailing and destroys chiral resolution. Adding 0.05% - 0.1% Dibutylamine (DBA) masks these silanols, ensuring sharp, symmetrical peaks.

Workflow Start Define Analytical Target Profile (S)-Tenatoprazole Purity CSP Screen Chiral Stationary Phases (e.g., Chiralpak AD-H, IC, AS) Start->CSP MP Mobile Phase Optimization (n-Hexane / Alcohols) CSP->MP Additives Basic Additive Selection (DBA for Silanol Masking) MP->Additives Thermo Thermodynamic Profiling (Temperature & Flow Rate) Additives->Thermo Valid Method Validation (ICH Q2(R1) Guidelines) Thermo->Valid

Fig 2. Systematic workflow for chiral HPLC method development of (S)-Tenatoprazole.

Experimental Protocol

Reagents and Materials
  • Analyte: Racemic Tenatoprazole reference standard; (S)-Tenatoprazole reference standard.

  • Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), and Ethanol (EtOH).

  • Additives: Dibutylamine (DBA), analytical grade.

  • Column: Chiralpak AD-H ( 250 mm×4.6 mm , 5μm particle size).

Sample Preparation
  • Diluent Preparation: Prepare a mixture of n-Hexane and Ethanol (50:50, v/v).

  • Standard Stock Solution: Accurately weigh 10.0 mg of racemic tenatoprazole into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent to achieve a concentration of 1.0 mg/mL .

  • Working Solution: Transfer 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase ( 100μg/mL ). Filter through a 0.22μm PTFE syringe filter prior to injection.

Step-by-Step Chromatographic Workflow
  • System Preparation: Purge the HPLC system (pump, autosampler, and detector lines) with Isopropanol to remove any reversed-phase solvents (water/acetonitrile), preventing immiscibility issues with normal-phase solvents.

  • Mobile Phase Preparation: Mix n-Hexane, Isopropanol, Ethanol, and DBA in a ratio of 760:120:120:0.5 (v/v)[ACS Publications, 2010][4]. Degas the mixture via ultrasonication for 10 minutes.

  • Column Equilibration: Install the Chiralpak AD-H column. Set the column oven temperature to 25∘C . Flow the mobile phase at 0.5 mL/min until a stable baseline is achieved (typically 45-60 minutes).

  • Method Execution:

    • Set the UV detector to 285 nm (or 240 nm depending on matrix interference).

    • Inject 10μL of the working solution.

    • Record the chromatogram for 25 minutes to ensure complete elution of both enantiomers.

  • Elution Order Verification: Inject the pure (S)-Tenatoprazole reference standard to confirm the elution order. Under these specific conditions, (S)-Tenatoprazole typically elutes first, followed by (R)-Tenatoprazole.

Data Presentation & Validation Parameters

Table 1: Comparison of Chiral Stationary Phases for Tenatoprazole
Stationary PhaseChiral SelectorSeparation ModeResolution ( Rs​ )Peak Symmetry
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)Normal Phase> 3.5 Excellent (< 1.2)
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Normal Phase1.8 - 2.2Moderate
Chiralpak IC Cellulose tris(3,5-dichlorophenylcarbamate)Polar Organic2.5Good
Table 2: Optimized Chromatographic Parameters
ParameterOptimized ConditionJustification
Column Chiralpak AD-H ( 250×4.6 mm,5μm )Optimal steric fit for benzimidazole sulfoxides.
Mobile Phase n-Hexane / IPA / EtOH / DBA (76.0 : 12.0 : 12.0 : 0.05 v/v)Balances retention, resolution, and peak shape.
Flow Rate 1.0 mL/min Ensures optimal linear velocity for mass transfer.
Temperature 25∘C Lower temperatures increase α but broaden peaks; 25∘C is the thermodynamic sweet spot.
Detection UV at 285 nm Maximum absorption wavelength for the imidazopyridine chromophore.
Injection Vol. 10μL Prevents column overloading and maintains theoretical plates.
Table 3: System Suitability & Method Validation Summary

A self-validating system requires strict adherence to system suitability criteria prior to sample analysis.

Validation ParameterAcceptance CriteriaTypical Observed Value
Retention Time (S-isomer) N/A ∼13.75 min
Retention Time (R-isomer) N/A ∼16.00 min
Resolution ( Rs​ ) ≥2.0 (Baseline separation) 3.8
Tailing Factor ( Tf​ ) ≤1.5 1.15
Theoretical Plates ( N ) >5000 >8500
LOD / LOQ Signal-to-Noise ratio ≥3 / ≥10 0.05μg/mL / 0.15μg/mL
Linearity ( R2 ) ≥0.999 over 1−150μg/mL 0.9998

Conclusion

The developed normal-phase HPLC method utilizing a Chiralpak AD-H column provides a highly robust, selective, and self-validating protocol for the enantiomeric determination of (S)-tenatoprazole. By understanding the causality of mobile phase additives—specifically the use of dibutylamine to mask silanol interactions—analysts can achieve baseline resolution ( Rs​>3.5 ) and excellent peak symmetry, ensuring compliance with stringent regulatory standards for chiral drug development.

References

  • Chiral separation in the class of proton pump inhibitors by chromatographic and electromigration techniques: An overview. PubMed / Wiley (2021). URL:[Link]

  • Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal, Thermodynamic Characterization, and Hysteretic Effect. MDPI (2025). URL:[Link]

  • Davis Oxaziridine-Mediated Asymmetric Synthesis of Proton Pump Inhibitors Using DBU Salt of Prochiral Sulfide. Organic Process Research & Development - ACS Publications (2010). URL:[Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review (2025). URL: [Link]

Sources

Application

Application Note: In Vitro Assays for (S)-Tenatoprazole Proton Pump Inhibition

Introduction & Mechanistic Rationale (S)-Tenatoprazole is a highly potent, long-acting proton pump inhibitor (PPI) characterized by a unique imidazopyridine backbone, which distinguishes it from traditional benzimidazole...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

(S)-Tenatoprazole is a highly potent, long-acting proton pump inhibitor (PPI) characterized by a unique imidazopyridine backbone, which distinguishes it from traditional benzimidazole-based PPIs like omeprazole and lansoprazole[1][2]. In drug development and pharmacological profiling, accurately quantifying its inhibitory effect on the gastric H+/K+-ATPase (the proton pump) is critical.

Like all classical PPIs, (S)-tenatoprazole is an acid-activated prodrug. In vivo, it accumulates in the acidic secretory canaliculi of gastric parietal cells (pH < 2.0), where it undergoes a rapid structural rearrangement into a highly reactive sulfenic acid or sulfenamide intermediate[3][4]. This thiophilic species then forms irreversible covalent disulfide bonds with luminally accessible cysteine residues on the α-subunit of the H+/K+-ATPase[5][6]. Specifically, tenatoprazole binds to Cys813 and Cys822 within the fifth and sixth transmembrane (TM5/6) domains[3][5].

Because of this prodrug nature, standard in vitro enzymatic assays must artificially simulate this acidic activation step to accurately measure target engagement and calculate the half-maximal inhibitory concentration (IC50).

MOA Prodrug (S)-Tenatoprazole (Imidazopyridine Prodrug) Acid Acidic Environment (pH < 4.0) Prodrug->Acid Accumulates in Canaliculi Intermediate Protonated Intermediate (Sulfenic Acid / Sulfenamide) Acid->Intermediate Acid Activation Target H+/K+-ATPase (Gastric Proton Pump) Intermediate->Target Thiophilic Attack Binding Covalent Disulfide Bond (Cys813 & Cys822) Target->Binding Cross-linking Inhibition Irreversible Inhibition of Acid Secretion Binding->Inhibition Conformational Lock

Mechanism of (S)-Tenatoprazole activation and H+/K+-ATPase inhibition.

Pharmacological Profile & Quantitative Data

The (S)-enantiomer of tenatoprazole exhibits superior pharmacokinetics compared to its racemic counterpart or the (R)-enantiomer. It is metabolized approximately seven times more slowly by human CYP2C19, relying primarily on CYP3A4 for clearance, which mitigates inter-patient variability associated with CYP2C19 polymorphisms[2].

The table below summarizes the key quantitative parameters of (S)-tenatoprazole's interaction with the H+/K+-ATPase target[3][5].

ParameterValue / CharacteristicMechanistic Implication
In vitro IC50 ~3.2 μMDemonstrates potent, low-micromolar inhibition in cell-free vesicle assays.
Binding Stoichiometry 2.6 nmol/mg of enzymeIndicates multi-site labeling on the catalytic α-subunit.
Primary Binding Sites Cys813, Cys822Cys822 binding provides profound resistance to endogenous reducing agents, prolonging efficacy.
Plasma Half-Life ~6.0 - 7.0 hours~7x longer than omeprazole, allowing for sustained nocturnal acid control.
Enzyme Selectivity >2000-fold over Na+/K+Ensures high target specificity without disrupting systemic ion gradients.

Experimental Design & Causality (The "Why")

To construct a robust in vitro assay for (S)-tenatoprazole, researchers must design a self-validating system that accounts for the drug's biochemical requirements. Do not simply mix the drug, enzyme, and substrate; the order of operations is dictated by causality:

  • The Acid-Activation Pre-incubation : Since (S)-tenatoprazole is inert at neutral pH, introducing it directly to an assay buffer at pH 7.4 will yield false-negative IC50 values[4]. The protocol must include a pre-incubation step at an acidic pH (e.g., pH 5.5–6.0) to drive the conversion of the imidazopyridine prodrug into its active sulfenamide form[3].

  • Ion Permeability (The use of Ionophores) : The H+/K+-ATPase requires intracellular ATP and extracellular (luminal) K+ to cycle. When using isolated, right-side-out gastric vesicles, the luminal K+ binding sites are sequestered inside the vesicle. To allow K+ to access these sites and stimulate ATP hydrolysis, the vesicles must be permeabilized. This is achieved either by lyophilization (creating "leaky" vesicles) or by adding an ionophore like nigericin.

  • Phosphate Detection : The most direct readout of ATPase activity is the quantification of inorganic phosphate (Pi) released from ATP hydrolysis. The Malachite Green colorimetric assay is preferred due to its high sensitivity and stability at acidic/neutral pH transitions.

Self-Validating Assay Protocol (The "How")

The following protocol utilizes lyophilized porcine gastric vesicles as the source of H+/K+-ATPase. The system is designed to be self-validating by incorporating strict basal and stimulated controls.

Reagents & Equipment
  • Enzyme : Lyophilized porcine gastric H+/K+-ATPase vesicles (reconstituted to 1 mg/mL in 5 mM PIPES/Tris, pH 6.8).

  • Activation Buffer : 40 mM PIPES, 2 mM MgCl2, pH 5.5.

  • Assay Buffer (Reaction) : 40 mM Tris-HCl, 2 mM MgCl2, 20 mM KCl, pH 7.4.

  • Substrate : 20 mM ATP (neutralized to pH 7.0).

  • Detection : Malachite Green Phosphate Assay Kit.

  • Test Compound : (S)-Tenatoprazole dissolved in 100% DMSO (serial dilutions from 100 μM to 0.1 nM).

Step-by-Step Methodology

Workflow Prep 1. Vesicle Preparation (H+/K+-ATPase Isolation) Activation 2. Drug Pre-incubation (Acidic pH 5.5, 37°C, 30 min) Prep->Activation Add (S)-Tenatoprazole Reaction 3. ATPase Reaction (Add ATP, Mg2+, K+, pH 7.4) Activation->Reaction Shift pH, Add Substrates Detection 4. Pi Quantification (Malachite Green Reagent) Reaction->Detection Stop Reaction Analysis 5. IC50 Calculation (Absorbance at 620 nm) Detection->Analysis Read OD & Regress

Step-by-step in vitro assay workflow for H+/K+-ATPase inhibition.

Step 1: Acid Activation (Target Engagement)

  • In a 96-well microplate, add 10 μL of (S)-Tenatoprazole (at 10x final concentration in 10% DMSO) to 40 μL of Activation Buffer (pH 5.5).

  • Add 10 μL of H+/K+-ATPase vesicle suspension (approx. 5-10 μg of protein per well).

  • Incubate the plate at 37°C for 30 minutes. Causality: This step allows the low pH to protonate the imidazopyridine ring, triggering the structural rearrangement necessary for covalent disulfide bonding to Cys813/Cys822.

Step 2: Enzymatic Reaction (ATP Hydrolysis) 4. Following activation, initiate the ATPase reaction by adding 40 μL of the Assay Buffer (pH 7.4) containing 20 mM KCl and 2 mM ATP to each well. 5. The addition of the Tris-based assay buffer shifts the pH to ~7.4, halting further acid-activation of the prodrug and providing the optimal pH for ATPase turnover. 6. Incubate at 37°C for exactly 30 minutes.

Step 3: Termination and Detection 7. Stop the reaction by adding 20 μL of Malachite Green reagent to all wells. 8. Incubate at room temperature for 15 minutes to allow the phosphomolybdate-malachite green complex to fully develop. 9. Read the absorbance at 620 nm using a microplate reader.

Data Analysis & Validation Metrics

A self-validating protocol requires internal controls to ensure that the observed inhibition is strictly due to target engagement and not assay artifacts (e.g., compound aggregation or non-specific ATPase activity).

  • Vehicle Control (100% Activity) : Buffer + Enzyme + DMSO + K+ + ATP. Establishes the maximum uninhibited turnover rate.

  • Basal Control (0% K+-Stimulated Activity) : Buffer + Enzyme + DMSO + ATP (NO KCl). Subtract this OD value from all other wells to isolate K+-dependent ATPase activity from background Mg2+-ATPase activity.

  • Positive Control : Omeprazole or SCH28080 (a K+-competitive acid blocker) to verify assay sensitivity[6].

Calculation: % Inhibition=(1−ODVehicle​−ODBasal​ODTest​−ODBasal​​)×100

Plot the % Inhibition against the log concentration of (S)-tenatoprazole. Use a 4-parameter logistic (4PL) non-linear regression model to determine the IC50, which should align closely with the literature benchmark of ~3.2 μM[5].

References

  • ChemBK. (2024). Tenatoprazole - ChemBK.
  • Shin, J. M., et al. (2006). Characterization of the inhibitory activity of tenatoprazole on the gastric H+,K+-ATPase in vitro and in vivo. Biochemical Pharmacology.
  • Sachs, G., et al. (2006). Long lasting inhibitors of the gastric H,K-ATPase. National Institutes of Health (PMC).
  • Zou, K., et al. (2014). Protonated Form: The Potent Form of Potassium-Competitive Acid Blockers. PLOS One.
  • Kim, H., et al. (2022). Roles of Human Liver Cytochrome P450 Enzymes in Tenatoprazole Metabolism. National Institutes of Health (PMC).
  • Munson, K., et al. (2005). Inhibitor and Ion Binding Sites on the Gastric H,K-ATPase. Biochemistry - ACS Publications.

Sources

Method

Application Note: Protocol for the Chiral Resolution and Synthesis of (S)-Tenatoprazole from Racemic Tenatoprazole

Introduction & Mechanistic Rationale Tenatoprazole is an advanced, imidazo[4,5-b]pyridine-based proton pump inhibitor (PPI) designed for the treatment of severe acid-related disorders. Unlike traditional benzimidazole PP...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Tenatoprazole is an advanced, imidazo[4,5-b]pyridine-based proton pump inhibitor (PPI) designed for the treatment of severe acid-related disorders. Unlike traditional benzimidazole PPIs (e.g., omeprazole), the (S)-enantiomer of tenatoprazole exhibits a significantly prolonged plasma half-life—up to seven times longer than currently available drugs—providing superior control over nocturnal acid breakthrough[1](.

Because the asymmetric oxidation of the prochiral sulfide precursor requires highly specialized chiral catalysts, the direct chiral resolution of racemic tenatoprazole remains the most robust pathway for isolating the active (S)-eutomer in both discovery and process-scale environments. This guide details two self-validating methodologies for this separation: Preparative Chiral Chromatography and Chemical Resolution via Inclusion Complexation , followed by downstream salification to the stable sodium monohydrate API[2](.

Experimental Workflows: Chiral Resolution

Method A: Preparative Chiral Chromatography (Discovery & Pre-clinical Scale)

Causality Focus: Amylose tris(3,5-dimethylphenylcarbamate) stationary phases (e.g., Chiralpak AS-H) provide a helical chiral environment. Enantiomeric discrimination is driven by hydrogen bonding between the carbamate groups of the CSP and the chiral sulfoxide moiety of tenatoprazole[3](). The addition of Triethylamine (TEA) to the mobile phase is an absolute requirement; without it, the basic imidazopyridine nitrogen interacts with residual acidic silanols on the silica support, leading to severe peak tailing and catastrophic loss of resolution[4](.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve racemic tenatoprazole in a diluent of n-hexane/ethanol (50:50, v/v) to a concentration of 15 mg/mL. Sonicate for 5 minutes to ensure complete dissolution.

  • System Equilibration: Mount a Chiralpak AS-H preparative column (250 mm × 20 mm i.d., 5 µm). Equilibrate with a mobile phase of n-hexane / ethanol / TEA (70:30:0.1, v/v/v) at a flow rate of 15 mL/min. In-Process Control (IPC): Monitor UV baseline at 306 nm until stable[5]().

  • Fractionation: Inject 2.0 mL of the sample per run. The (R)-enantiomer elutes first, followed by the target (S)-enantiomer. Collect the (S)-tenatoprazole peak based on threshold UV triggering.

  • Validation: Analyze an aliquot of the pooled fractions using an analytical Chiralpak AS-H column to verify that the enantiomeric excess (ee) is >99.0%.

  • Concentration: Evaporate the pooled fractions under reduced pressure at a temperature strictly <40°C to prevent thermal racemization of the sulfoxide center.

Method B: Chemical Resolution via Inclusion Complexation (Process Scale)

Causality Focus: For large-scale manufacturing, chromatography becomes solvent-prohibitive. Chemical resolution leverages chiral host molecules, such as (S)-(-)-BINOL, which selectively co-crystallize with (S)-prazole sulfoxides[6](). The thermodynamic stability of the (S)-tenatoprazole/(S)-BINOL complex allows for selective precipitation. The addition of a weak base during this step is critical to prevent acid-catalyzed degradation of the acid-labile prazole backbone.

Step-by-Step Protocol:

  • Complex Formation: In a jacketed reactor, suspend racemic tenatoprazole (1.0 eq) and (S)-(-)-BINOL (0.7 eq) in a mixture of methanol and water (70:30 v/v, 10 volumes). Add triethylamine (0.1 eq) to maintain a slightly basic pH.

  • Dissolution: Heat the mixture to 55°C under gentle agitation until a clear solution is achieved.

  • Controlled Crystallization: Linearly cool the reactor to 5°C over 4 hours. IPC: At 35°C, introduce 0.5% w/w seed crystals of the pure (S)-tenatoprazole/(S)-BINOL complex to control the nucleation rate and prevent spontaneous co-precipitation of the (R)-enantiomer[6]().

  • Isolation & De-complexation: Filter the precipitated inclusion complex and wash with cold methanol/water. Suspend the solid in isopropyl acetate (5 volumes) and extract with 0.1 M aqueous NaOH. The (S)-tenatoprazole partitions into the aqueous phase as the sodium salt, while the (S)-BINOL resolving agent remains in the organic phase for quantitative recovery and recycling[6]().

Downstream Processing: Salification to (S)-Tenatoprazole Sodium Monohydrate

Causality Focus: The free base of (S)-tenatoprazole is amorphous and exhibits poor aqueous solubility. Converting it to the sodium salt monohydrate dramatically increases solubility (>50 g/L) and yields a highly crystalline, thermodynamically stable API necessary for oral and intravenous formulations[1]().

Step-by-Step Protocol:

  • Reaction: Take the concentrated aqueous layer containing (S)-tenatoprazole (from Method A evaporation followed by NaOH addition, or directly from Method B de-complexation). Ensure the NaOH stoichiometry is exactly 1.05 eq relative to the prazole. Stir at 50–60°C for 1 hour to ensure complete salification[1]().

  • Anti-Solvent Crystallization: Concentrate the aqueous layer under vacuum to approximately 2 volumes. Slowly add acetone (10 volumes) as an anti-solvent.

  • Maturation: Stir the resulting suspension at 10–15°C for 2 hours. This specific temperature window forces the precipitation of the monohydrate polymorph specifically, avoiding anhydrous or amorphous forms[2](.

  • Recovery: Filter the solid mixture, wash the cake with cold acetone (2 × 1 volume), and dry under vacuum at 50°C. IPC: Verify water content via Karl Fischer titration (target ~4.8% for monohydrate) and chiral purity via HPLC (>99.2% ee)[2]().

Quantitative Data & Method Comparison

Table 1: Comparison of Resolution Methodologies

ParameterMethod A: Preparative HPLCMethod B: BINOL Complexation
Primary Mechanism Hydrogen bonding & steric inclusionDiastereomeric co-crystallization
Optimal Scale Discovery / Pre-clinical (mg to low g)Process / Manufacturing (kg to ton)
Typical Yield (from racemate) 45 - 48%38 - 42%
Enantiomeric Excess (ee) >99.5%>99.0% (after 1 recrystallization)
Resolving Agent Recovery N/A (Continuous CSP use)>90% recovery of (S)-BINOL
Key Advantage Rapid method development, high purityHighly scalable, low solvent consumption

Table 2: Optimized Chromatographic Parameters for Method A [3]()

HPLC ParameterSpecification
Stationary Phase Chiralpak AS-H (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Hexane / Ethanol / Triethylamine (70:30:0.1, v/v/v)
Detection Wavelength 306 nm
Column Temperature 25°C
Elution Order 1st: (R)-Tenatoprazole | 2nd: (S)-Tenatoprazole

Process Visualization

G Racemate Racemic Tenatoprazole (R/S-mixture) HPLC Method A: Preparative Chiral HPLC (Amylose-based CSP) Racemate->HPLC ChemRes Method B: Chemical Resolution ((S)-BINOL Complexation) Racemate->ChemRes SEnant (S)-Tenatoprazole (Eutomer, >99% ee) HPLC->SEnant Fractionation REnant (R)-Tenatoprazole (Distomer - Recycled) HPLC->REnant ChemRes->SEnant De-complexation ChemRes->REnant Mother Liquor Salification Salification & Crystallization (NaOH, H2O/Acetone) SEnant->Salification Final (S)-Tenatoprazole Sodium Monohydrate (Stable API) Salification->Final

Figure 1: Workflow for the chiral resolution of racemic tenatoprazole and downstream salification.

References

  • [2] Davis Oxaziridine-Mediated Asymmetric Synthesis of Proton Pump Inhibitors Using DBU Salt of Prochiral Sulfide | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • [1] EP1664044B1 - S-tenatoprazole sodium monohydrate salt and the use thereof in the form of a proton pump inhibitor - Google Patents. Available at:

  • [5] Pharmacokinetics of Tenatoprazole, a Newly Synthesized Proton Pump Inhibitor, in Healthy Male Caucasian Volunteers | Request PDF - ResearchGate. Available at: [Link]

  • [4] Chiral Separations | Analytical Chemistry - ACS Publications. Available at: [Link]

  • [3] Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography - ResearchGate. Available at: [Link]

  • [6] US7888511B2 - Method of preparing esomeprazole and salts thereof - Google Patents. Available at:

Sources

Application

Application Notes and Protocols for the Mass Spectrometry Analysis of (S)-Tenatoprazole and its Metabolites

Introduction Tenatoprazole, a novel proton pump inhibitor (PPI) of the imidazopyridine class, is distinguished by its extended plasma half-life compared to traditional benzimidazole-based PPIs like omeprazole.[1][2][3] T...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Tenatoprazole, a novel proton pump inhibitor (PPI) of the imidazopyridine class, is distinguished by its extended plasma half-life compared to traditional benzimidazole-based PPIs like omeprazole.[1][2][3] This characteristic offers potential for more sustained control of gastric acid secretion.[2] The active form, (S)-Tenatoprazole, like other PPIs, is a prodrug that is converted to its active sulfenamide form in the acidic environment of gastric parietal cells, where it covalently inhibits the H+/K+-ATPase enzyme system.[2][3][4]

Understanding the metabolic fate of (S)-Tenatoprazole is critical for comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) assessments in drug development. The analysis of the parent drug and its primary metabolites in biological matrices requires highly sensitive and selective analytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive technique for this purpose, offering unparalleled specificity and quantification capabilities essential for bioanalytical studies.[5]

This guide provides a detailed framework for the quantitative analysis of (S)-Tenatoprazole and its key metabolites in human plasma, designed for researchers, scientists, and drug development professionals. It synthesizes established metabolic pathways with robust, field-proven LC-MS/MS protocols, emphasizing the scientific rationale behind each methodological step to ensure data integrity and reproducibility.

Metabolic Pathways of (S)-Tenatoprazole

The biotransformation of Tenatoprazole is a complex process primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. The (S)-isomer is principally oxidized by CYP3A4, which is a key consideration in populations with CYP2C19 polymorphisms.[6] The major metabolic pathways lead to the formation of three primary metabolites.[6][7][8][9]

  • 5'-hydroxy Tenatoprazole: Formed via hydroxylation at the C-5' position of the imidazopyridine ring, a reaction preferentially catalyzed by CYP2C19.[6][7][9]

  • Tenatoprazole Sulfone: Results from the sulfoxidation of the parent compound, a reaction primarily driven by CYP3A4.[6][7][9]

  • Tenatoprazole Sulfide: This major metabolite is unique in that it is formed through a spontaneous, non-enzymatic reduction of the sulfoxide group of Tenatoprazole.[6][8][9]

A validated bioanalytical method should, therefore, be capable of simultaneously quantifying (S)-Tenatoprazole and these three key metabolites to provide a comprehensive pharmacokinetic profile.

Metabolic_Pathway_of_S_Tenatoprazole Parent (S)-Tenatoprazole Met1 5'-hydroxy Tenatoprazole Parent->Met1 CYP2C19 (Hydroxylation) Met2 Tenatoprazole Sulfone Parent->Met2 CYP3A4 (Sulfoxidation) Met3 Tenatoprazole Sulfide Parent->Met3 Non-enzymatic (Reduction)

Caption: Metabolic conversion of (S)-Tenatoprazole.

Bioanalytical Strategy: The Case for LC-MS/MS

The quantitative analysis of drugs and their metabolites in complex biological fluids like plasma presents significant challenges, including low analyte concentrations and the presence of numerous interfering endogenous components (e.g., proteins, lipids, salts).[10] LC-MS/MS, particularly using a triple quadrupole mass spectrometer, is the gold standard for bioanalysis due to its ability to address these challenges effectively.

  • Selectivity: The liquid chromatography (LC) step provides initial separation of the analytes from matrix components. The mass spectrometer adds two further dimensions of selectivity: precursor ion selection (Q1) and product ion monitoring (Q3). This technique, known as Multiple Reaction Monitoring (MRM), is exceptionally specific, minimizing the risk of interference.[11]

  • Sensitivity: LC-MS/MS provides the low limits of quantification (LLOQ) necessary to characterize the full pharmacokinetic profile of a drug, including its terminal elimination phase.[5]

  • Versatility: The technique can simultaneously measure multiple analytes with different physicochemical properties, making it ideal for parent drug and metabolite quantification in a single analytical run.

The overall workflow for the bioanalysis of (S)-Tenatoprazole is a multi-stage process designed to ensure accuracy and precision at each step.

Analytical_Workflow A 1. Plasma Sample Collection (with anticoagulant, e.g., K2-EDTA) B 2. Sample Preparation (Protein Precipitation or SPE) A->B C 3. LC Separation (Reversed-Phase C18 Column) B->C D 4. MS/MS Detection (ESI+ MRM Mode) C->D E 5. Data Acquisition & Processing D->E F 6. Concentration Calculation (Calibration Curve) E->F

Caption: General bioanalytical workflow for (S)-Tenatoprazole.

Detailed Experimental Protocols

These protocols are designed to be robust and are based on established methodologies for similar small molecules. Method validation must be performed according to regulatory guidelines, such as those from the EMA or FDA, to ensure reliability.[12]

Sample Preparation

The primary goal of sample preparation is to remove proteins and other matrix components that can interfere with analysis or damage the analytical column, while efficiently recovering the analytes of interest.[10][13] Protein precipitation is a simple and fast technique suitable for high-throughput analysis.[10][14]

Protocol: Protein Precipitation (PPT)

  • Aliquot 100 µL of thawed human plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing the internal standard (IS). Rationale: Acetonitrile is an effective protein precipitating agent.[14] A 3:1 solvent-to-plasma ratio ensures complete protein denaturation. Using an internal standard, such as a stable isotope-labeled version of Tenatoprazole or a structurally similar compound like pantoprazole[15], is crucial to correct for variability during sample processing and analysis.

  • Vortex the mixture vigorously for 60 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. Rationale: High-speed centrifugation pellets the precipitated proteins, leaving a clear supernatant containing the analytes.

  • Carefully transfer 200 µL of the supernatant to a clean autosampler vial or 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid). Rationale: Reconstituting in the initial mobile phase ensures good peak shape and compatibility with the LC system.

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

Liquid Chromatography (LC) Method

A reversed-phase C18 column is typically used for the separation of moderately hydrophobic compounds like Tenatoprazole and its metabolites.[14][16][17] A gradient elution is employed to ensure good separation of all analytes from each other and from early-eluting matrix components, while also minimizing the run time.

ParameterRecommended ConditionRationale
LC System UPLC/UHPLC SystemProvides high resolution and fast analysis times.
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Industry standard for small molecule bioanalysis, offering good retention and peak shape.[15][18]
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier promotes protonation of analytes for positive ion mode ESI and improves peak shape.[11]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent with low viscosity and good UV transparency.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, balancing speed and efficiency.
Column Temp. 40°CReduces mobile phase viscosity and can improve peak symmetry and reproducibility.[16]
Injection Vol. 5 µLA small volume minimizes potential matrix effects and peak distortion.
Gradient Program 0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-4.0 min: 95% B; 4.1-5.0 min: 5% BA typical gradient for separating parent and metabolites and cleaning the column.
Mass Spectrometry (MS) Method

Detection is performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode, which is well-suited for proton-pump inhibitors containing multiple basic nitrogen atoms.[19] The instrument is operated in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity.

Optimization Process:

  • Infusion: Individually infuse standard solutions of (S)-Tenatoprazole, its metabolites, and the IS into the mass spectrometer to determine the mass of the protonated precursor ion [M+H]+.

  • Product Ion Scan: Perform a product ion scan on each precursor ion to identify the most stable and abundant fragment ions generated by collision-induced dissociation (CID). The fragmentation of PPIs often involves cleavage of the sulfinylmethyl bridge.[19]

  • MRM Transition Selection: Select the most intense and specific precursor-to-product ion transitions for each analyte. Typically, two transitions are monitored per analyte for confirmatory analysis.

  • Parameter Optimization: Optimize compound-dependent parameters like Collision Energy (CE) and Declustering Potential (DP) for each MRM transition to maximize signal intensity.

Example MRM Transitions (Hypothetical m/z values):

CompoundPrecursor Ion (Q1) [M+H]+Product Ion (Q3)Collision Energy (eV)
(S)-Tenatoprazole 347.1198.125
5'-hydroxy Tenatoprazole 363.1214.127
Tenatoprazole Sulfone 363.1198.130
Tenatoprazole Sulfide 331.1198.122
Pantoprazole (IS) 384.2200.035

Note: The m/z values provided are illustrative and must be empirically determined on the specific instrument used. The molecular formula for Tenatoprazole is C16H18N4O3S, with a monoisotopic mass of 346.11 g/mol .[3][20]

Method Validation and Trustworthiness

A bioanalytical method is only trustworthy if it has been rigorously validated. The protocol must be a self-validating system, demonstrated through a series of experiments as stipulated by regulatory bodies.[12]

Key Validation Parameters:

ParameterAcceptance Criteria (Typical)Purpose
Selectivity No significant interfering peaks at the retention times of analytes in blank matrix from at least 6 sources.Ensures the method can differentiate analytes from endogenous matrix components.
Linearity & Range Calibration curve with r² ≥ 0.99 using at least 6 non-zero standards.Defines the concentration range over which the assay is accurate and precise.[14]
Lower Limit of Quantification (LLOQ) Analyte response is identifiable, discrete, and reproducible with precision ≤ 20% and accuracy of 80-120%.[12][15]The lowest concentration that can be reliably quantified.
Accuracy & Precision Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (% bias) within ±15% (±20% at LLOQ) for QC samples (Low, Mid, High).[14][15]Confirms the closeness of measured values to the true value and the reproducibility of the method.
Matrix Effect IS-normalized matrix factor should have a %CV ≤ 15% across different sources of matrix.Assesses the ion suppression or enhancement caused by co-eluting matrix components.
Recovery Should be consistent and reproducible, though not necessarily 100%.Measures the efficiency of the extraction process.[14]
Stability Analyte stable under various conditions (freeze-thaw, bench-top, long-term storage, post-preparative).Ensures analyte concentration does not change from sample collection to analysis.[14]

By systematically evaluating and meeting the acceptance criteria for these parameters, the developed LC-MS/MS method can be considered validated, ensuring the generation of reliable and defensible data for pharmacokinetic studies.

References

  • Roles of Human Liver Cytochrome P450 Enzymes in Tenatoprazole Metabolism. (2022). MDPI. Retrieved from [Link]

  • Khan, I., et al. (2011). Bio-analytical Method Development and Validation of Tenatoprazole using High Performance Liquid Chromatographic with UV Detection.
  • Liao, Z., et al. (2023). Pharmacodynamics, pharmacokinetics, interactions with other drugs, toxicity and clinical effectiveness of proton pump inhibitors. Frontiers in Pharmacology. Retrieved from [Link]

  • Pharmacokinetics of Tenatoprazole, a Newly Synthesized Proton Pump Inhibitor, in Healthy Male Caucasian Volunteers. (n.d.).
  • Roles of Human Liver Cytochrome P450 Enzymes in Tenatoprazole Metabolism. (2022). PMC. Retrieved from [Link]

  • Roles of Human Liver Cytochrome P450 Enzymes in Tenatoprazole Metabolism. (2022). PubMed. Retrieved from [Link]

  • Pharmacokinetics of Tenatoprazole, a Newly Synthesized Proton Pump Inhibitor, in Healthy Male Caucasian Volunteers. (2004). PubMed. Retrieved from [Link]

  • (S)-Tenatoprazole. (n.d.). PubChem. Retrieved from [Link]

  • Development and Validation of Stability Indicating RP-HPLC-PDA Method for Tenatoprazole and Its Application for Formulation Analysis and Dissolution Study. (2011). Scientific Research Publishing.
  • Tenatoprazole. (n.d.). Bionity. Retrieved from [Link]

  • TEN
  • Development and Validation of Stability Indicating RP-HPLC-PDA Method for Tenatoprazole and Its Application for Formulation Analysis and Dissolution Study. (2011). Semantic Scholar.
  • Analysis of Proton Pump Inhibitors in Bulk and In Different Dosage Forms. (2014). Research and Reviews.
  • LC-UV and LC-MS evaluation of stress degradation behaviour of tenatoprazole. (2009). PubMed. Retrieved from [Link]

  • HPLC determination and pharmacokinetic study of tenatoprazole in dog plasma after oral administration of enteric-coated capsule. (2007). PubMed. Retrieved from [Link]

  • Development and Validation of Stability Indicating RP-HPLC-PDA Method for Tenatoprazole and Its Application for Formulation Analysis and Dissolution Study. (2011).
  • A new method development and validation for the determination of tenatoprazole in tablet dosage form by. (2019). World Journal of Pharmaceutical and Life Sciences.
  • Nováková, L. (2016). Advances in Sample Preparation for Biological Fluids.
  • Guideline on bioanalytical method validation. (2011). European Medicines Agency. Retrieved from [Link]

  • Bioanalytical sample preparation. (n.d.). Biotage. Retrieved from [Link]

  • A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. (2023). MDPI. Retrieved from [Link]

  • Meng, C-K. (n.d.). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. Agilent. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation P
  • Mass Spectrometry: Fragment
  • Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC Group.
  • Development and Validation of a LC-MS/MS Method to Determine Lansoprazole in Human Plasma. (2015). Bentham Open. Retrieved from [Link]

  • A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. (2024). MDPI.
  • Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. (2023). PubMed.
  • Categorical Fragmentation Networks in Tandem Mass Spectrometry: Phase-Lock Topology and Entropy-Intensity Relations in Small Molecule Fragment
  • Summary of key LC/MS n data of pantoprazole and its metabolites. (n.d.).
  • UPLC-MS based integrated plasma proteomic and metabolomic profiling of TSC-RAML and its relationship with everolimus tre

Sources

Method

Application Note: Cell Culture Models for (S)-Tenatoprazole Intestinal Absorption Studies

Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Mechanistic insights, self-validating experimental methodologies, and Caco-2 permeability profiling for (S)-Tenatoprazole. Intr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Mechanistic insights, self-validating experimental methodologies, and Caco-2 permeability profiling for (S)-Tenatoprazole.

Introduction & Scientific Rationale

(S)-Tenatoprazole is an advanced proton pump inhibitor (PPI) characterized by a unique imidazopyridine ring, which distinguishes it from traditional benzimidazole PPIs like omeprazole[1]. This structural modification confers an extended plasma half-life of up to 9 hours[2], allowing for superior management of nocturnal acid breakthrough and prolonged acid suppression[3]. Mechanistically, it binds irreversibly to the Cys822 residue of the gastric H+/K+ ATPase[4].

Before reaching systemic circulation to exert these pharmacodynamic effects, orally administered (S)-tenatoprazole must navigate the intestinal epithelial barrier. Evaluating its intestinal permeability and potential interactions with efflux transporters is a critical phase in its biopharmaceutical profiling. The Food and Drug Administration (FDA) recognizes the human Caco-2 cell monolayer as the gold-standard in vitro model for classifying a compound's absorption characteristics[5].

Mechanistic Grounding: The Caco-2 Absorption Model

The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates over 21 days to form a polarized epithelial monolayer[6]. This differentiated state perfectly mimics the primary enterocytes of the small intestine, complete with apical brush borders, tight junctions, and the expression of critical efflux transporters (e.g., P-glycoprotein/MDR1 and BCRP)[6].

Causality in Transport Dynamics: (S)-Tenatoprazole exhibits amphoteric properties, possessing an acidic pKa of ~9.0 and a basic pKa of ~4.0[7]. Because intestinal absorption is highly pH-dependent, the ionization state of the drug dictates its ability to passively diffuse across the lipophilic cell membrane. Furthermore, the tight junctions of the Caco-2 monolayer restrict the paracellular transport of molecules with a molecular weight greater than ~300 g/mol [8]. Given that (S)-tenatoprazole has a molecular weight of ~345 g/mol , its primary route of absorption is transcellular, making it susceptible to active efflux mechanisms at the apical membrane.

Transport Apical Apical Chamber (Lumen, pH 6.5) Cell Caco-2 Enterocyte (Intracellular) Apical->Cell Passive Transcellular Diffusion (Un-ionized) Baso Basolateral Chamber (Blood, pH 7.4) Apical->Baso Paracellular Route (Restricted by Tight Junctions) Cell->Apical Efflux Transporters (P-gp / BCRP) Cell->Baso Basolateral Secretion

Fig 1: (S)-Tenatoprazole transport pathways across the Caco-2 intestinal epithelial monolayer.

Data Presentation: Physicochemical & Model Parameters

To establish a robust experimental framework, the intrinsic properties of the drug must be aligned with the validation criteria of the cell culture model.

Table 1: Pharmacokinetic & Physicochemical Properties of (S)-Tenatoprazole

ParameterValue / CharacteristicExperimental Significance
Core Structure ImidazopyridineConfers extended stability compared to benzimidazoles[1].
Target Binding Cys822 of H+/K+ ATPaseIrreversible binding leads to prolonged acid suppression[4].
Plasma Half-life 4.8 to 9.0 hoursSuperior nocturnal acid breakthrough control vs. Omeprazole[2],[9].
pKa Values pKa1 ~9.0, pKa2 ~4.0Amphoteric nature dictates pH-dependent ionization and absorption[7].

Table 2: Caco-2 Assay Validation & Acceptance Criteria

ParameterTarget ValuePurpose / Causality
Seeding Density 5×105 cells/mLEnsures rapid confluence, preventing dedifferentiation[2].
Differentiation Time 21 DaysRequired for full expression of brush border enzymes[6].
TEER Threshold > 300 Ω⋅cm2 Mathematically validates tight junction formation[2].
Lucifer Yellow Papp​ < 0.5×10−6 cm/sConfirms absence of paracellular leakage (self-validation).

Experimental Protocol: Self-Validating Permeability Assay

This protocol is designed as a self-validating system. Every step includes internal controls to ensure that the resulting Apparent Permeability ( Papp​ ) accurately reflects the drug's physiological behavior.

Phase 1: Cell Culture and Monolayer Preparation
  • Cell Seeding: Seed Caco-2 cells onto collagen-coated 12-well polycarbonate Transwell inserts (0.4 µm pore size) at a density of 5×105 cells/mL[2].

    • Causality: This specific density ensures the cells reach confluence rapidly, preventing the selection of sub-populations and maintaining a homogeneous differentiation trajectory.

  • Differentiation: Culture the cells in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin. Maintain at 37 °C in a 5% CO2 humidified atmosphere for 21 days[2]. Replace the medium every 48 hours.

    • Causality: A strict 21-day timeline is mandatory because enterocyte-specific gene expression (e.g., P-gp, BCRP) must reach steady-state levels comparable to the human in vivo small intestine[6].

Phase 2: Monolayer Validation (Quality Control)
  • TEER Measurement: Prior to the assay, measure the Transepithelial Electrical Resistance (TEER) using an epithelial volt/ohm meter. Only utilize inserts with TEER > 300 Ω⋅cm2 [2].

    • Causality: This threshold guarantees that the tight junctions are fully formed. Without this, paracellular leakage would yield false-positive high permeability rates.

  • Pre-incubation Wash: Remove the growth medium and wash the attached cells twice with pre-warmed Hank's Balanced Salt Solution (HBSS). Pre-incubate with HBSS for 20 minutes at 37 °C[2].

    • Causality: Washing removes residual serum proteins and esterases from the culture medium that could bind (S)-tenatoprazole and artificially lower the free fraction available for transport.

Phase 3: Bi-Directional Transport Assay
  • Buffer Preparation: Prepare transport buffers to mimic the physiological pH gradient: Apical chamber (pH 6.5) and Basolateral chamber (pH 7.4).

    • Causality: Because (S)-tenatoprazole is a weak base, the pH gradient dictates its ionization state, accurately simulating the microclimate of the intestinal lumen versus systemic circulation[7].

  • Dosing:

    • For Apical-to-Basolateral (A B) transport: Add 10 µM of (S)-tenatoprazole to the apical chamber.

    • For Basolateral-to-Apical (B A) transport: Add 10 µM of (S)-tenatoprazole to the basolateral chamber.

  • Sampling: Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes. Immediately replace the extracted volume with an equal amount of fresh, pre-warmed buffer to maintain sink conditions.

Phase 4: Quantification and Data Analysis
  • LC-MS/MS: Quantify the concentration of (S)-tenatoprazole in the extracted aliquots using a validated LC-MS/MS method[9].

  • Calculate Apparent Permeability ( Papp​ ): Papp​=A×C0​dQ/dt​

    (Where dQ/dt is the steady-state appearance rate, A is the membrane surface area, and C0​ is the initial drug concentration).

  • Calculate Efflux Ratio (ER): ER=Papp​(A→B)Papp​(B→A)​

    Interpretation: An ER > 2.0 strongly indicates that (S)-tenatoprazole is a substrate for active apical efflux transporters.

Workflow S1 Step 1: Cell Seeding Seed 5x10^5 cells/mL on collagen-coated Transwells S2 Step 2: Differentiation Culture for 21 days (Media change every 2 days) S1->S2 S3 Step 3: Monolayer Validation Measure TEER (>300 Ω·cm²) Lucifer Yellow Assay (<1%) S2->S3 S3->S1 Fail (TEER < 300 Ω·cm²) Discard & Restart S4 Step 4: Drug Incubation Add 10 µM (S)-Tenatoprazole (A->B and B->A directions) S3->S4 S5 Step 5: Quantification LC-MS/MS Analysis Calculate Papp & Efflux Ratio S4->S5

Fig 2: Step-by-step workflow for the Caco-2 intestinal permeability assay of (S)-Tenatoprazole.

Sources

Application

High-Throughput LC-MS/MS Quantification Protocol for (S)-Tenatoprazole in Human Plasma

Introduction & Mechanistic Rationale (S)-Tenatoprazole is a novel proton pump inhibitor (PPI) characterized by an imidazopyridine ring, a structural divergence from the traditional benzimidazole backbone found in omepraz...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

(S)-Tenatoprazole is a novel proton pump inhibitor (PPI) characterized by an imidazopyridine ring, a structural divergence from the traditional benzimidazole backbone found in omeprazole or lansoprazole. This specific modification confers a significantly extended plasma half-life—approximately seven times longer than its (R)-enantiomer and other conventional PPIs[1]. In clinical pharmacokinetics (PK) and drug development, the precise quantification of the active (S)-enantiomer in human plasma is paramount for mapping its sustained acid-suppression profile.

Causality in Method Design (E-E-A-T): Quantifying PPIs in biological matrices presents a distinct analytical challenge due to their rapid degradation in acidic environments[2]. To engineer a self-validating and robust assay, this protocol avoids acidic sample preparation. Instead, it employs a basified protein precipitation (PPT) approach. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is utilized for its unmatched sensitivity. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, targeting the protonated precursor ion [M+H]+ at m/z 347.1, which reliably fragments into a stable product ion at m/z 198.1[2][3]. Lansoprazole (m/z 370.1 252.1) is selected as the internal standard (IS) due to its structural homology, ensuring equivalent extraction recovery and ionization efficiency.

Materials and Reagents

  • Analytes: (S)-Tenatoprazole reference standard (Purity 99%), Lansoprazole (Internal Standard).

  • Reagents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Ammonium Acetate, Triethylamine (TEA), and Ultrapure Water (18.2 M Ω⋅ cm).

  • Matrix: Drug-free, K2-EDTA human plasma.

Experimental Protocols

Preparation of Calibration Standards and Quality Controls (QCs)
  • Primary Stock Solutions: Dissolve (S)-Tenatoprazole and Lansoprazole independently in LC-MS grade methanol to achieve a concentration of 1.0 mg/mL. Store at -20°C.

  • Working Solutions: Dilute the (S)-Tenatoprazole stock with 50% methanol in water to create a series of working solutions ranging from 10 ng/mL to 10,000 ng/mL.

  • Plasma Spiking: Spike 5 µL of the working solutions into 95 µL of blank human plasma to yield calibration standards at 0.5, 1, 5, 10, 50, 100, 250, and 500 ng/mL.

  • QC Samples: Prepare Low (1.5 ng/mL), Medium (200 ng/mL), and High (400 ng/mL) QC samples using the identical spiking methodology.

Sample Extraction Workflow (Protein Precipitation)

Expert Insight: While liquid-liquid extraction (LLE) can provide cleaner baselines, high-throughput PK studies benefit from PPT. Adding 0.1% triethylamine to the extraction solvent prevents the acid-catalyzed degradation of the imidazopyridine ring during the precipitation process[4].

  • Aliquot: Transfer 100 µL of the spiked plasma sample into a 1.5 mL polypropylene microcentrifuge tube.

  • IS Addition: Add 10 µL of the Lansoprazole IS working solution (500 ng/mL) and vortex briefly.

  • Precipitation: Add 300 µL of ice-cold Acetonitrile (containing 0.1% triethylamine) to precipitate plasma proteins.

  • Mixing: Vortex vigorously for 1 minute to ensure complete protein denaturation and analyte release.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 5 minutes at 4°C to pellet the protein matrix[4].

  • Dilution: Transfer 100 µL of the clear supernatant into an autosampler vial and mix with 200 µL of deionized water. Causality: Acetonitrile has high elution strength; injecting a high-organic extract directly into a reversed-phase column causes severe peak broadening. Diluting with water matches the initial mobile phase conditions, focusing the analyte at the head of the column.

  • Injection: Inject 3 µL into the LC-MS/MS system.

SamplePrep A Human Plasma Sample (100 µL) B Add Internal Standard (Lansoprazole, 10 µL) A->B C Protein Precipitation (300 µL Acetonitrile) B->C D Vortex Mixing (1 min) C->D E Centrifugation (13,000 rpm, 5 min, 4°C) D->E F Supernatant Transfer & Dilution (Water) E->F G LC-MS/MS Injection (3 µL) F->G

Step-by-step protein precipitation workflow for plasma extraction.

LC-MS/MS Analytical Conditions

Chromatography Rationale: An octadecylsilane (C18) column (e.g., 50 × 2.1 mm, 1.8 µm) is utilized. To prevent on-column degradation of the acid-labile PPI, the mobile phase aqueous component must be strictly buffered. A 10 mM ammonium acetate buffer (pH adjusted to 6.5) provides optimal stability while retaining excellent electrospray ionization (ESI) efficiency[5].

Table 1: Liquid Chromatography Gradient Conditions

Time (min)Flow Rate (mL/min)Mobile Phase A (10 mM NH₄OAc, pH 6.5)Mobile Phase B (Acetonitrile)
0.00.470%30%
1.00.470%30%
3.00.410%90%
4.50.410%90%
4.60.470%30%
6.00.470%30%

Mass Spectrometry Rationale: The triple quadrupole mass spectrometer operates in positive ESI mode. The imidazopyridine moiety of (S)-Tenatoprazole readily accepts a proton, making the positive mode highly sensitive for MRM transitions.

Table 2: MS/MS MRM Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
(S)-Tenatoprazole347.1198.115015
Lansoprazole (IS)370.1252.115012

Pharmacokinetic & Metabolic Context

Understanding the metabolic fate of (S)-Tenatoprazole is essential for interpreting the resulting PK data. Unlike the (R)-enantiomer, which is rapidly cleared by CYP2C19, (S)-Tenatoprazole is metabolized primarily by CYP3A4 into tenatoprazole sulfone, with CYP2C19 playing only a minor role in hydroxylation[1]. This stereoselective metabolic bottleneck is the causal mechanism behind its extended residence time in the human systemic circulation.

Metabolism A (S)-Tenatoprazole (Prodrug in Plasma) B CYP3A4 (Primary) Oxidation A->B C CYP2C19 (Secondary) Hydroxylation A->C F Gastric Parietal Cell (Acidic pH) A->F Systemic Circulation D Tenatoprazole Sulfone (Inactive) B->D E 5'-OH Tenatoprazole (Inactive) C->E G Active Sulfenamide (H+/K+ ATPase Inhibition) F->G

Hepatic metabolism and gastric activation pathway of (S)-Tenatoprazole.

Method Validation Summary

A self-validating protocol must meet stringent FDA/EMA bioanalytical guidelines. The following table summarizes typical validation metrics achieved using this optimized protocol.

Table 3: Validation Metrics for (S)-Tenatoprazole in Human Plasma

ParameterAcceptance CriteriaObserved Performance
Linearity (R²) 0.990.998
LLOQ Signal-to-Noise 100.5 ng/mL
Intra-day Precision (CV%) 15% ( 20% at LLOQ)3.2% - 6.8%
Inter-day Accuracy (%) 85% - 115%92.4% - 104.1%
Extraction Recovery Consistent across QCs88.5% ± 4.2%
Matrix Effect IS-normalized factor 0.85-1.150.94

References

  • "Determination of Proton Pump Inhibitors by Spectrophotometric, Chromatographic and by Hyphenated Techniques: A Review", Crit Rev Anal Chem.,
  • "Roles of Human Liver Cytochrome P450 Enzymes in Ten
  • "Pharmacokinetics and Pharmacodynamics of YYD601, a Dual Delayed-Release Formulation of Esomeprazole...", Taylor & Francis,
  • "LC–UV and LC–MS evaluation of stress degradation behaviour of tenatoprazole", Journal of Pharmaceutical and Biomedical Analysis,
  • "Proton Pump Inhibitors Inhibit Metformin Uptake by Organic Cation Transporters (OCTs)", PLoS One / PMC,

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Chiral Resolution of (S)-Tenatoprazole in Liquid Chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the complexities of chiral chromatography for proton pump inhibitors (PPIs).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the complexities of chiral chromatography for proton pump inhibitors (PPIs). Tenatoprazole is a unique imidazopyridine derivative with a stereogenic sulfoxide group. Its isolated (S)-enantiomer, (S)-tenatoprazole, is of high clinical interest because it metabolizes approximately seven times more slowly than the racemic mixture, offering a significantly prolonged pharmacokinetic profile[1]. Furthermore, metabolic studies indicate that human liver enzymes, specifically CYP3A4, stereoselectively oxidize tenatoprazole sulfide, favoring the formation of (R)-tenatoprazole at a 1.7-fold higher catalytic efficiency than (S)-tenatoprazole[2].

Achieving a chiral purity of ≥ 98.8% is critical for therapeutic efficacy and downstream pharmacokinetic profiling[3]. The gold standard for this separation is high-performance liquid chromatography (HPLC) utilizing specialized chiral stationary phases (CSPs)[4]. This guide provides a self-validating methodology, quantitative benchmarks, and mechanistic troubleshooting to help you achieve baseline resolution.

Chiral Resolution Optimization Workflow

G Start Start: Racemic Tenatoprazole Sample CSP Select Immobilized CSP (e.g., CHIRALPAK IC) Start->CSP MP Prepare Mobile Phase (Hexane/EtOH + 0.1% DEA) CSP->MP Run Execute HPLC Run at 25°C - 35°C MP->Run Eval Is Rs ≥ 1.5 and Tf ≤ 1.2? Run->Eval Tailing Issue: Peak Tailing Action: Increase DEA to 0.2% Eval->Tailing No (Tf > 1.2) Res Issue: Low Resolution Action: Adjust Temp & EtOH % Eval->Res No (Rs < 1.5) Success Success: Baseline Separation of (S)- and (R)-Tenatoprazole Eval->Success Yes Tailing->MP Res->Run

Fig 1. Logical workflow for optimizing (S)-Tenatoprazole chiral resolution in HPLC.

Self-Validating Experimental Protocol for (S)-Tenatoprazole Isolation

To ensure scientific trustworthiness, this protocol operates as a self-validating system. You must strictly meet the System Suitability Testing (SST) criteria in Step 3 before committing any valuable sample to the column.

Step 1: Stationary Phase Selection Select an immobilized polysaccharide-derived CSP. Immobilized columns like CHIRALPAK IC (cellulose tris(3,5-dichlorophenylcarbamate)) are mandatory here, as they demonstrate superior selectivity for the sulfoxide groups of PPIs in both liquid chromatography (LC) and supercritical fluid chromatography (SFC)[5].

Step 2: Mobile Phase Formulation (Normal Phase) Prepare a mobile phase consisting of Hexane and Ethanol (e.g., 50:50 v/v). Critical Addition: Add 0.1% Diethylamine (DEA) to the total volume. Degas the mixture thoroughly using ultrasonication under a vacuum.

Step 3: System Suitability Testing (The Validation Gate) Inject a 10 µL standard of racemic tenatoprazole (1 mg/mL). Evaluate the chromatogram against the following absolute criteria:

  • Resolution (Rs): Must be ≥ 1.5 between the (R)- and (S)-enantiomers.

  • Tailing Factor (Tf): Must be ≤ 1.2 for both peaks.

  • Retention Time Precision: Relative Standard Deviation (RSD) must be ≤ 2.0% over 3 replicate injections. If criteria are not met, halt the experiment and proceed to the Troubleshooting Guide.

Step 4: Preparative Execution Once validated, proceed with sample injections. Maintain the column compartment at 35°C, as elevated temperatures have been proven to enhance resolution for this specific class of molecules[5].

Quantitative Benchmarks for CSP Selection

Summarized below are the expected chromatographic outcomes based on various column and mobile phase configurations.

Chiral Stationary PhaseSeparation ModeMobile Phase CompositionAdditiveTemp (°C)Expected RsMechanistic Advantage
CHIRALPAK IC Normal PhaseHexane / Ethanol (50:50)0.1% DEA35> 2.0Superior steric fit for sulfoxide enantiomers[5].
CHIRALPAK IA SFCCO2 / Methanol (80:20)0.1% DEA401.8 - 2.5Excellent for primary supercritical fluid screening[5].
CHIRALPAK IE Reversed-PhaseWater / Acetonitrile (30:70)0.1% FA25~ 1.5Compatible with LC-MS/MS bioanalysis (e.g., plasma)[6].

Troubleshooting Guide & FAQs

Q1: Why am I observing poor baseline resolution (Rs < 1.5) between the (R) and (S) enantiomers of tenatoprazole? Causality: Chiral recognition on polysaccharide phases relies on a delicate three-point interaction model involving hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral cavity. If the polar modifier (e.g., ethanol) concentration in your mobile phase is too high, it competitively disrupts the critical hydrogen bonds between the sulfoxide oxygen of tenatoprazole and the carbamate groups of the CSP. Action: Decrease the ethanol percentage in 5% increments to increase retention and interaction time. If resolution remains poor, ensure you are using a newer-generation immobilized column. CHIRALPAK IC has proven superior selectivity for tenatoprazole compared to older coated phases[5].

Q2: What causes severe peak tailing (Tf > 1.5) for tenatoprazole, and how can I fix it? Causality: Tenatoprazole is an imidazopyridine derivative containing basic nitrogen atoms. In normal-phase chromatography, these basic sites interact strongly with residual, unendcapped acidic silanols on the silica gel support of the CSP. This causes non-enantioselective secondary retention, which manifests as peak tailing. Action: Introduce a basic modifier to the mobile phase. Incorporating 0.1% to 0.2% Diethylamine (DEA) competitively binds to the acidic silanols, masking them from the tenatoprazole molecules. Ensure your DEA is fresh; oxidized or degraded DEA loses its masking efficiency.

Q3: How does column temperature influence the enantiomeric separation of tenatoprazole? Causality: Chiral separation is typically an enthalpy-driven process where lower temperatures improve resolution. However, for proton pump inhibitors like tenatoprazole, an anomalous thermodynamic behavior is frequently observed: increasing the temperature actually decreases overall retention but increases resolution[5]. This suggests that the separation is entropically driven, likely due to the specific conformational changes and improved mass transfer of the imidazopyridine ring within the chiral cavity at higher temperatures. Action: If your resolution is marginal at 20°C or 25°C, increase the column compartment temperature to 35°C or 40°C and re-evaluate the separation[5].

Q4: Can I perform chiral separation of (S)-tenatoprazole under reversed-phase (RP) conditions for LC-MS compatibility? Causality: Normal-phase solvents (like hexane) are highly flammable and generally incompatible with electrospray ionization (ESI) used in mass spectrometry. For pharmacokinetic bioanalysis, you must use RP-compatible CSPs with aqueous-organic mobile phases. Action: Yes. Utilize an immobilized column like CHIRALPAK IE under reversed-phase conditions. A mobile phase of 0.1% formic acid (FA) in water and acetonitrile (e.g., 30:70 v/v) allows for multiple reaction monitoring (MRM) detection while maintaining chiral resolution, similar to validated methods used for pantoprazole enantiomers in rat plasma[6].

References

  • Enantiomeric separation of proton pump inhibitors on new generation chiral columns using LC and supercritical fluid chrom
  • EP1664044B1 - S-tenatoprazole sodium monohydrate salt and the use thereof in the form of a proton pump inhibitor - Google P
  • US7507746B2 - Enantiomer of tenatoprazole and the use thereof in therapy - Google P
  • A Critical Appraisal of Enantiomer Concept of Proton Pump Inhibitors, jgld.ro.
  • Roles of Human Liver Cytochrome P450 Enzymes in Ten
  • Chiral Separation and Pharmacokinetics of Enantiomers of Pantoprazole Sodium in Rat Plasma by HPLC-MS/MS, xml-journal.net.

Sources

Optimization

Technical Support Center: (S)-Tenatoprazole Stability &amp; Formulation Troubleshooting

Welcome to the Technical Support Center for (S)-Tenatoprazole. This guide is engineered for formulation scientists and analytical researchers dealing with the inherent vulnerabilities of proton pump inhibitors (PPIs).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (S)-Tenatoprazole. This guide is engineered for formulation scientists and analytical researchers dealing with the inherent vulnerabilities of proton pump inhibitors (PPIs).

Overview and Mechanistic Context

(S)-Tenatoprazole is a novel PPI characterized by a unique imidazopyridine ring. It offers a significantly longer half-life than traditional benzimidazole PPIs (like omeprazole) due to its much slower metabolism by the hepatic CYP2C19 enzyme (1)[1]. However, the pharmacological mechanism of all PPIs is a double-edged sword: they are prodrugs that require highly acidic conditions (pH < 1.0) within the parietal cell canaliculus to convert into their active sulfenamide form, yet premature exposure to gastric acid (pH 1.2) or acidic excipients leads to rapid, irreversible degradation (2)[2].

G A (S)-Tenatoprazole (Prodrug) B Unprotected Gastric Exposure (pH 1-2) A->B No protection D Enteric-Coated Formulation A->D Formulated C Acid-Catalyzed Degradation (Inactive Indene Derivatives) B->C Rapid hydrolysis E Parietal Cell Canaliculus D->E Systemic absorption F Active Sulfenamide Species E->F Targeted acid activation G H+/K+ ATPase Inhibition F->G Covalent disulfide binding

Mechanistic divergence of (S)-Tenatoprazole: Acid degradation vs. therapeutic activation.

Troubleshooting Guides & FAQs

Q1: Why does (S)-Tenatoprazole degrade so rapidly during in vitro dissolution testing in Simulated Gastric Fluid (SGF)? Root Cause: The imidazopyridine core is highly acid-labile. In low pH environments (< 4.0), the molecule undergoes a rapid nucleophilic attack at the electron-deficient carbon of the imidazole ring. This hydrolytic cleavage forms inactive indene and benzimidazolone derivatives (3)[3]. Solution: Unprotected API should never be exposed to SGF. If testing the API intrinsically, maintain stock solutions in a mild alkaline buffer (pH 7.4–8.0) where the drug exhibits maximum stability (2)[2]. For physiological in vitro testing, the API must be formulated with an enteric coating.

Q2: During accelerated stability testing (40°C/75% RH), our enteric-coated pellets show a color change (yellow/brown) and a drop in assay. What is happening? Root Cause: Discoloration is a macroscopic indicator of acid-catalyzed degradation or oxidative stress. Enteric polymers (like Eudragit L30 D-55 or HPMCP) contain free carboxylic acid groups. Under high humidity (75% RH), moisture permeates the coating, mobilizing these protons and creating an acidic microenvironment that degrades the adjacent API (4)[4]. Solution:

  • Inert Sub-coating: Implement a physical barrier (e.g., HPMC 5 cps) between the alkaline API core and the acidic enteric layer. A 3-5% w/w weight buildup is typically sufficient to halt proton migration (4)[4].

  • Core Alkalization: Incorporate a mild alkalizing agent (e.g., magnesium carbonate) into the core formulation to neutralize any rogue protons.

Q3: We are seeing artifact peaks in our LC-UV/LC-MS chromatograms. How do we accurately quantify the API without inducing on-column degradation? Root Cause: Using highly acidic mobile phases (e.g., 0.1% TFA, pH ~2.0) degrades the API during the chromatographic run itself, generating false degradation peaks (artifact peaks) that skew assay results (5)[5]. Solution: Utilize a slightly acidic to neutral mobile phase. A validated stability-indicating method employs a C18 column with a mobile phase of Methanol:THF:Acetate buffer (pH adjusted to 6.0 with acetic acid) monitored at 306-307 nm (6)[6].

Quantitative Data: Stress Degradation Kinetics

To predict shelf-life and formulate effectively, researchers must understand the baseline degradation kinetics of the unformulated API.

Stress ConditionReagent / EnvironmentExposure TimeAPI Remaining (%)Primary Degradation Pathway
Acidic 0.1 M HCl30 min~40%Hydrolysis (Indene derivative)[2]
Highly Acidic 0.01 M HCl4 hours0% (Complete)Hydrolysis (Indene derivative)[2]
Basic 1 M NaOH (at 80°C)4 hours~80%Mild base hydrolysis[2][6]
Oxidative 30% H2O21 hour~40%Sulfoxidation (Sulfone derivative)[2]
Solid State 50°C (Dry Heat)60 days>98%Stable in solid state[2][5]

Table 1: Comprehensive stress testing results for (S)-Tenatoprazole based on ICH Q1A (R2) guidelines.

Experimental Protocols

Protocol A: Formulation of Acid-Resistant (S)-Tenatoprazole Enteric Pellets

Self-Validating Principle: This protocol uses a three-layer architecture. The success of the sub-coat is physically validated if the pellets pass the two-stage acid-uptake test (<10% weight gain in 0.1 N HCl for 2 hours) and show <10% chemical degradation prior to the buffer stage.

Step 1: Core Pellet Extrusion & Spheronization

  • Blend (S)-Tenatoprazole API (20 mg equivalent) with microcrystalline cellulose (MCC) and an alkalizing stabilizer (e.g., Magnesium Carbonate, 5% w/w).

  • Granulate with an aqueous binder solution and extrude through a 1.0 mm screen. Spheronize and dry at 40°C until moisture content is <2%.

  • Causality: The alkaline stabilizer acts as an internal buffer, neutralizing any acid that manages to penetrate the outer layers.

Step 2: Sub-Coating Application (Barrier Layer)

  • Prepare a 5% w/v solution of Hydroxypropyl Methylcellulose (HPMC 5 cps) in purified water (4)[4].

  • Spray onto the core pellets in a fluid bed coater until a 3% w/w weight gain is achieved.

  • Causality: This neutral layer prevents direct contact between the alkaline core and the acidic enteric polymer, halting proton migration.

Step 3: Enteric Coating Application

  • Prepare an aqueous dispersion of Methacrylic Acid Copolymer (e.g., Eudragit L30 D-55) or HPMCP, plasticized with Triethyl Citrate (10% based on dry polymer weight) (4)[4].

  • Spray onto the sub-coated pellets until an 8-10% w/w weight gain is achieved. Cure the pellets at 40°C for 2 hours to ensure film coalescence.

Protocol B: Stability-Indicating LC-UV Assay

Self-Validating Principle: By injecting a known acid-degraded sample alongside a fresh standard, the analyst confirms the method's system suitability—proving the column's ability to resolve the intact API from its indene and sulfone degradants before analyzing unknown samples.

Step 1: Mobile Phase Preparation

  • Mix Methanol, Tetrahydrofuran (THF), and 25 mM Acetate Buffer in a 68:12:20 (v/v) ratio.

  • Adjust the pH to exactly 6.0 using dilute acetic acid. Filter through a 0.45 µm membrane and degas (7)[7].

Step 2: Chromatographic Conditions

  • Column: Kromasil C18 (250 mm × 4.6 mm, 5.0 µm) or equivalent (6)[6].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 45°C.

  • Detection: UV at 307 nm (optimal wavelength for highest sensitivity) (6)[6].

Step 3: Sample Preparation & Analysis

  • Dissolve the enteric-coated formulation in a small volume of 0.1 M NaOH to break the enteric coat, then dilute immediately with the mobile phase to a working concentration of 80 µg/mL.

  • Inject 20 µL. The intact (S)-Tenatoprazole peak should elute with high purity, cleanly separated from any degradation peaks formed during storage.

References

  • Source: PubMed (nih.gov)
  • Source: Encyclopedia.
  • Development and Validation of Stability Indicating RP-HPLC-PDA Method for Tenatoprazole and Its Application for Formulation Analysis and Dissolution Study Source: Semantic Scholar URL
  • Roles of Human Liver Cytochrome P450 Enzymes in Tenatoprazole Metabolism Source: MDPI URL
  • Formulation and Evaluation of Delayed Release Enteric Coated Tablets of Tenatoprazole, by Optimizing the Polymers Source: ResearchGate URL

Sources

Troubleshooting

Technical Support Center: Optimizing (S)-Tenatoprazole Extraction from Biological Samples

Welcome to the Analytical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, bioanalytical scientists, and drug development professionals overcome the unique challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, bioanalytical scientists, and drug development professionals overcome the unique challenges associated with the extraction and quantification of (S)-Tenatoprazole from biological matrices.

Unlike traditional proton pump inhibitors (PPIs) like omeprazole, (S)-Tenatoprazole features an imidazopyridine ring rather than a benzimidazole ring, granting it a significantly extended plasma half-life[1]. However, this structural modification introduces specific physicochemical vulnerabilities—namely, extreme acid-lability and spontaneous non-enzymatic degradation—that can severely compromise extraction yields if not properly managed[2].

Part 1: Knowledge Base & Physicochemical Grounding

Before troubleshooting your extraction workflow, it is critical to understand the intrinsic properties of the molecule. Every step in sample preparation must be engineered to prevent the molecule from reacting with its environment.

Table 1: Physicochemical & Pharmacokinetic Properties of (S)-Tenatoprazole

PropertyValueAnalytical Causality & Significance
pKa1 (Pyridine N) ~4.04Dictates acid-lability. The extraction matrix must be maintained above pH 7.0 to prevent protonation and subsequent degradation[3].
logP ~2.7Highly lipophilic weak base. Makes it an excellent candidate for reversed-phase LC and Liquid-Liquid Extraction (LLE) using non-polar solvents[4].
Plasma Half-life (t1/2) 7.0 - 9.0 hoursApproximately 7 times longer than omeprazole, requiring extended pharmacokinetic sampling windows during clinical trials[1].
Acid Degradation (t1/2) < 3 min at pH 1.2Rapidly degrades into the active sulfenamide. Mandates the absolute avoidance of acidic precipitants (e.g., TFA, PCA)[4].
Aqueous Solubility < 1 g/L (Free base)Sparingly soluble in neutral water; requires organic solvents (e.g., Methanol, Acetonitrile) for stable stock solutions[5].

Part 2: Diagnostic FAQs & Troubleshooting Guide

Q1: Why is my extraction yield of (S)-Tenatoprazole from human plasma consistently below 60%?

Diagnostic: Low recovery of (S)-Tenatoprazole is almost always linked to pH-induced degradation during the sample preparation phase rather than poor solubility. Because the molecule is highly acid-labile, any drop in pH (often caused by unbuffered organic solvents or acidic precipitants) will trigger the conversion of the prodrug into its active sulfenamide form[6]. Solution: You must buffer the plasma to a slightly alkaline pH (e.g., pH 8.0) prior to adding any extraction solvent. Furthermore, avoid using perchloric acid or trifluoroacetic acid for protein precipitation. Studies demonstrate that Acetonitrile is the superior precipitating agent for tenatoprazole, preserving the integrity of the molecule while effectively denaturing plasma proteins[7].

Q2: I am seeing a massive peak for Tenatoprazole Sulfide in my LC-MS/MS chromatogram, but I am analyzing spiked blank plasma. Where is it coming from?

Diagnostic: Unlike omeprazole, tenatoprazole undergoes a spontaneous, non-enzymatic reduction from its sulfoxide form to tenatoprazole sulfide when exposed to neutral aqueous environments at room temperature[2]. This is an artifact of sample handling, not an in vivo metabolic process. Solution: Thermal control is non-negotiable. Process all plasma samples strictly on ice (4°C) and minimize the time the drug spends in the aqueous matrix. Use pre-chilled solvents and refrigerated centrifuges.

Q3: Can I use Solid-Phase Extraction (SPE) to improve my sample clean-up?

Diagnostic: While SPE provides excellent clean-up, silica-based SPE cartridges often possess residual acidic silanol groups on their surface. When (S)-Tenatoprazole interacts with these acidic sites, localized degradation occurs, drastically reducing your yield[6]. Solution: If SPE is required for your assay sensitivity, you must use polymeric SPE sorbents (e.g., HLB) rather than silica-based sorbents, and ensure the wash and elution solvents are basified (e.g., containing 0.1% ammonium hydroxide).

Part 3: Visualizing the Logic

To engineer a flawless extraction, we must map the degradation pathways that threaten the analyte, followed by the optimized workflow designed to circumvent them.

G Tenatoprazole (S)-Tenatoprazole (Parent Drug) Acidic Acidic pH (< 5.0) Gastric Environment Tenatoprazole->Acidic Neutral Neutral pH (~7.0) Aqueous Matrix Tenatoprazole->Neutral Enzymatic Hepatic Metabolism (In Vivo) Tenatoprazole->Enzymatic Sulfenamide Active Sulfenamide (Covalent binding) Acidic->Sulfenamide Rapid Degradation Sulfide Tenatoprazole Sulfide (Spontaneous Degradation) Neutral->Sulfide Non-enzymatic Conversion OH_Tena 5'-OH Tenatoprazole (CYP2C19) Enzymatic->OH_Tena CYP2C19 Oxidation Sulfone Tenatoprazole Sulfone (CYP3A4) Enzymatic->Sulfone CYP3A4 Sulfoxidation

Caption: Metabolic and degradation pathways of (S)-Tenatoprazole dictating sample handling limits.

G Plasma Thawed Plasma (on ice) Buffer Add Buffer (pH 8.0) Plasma->Buffer IS Spike Internal Standard Buffer->IS PPT Add Cold Acetonitrile (Protein Precipitation) IS->PPT Centrifuge Centrifugation (14,000 rpm, 4°C) PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS

Caption: Optimized protein precipitation workflow for (S)-Tenatoprazole extraction from plasma.

Part 4: Validated Extraction Protocols

The following methodologies are built as self-validating systems. By adhering strictly to the physical chemistry of (S)-Tenatoprazole, these protocols ensure high recovery (>85%) and reproducibility.

Protocol A: Optimized Protein Precipitation (PPT) for High-Throughput LC-MS/MS

Causality: PPT with Acetonitrile is the preferred method for rapid processing, minimizing the time the drug spends in an aqueous state, thereby halting spontaneous sulfide conversion[7].

Step-by-Step Methodology:

  • Matrix Preparation: Thaw human plasma samples strictly on wet ice. Do not allow samples to reach room temperature.

  • Aliquot & Buffer: Transfer 100 µL of plasma into a pre-chilled 1.5 mL microcentrifuge tube. Immediately add 20 µL of 0.1 M Ammonium Acetate buffer (adjusted to pH 8.0 with ammonium hydroxide). Reasoning: This locks the pH above the pKa (4.04), preventing imidazopyridine protonation.

  • Internal Standard (IS): Spike 10 µL of the IS working solution (e.g., Pantoprazole or stable isotope-labeled tenatoprazole). Vortex gently for 5 seconds.

  • Precipitation: Add 300 µL of ice-cold Acetonitrile (100%). Reasoning: Acetonitrile provides superior protein denaturation for tenatoprazole compared to methanol or acidic agents[7].

  • Agitation: Vortex vigorously for 2 minutes to ensure complete protein aggregation.

  • Separation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Collection: Transfer 150 µL of the clear supernatant into an autosampler vial containing 150 µL of LC-MS grade water (basified with 0.05% ammonium hydroxide) to match the initial mobile phase conditions.

  • Self-Validation Checkpoint: Monitor the MRM transition for Tenatoprazole Sulfide in your Quality Control (QC) samples. If the sulfide peak area exceeds 5% of the parent drug area, your extraction temperature was too high or processing time was too slow.

Protocol B: Liquid-Liquid Extraction (LLE) for High-Sensitivity Assays

Causality: For assays requiring lower limits of quantification (LLOQ < 1 ng/mL), LLE concentrates the highly lipophilic (logP ~2.7) analyte while leaving polar matrix interferences behind[4].

Step-by-Step Methodology:

  • Aliquot & Buffer: Transfer 200 µL of plasma into a pre-chilled 2.0 mL tube. Add 50 µL of 0.1 M Ammonium Acetate buffer (pH 8.0).

  • Internal Standard: Spike 10 µL of IS working solution.

  • Extraction Solvent: Add 1.0 mL of a Hexane-Dichloromethane-Isopropanol mixture (20:10:1, v/v/v). Reasoning: This specific ternary mixture has been validated in literature to provide exceptional partitioning for tenatoprazole while avoiding the formation of unbreakable emulsions[7].

  • Partitioning: Shake on a mechanical multi-tube vortexer for 10 minutes at 4°C.

  • Centrifugation: Centrifuge at 4,000 rpm for 10 minutes at 4°C to achieve crisp phase separation.

  • Evaporation: Transfer 800 µL of the organic layer to a clean glass tube. Evaporate to dryness under a gentle stream of nitrogen at a maximum of 30°C. Reasoning: Excessive heat during evaporation will degrade the analyte.

  • Reconstitution: Reconstitute the dried extract in 100 µL of Mobile Phase A (e.g., 10 mM Ammonium Acetate, pH 8.0).

  • Self-Validation Checkpoint: Calculate the phase separation recovery. If the recovered organic volume is inconsistent across samples, check for emulsion formation. Emulsions can be resolved by adding 10 µL of saturated NaCl solution prior to the extraction step.

Part 5: References

  • Buy Tenatoprazole (sodium) . Smolecule. Available at:

  • Roles of Human Liver Cytochrome P450 Enzymes in Tenatoprazole Metabolism . MDPI. Available at:

  • Bio-analytical Method Development and Validation of Tenatoprazole using High Performance Liquid Chromatographic with UV Detection . Sphinxsai. Available at:

  • Chemistry of Covalent Inhibition of the Gastric (H+, K+)-ATPase by Proton Pump Inhibitors . ACS Publications. Available at:

  • PPIs' Drug Dosage Forms Development - Formulation Challenges . Encyclopedia.pub. Available at:

  • EP1664044B1 - S-tenatoprazole sodium monohydrate salt and the use thereof in the form of a proton pump inhibitor . Google Patents. Available at:

  • Roles of Human Liver Cytochrome P450 Enzymes in Tenatoprazole Metabolism . PMC / NIH. Available at:

Sources

Optimization

Reducing degradation of (S)-Tenatoprazole during long-term laboratory storage

Welcome to the Technical Support Center for (S)-Tenatoprazole handling and storage. As a prodrug proton pump inhibitor (PPI) featuring a unique imidazopyridine ring, (S)-Tenatoprazole offers a significantly prolonged pla...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (S)-Tenatoprazole handling and storage. As a prodrug proton pump inhibitor (PPI) featuring a unique imidazopyridine ring, (S)-Tenatoprazole offers a significantly prolonged plasma half-life compared to traditional benzimidazole PPIs like omeprazole. However, this unique structural moiety also makes the compound highly susceptible to environmental stressors during laboratory storage.

As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Here, we explore the causality behind degradation mechanisms so you can implement self-validating storage systems and ensure absolute scientific integrity in your pharmacokinetic and in vitro assays.

Mechanistic Troubleshooting Guide

Q: Why is my (S)-Tenatoprazole degrading so rapidly in standard aqueous buffers?

A: Acid-Catalyzed Nucleophilic Attack. Like all PPIs, (S)-Tenatoprazole is a weak base. When exposed to an acidic or even neutral aqueous environment (pH ≤ 7.0), the nitrogen atom on the imidazopyridine ring becomes protonated. This protonation triggers a rapid, intramolecular nucleophilic attack that converts the stable prodrug into a highly reactive sulfenic acid or sulfenamide intermediate[1]. Because this reaction is the fundamental mechanism of action for PPIs in the parietal cell, it cannot be prevented in low pH.

  • The Fix: Always maintain aqueous solutions at a basic pH (pH > 8.0) where the drug experiences only mild degradation, or preferably, utilize anhydrous organic solvents for stock preparation[2].

Q: We are detecting Tenatoprazole Sulfide in our negative control samples. Is our stock contaminated?

A: Spontaneous Desulfoxidation. Unlike omeprazole, which remains relatively stable at neutral pH, tenatoprazole is prone to spontaneous, non-enzymatic desulfoxidation in aqueous environments, converting directly into tenatoprazole sulfide[3]. If your stock solutions are stored in water or exposed to atmospheric moisture over time, this spontaneous degradation will occur without any enzymatic (CYP450) intervention.

  • The Fix: Store stock solutions exclusively in anhydrous DMSO and cryopreserve them at -20°C or below immediately after reconstitution[4].

Q: How do I prevent oxidative degradation to tenatoprazole sulfone?

A: Mitigate Reactive Oxygen Species (ROS). Tenatoprazole undergoes extensive degradation when exposed to oxidative stress (e.g., peroxides), rapidly forming tenatoprazole sulfone[5]. This can occur if solvents are old and have formed peroxides (common in ethers like THF) or if samples are exposed to prolonged light and air.

  • The Fix: Use fresh, high-purity solvents. Store all solutions in amber vials purged with inert gas (nitrogen or argon) to displace atmospheric oxygen.

Degradation Pathways & Storage Workflows

G API (S)-Tenatoprazole (Intact API) Acidic Acidic Milieu (pH < 5) API->Acidic Oxidative Oxidative Stress (e.g., Peroxides) API->Oxidative Neutral Neutral pH (Aqueous) API->Neutral Sulfenamide Sulfenic Acid / Sulfenamide (Rapid Degradation) Acidic->Sulfenamide Protonation & Nucleophilic Attack Sulfone Tenatoprazole Sulfone Oxidative->Sulfone Sulfoxidation Sulfide Tenatoprazole Sulfide Neutral->Sulfide Spontaneous Desulfoxidation

Fig 1. Primary degradation pathways of (S)-Tenatoprazole under various environmental stressors.

Storage Solid Solid-State API (Stable) Desiccator Store in Desiccator (Protect from moisture) Solid->Desiccator Solution Stock Solution Prep (DMSO or pH > 8 Buffer) Desiccator->Solution Reconstitution Aliquots Aliquot into Amber Vials (Prevent Photolysis) Solution->Aliquots Minimize Freeze-Thaw Freezer Cryopreservation (-20°C to -80°C) Aliquots->Freezer Long-Term Storage

Fig 2. Optimized workflow for the preparation and long-term storage of (S)-Tenatoprazole.

Validated Methodologies

To ensure a self-validating system, always prepare your stocks using Protocol A , and verify their integrity prior to sensitive assays using Protocol B .

Protocol A: Preparation and Cryopreservation of Stock Solutions

Causality Focus: Minimizing moisture introduction and preventing freeze-thaw pH shifts.

  • Equilibration: Remove the solid (S)-Tenatoprazole API from cold storage and place it in a desiccator at room temperature for 30 minutes. Why? Opening cold vials introduces condensation, which provides the aqueous environment necessary for spontaneous desulfoxidation.

  • Reconstitution: Dissolve the API in anhydrous, high-purity DMSO to achieve a stock concentration of 10 mM to 50 mM. To enhance solubility without causing thermal degradation, warm the tube briefly at 37°C and use an ultrasonic bath[4].

  • Aliquotting: Divide the stock solution into single-use amber glass vials. Why? Tenatoprazole is sensitive to photolysis; amber glass blocks UV radiation[5]. Single-use aliquots prevent repeated freeze-thaw cycles, which can cause localized concentration gradients and precipitation.

  • Storage: Purge the headspace of the vials with nitrogen gas, seal tightly, and store at -20°C or -80°C. Under these conditions, the stock is stable for several months[4].

Protocol B: Stability-Indicating RP-HPLC-PDA Method for Purity Verification

Causality Focus: Rapid column transit to prevent on-column acidic degradation.

Adapted from validated stability-indicating methods[2], this protocol separates the intact API from its sulfone, sulfide, and sulfenamide degradants.

  • Column Selection: Use a Kromasil C18 column (250 mm × 4.6 mm, 5.0 μm particle size) maintained at 45°C.

  • Mobile Phase: Prepare a mixture of Methanol : THF : Acetate buffer (68:12:20 v/v). Adjust the pH to 6.0 using glacial acetic acid. Why pH 6.0? While tenatoprazole is sensitive to acid, pH 6.0 ensures the molecule remains un-ionized for proper C18 retention. The rapid flow rate minimizes the time the drug spends in this mildly acidic environment, preventing on-column degradation.

  • Flow Rate & Detection: Run the mobile phase at 1.0 mL/min and monitor the eluent using a Photodiode Array (PDA) or UV detector set to 307 nm (the λmax for tenatoprazole)[2].

Quantitative Stability Data

Table 1: Degradation Kinetics under Stress Conditions

Data synthesized from comprehensive ICH Q1A (R2) stress testing[5],[2].

Stress ConditionReagent / EnvironmentDegradation ExtentPrimary Degradant
Acidic 0.1 N HClExtensive / RapidSulfenic acid / Sulfenamide
Neutral Water (pH ~7.0)Extensive (Time-dependent)Tenatoprazole Sulfide
Oxidative 30% v/v H₂O₂ExtensiveTenatoprazole Sulfone
Basic 0.1 N NaOHMildVarious minor products
Photolytic UV/Vis LightModeratePhotodegradants
Table 2: Recommended Storage Matrix and Shelf-Life
State / MatrixTemperatureContainerValidated Shelf-Life
Solid API Room Temp (15-25°C)Sealed, desiccated> 2 years
DMSO Stock (10-50 mM)-20°C to -80°CAmber glass, sealedSeveral months[4]
Human Plasma -20°CPolypropylene tubes≥ 30 days[6]
Aqueous Buffer (pH < 7)AnyAnyDo not store (Prepare fresh)

Frequently Asked Questions (FAQs)

Q: Can I store (S)-Tenatoprazole in 0.1 N HCl for gastric simulation assays? A: Absolutely not. The half-life of tenatoprazole in 0.1 N HCl is measured in minutes due to rapid conversion to the active sulfenamide. For gastric dissolution or simulation assays, the drug must be added immediately prior to the start of the experiment, or formulated as an enteric-coated dosage form[7].

Q: How do I distinguish between enzymatic metabolism and spontaneous degradation in in vitro hepatocyte assays? A: Human liver microsomes (HLMs) containing CYP3A4 will catalyze the formation of tenatoprazole sulfone, while CYP2C19 prefers C-5′ hydroxylation[3]. However, tenatoprazole sulfide will form spontaneously in the assay buffer. To quantify true enzymatic activity, you must run a parallel negative control (buffer + drug, no NADPH/enzymes) to subtract the baseline spontaneous desulfoxidation[3].

Q: Is it safe to store biological samples (e.g., plasma) containing tenatoprazole in the freezer? A: Yes. Bio-analytical validations have demonstrated that tenatoprazole extracted into human plasma matrices remains stable for at least 30 days when stored at -20°C, provided it is subjected to minimal freeze-thaw cycles[6].

References

  • LC-UV and LC-MS evaluation of stress degradation behaviour of tenatoprazole. PubMed.[Link]

  • Development and Validation of Stability Indicating RP-HPLC-PDA Method for Tenatoprazole and Its Application for Formulation Analysis and Dissolution Study. American Journal of Analytical Chemistry (SCIRP).[Link]

  • Roles of Human Liver Cytochrome P450 Enzymes in Tenatoprazole Metabolism. MDPI.[Link]

  • Tenatoprazole datasheet. BioCrick.[Link]

  • Bio-analytical Method Development and Validation of Tenatoprazole using High Performance Liquid Chromatographic with UV Detection. Sphinx Knowledge House.[Link]

  • Formulation and Evaluation of Delayed Release Enteric Coated Tablets of Tenatoprazole, by Optimizing the Polymers. Trends in Pharmaceutical Sciences.[Link]

Sources

Troubleshooting

Troubleshooting baseline noise in (S)-Tenatoprazole LC-MS/MS analysis

Topic: Resolving Baseline Noise in (S)-Tenatoprazole Quantitative Analysis Target Audience: Analytical Chemists, PK/PD Researchers, and Drug Development Professionals Welcome to the Advanced LC-MS/MS Support Center. As a...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Resolving Baseline Noise in (S)-Tenatoprazole Quantitative Analysis Target Audience: Analytical Chemists, PK/PD Researchers, and Drug Development Professionals

Welcome to the Advanced LC-MS/MS Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address one of the most persistent challenges in the bioanalysis of proton pump inhibitors (PPIs): chromatographic and mass spectrometric baseline noise.

(S)-Tenatoprazole is a novel PPI characterized by an imidazopyridine ring, which grants it a significantly longer plasma half-life compared to traditional benzimidazole PPIs like omeprazole[1][2]. However, its inherent chemical instability—particularly its susceptibility to acid-catalyzed degradation and oxidation—frequently leads to elevated baseline noise, ghost peaks, and ion suppression during LC-MS/MS analysis[3]. This guide provides field-proven, self-validating methodologies to isolate and eliminate these issues.

Part 1: Quantitative Data & System Parameters

Before troubleshooting, verify that your system parameters align with the established baseline metrics for (S)-Tenatoprazole analysis. Deviations from these reference values often indicate the root cause of baseline elevation.

Table 1: Reference LC-MS/MS Parameters and Noise Thresholds for (S)-Tenatoprazole

ParameterTarget SpecificationTroubleshooting Indicator (If out of spec)
Precursor Ion (ESI+) m/z 347.1 [M+H]+ High background at 347.1 indicates mobile phase contamination or carryover.
Primary MRM Transitions 347.1 150.1 / 118.1Elevated noise suggests isobaric matrix interference (e.g., phospholipids).
Optimal Mobile Phase pH pH 7.5 – 8.0 (Ammonium Acetate/Ammonia)pH < 6.0 causes on-column acid degradation, leading to baseline humps[4][5].
Signal-to-Noise (S/N) at LLOQ 10:1S/N < 10 indicates detector saturation, source fouling, or ion suppression[6][7].
Major Degradant Masses m/z 331.1 (Sulfide), 363.1 (Sulfone)Presence of these masses in the baseline indicates sample/mobile phase oxidation[1].

Part 2: Deep-Dive Troubleshooting FAQs

Q1: Why am I seeing a high, erratic baseline specifically during the elution window of (S)-Tenatoprazole?

Scientist's Insight: This is rarely a detector issue; it is almost always an artifact of on-column degradation . (S)-Tenatoprazole, like all PPIs, is highly acid-labile[3]. Standard LC-MS/MS mobile phases often rely on 0.1% Formic Acid to promote protonation in positive ESI mode. However, exposing (S)-Tenatoprazole to an acidic mobile phase causes continuous degradation during its transit through the column. This continuous breakdown creates a "smear" of degradants (such as tenatoprazole sulfide) that the mass spectrometer detects as a raised, erratic baseline or a broad hump beneath the main peak.

The Fix: You must decouple chromatographic stability from ionization efficiency. Switch to a slightly alkaline or neutral mobile phase (e.g., 10 mM Ammonium Acetate adjusted to pH 7.5–8.0 with dilute ammonia)[4][5]. This prevents acid hydrolysis on the column while still providing sufficient ammonium ions for adduct formation and subsequent proton transfer in the ESI source.

Q2: My baseline steadily rises during the gradient elution. How do I differentiate between column bleed and solvent impurities?

Scientist's Insight: A rising baseline during the organic ramp of a gradient is a classic symptom of accumulating lipophilic contaminants. To determine the causality, utilize a Zero-Volume Injection Test .

  • Run your standard gradient without injecting a sample (inject 0 µL).

  • If the baseline still rises, the issue is intrinsic to the system (solvents or column).

  • Next, remove the column and connect the LC directly to the MS using a PEEK union. Run the gradient again. If the rising baseline persists without the column, your organic solvent (usually Acetonitrile or Methanol) contains impurities. If the baseline is flat without the column, you are experiencing column bleed (hydrolysis of the stationary phase) or strongly retained matrix components washing off late in the run.

Q3: I have optimized the mobile phase, but I still suffer from baseline noise and poor Signal-to-Noise (S/N) ratios in human plasma samples. What is the cause?

Scientist's Insight: You are experiencing Matrix-Induced Ion Suppression . When analyzing (S)-Tenatoprazole in biological fluids, simple Protein Precipitation (PPT) with acetonitrile is often insufficient[4]. Endogenous phospholipids (which elute in the same hydrophobic window as tenatoprazole) compete for charge droplets in the ESI source. While they may not share the same MRM transition, their massive abundance saturates the source, causing the baseline noise to spike and the analyte signal to drop.

The Fix: Upgrade your sample preparation protocol. Transition from PPT to Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) using a non-polar solvent like tert-butyl methyl ether (TBME), which selectively extracts the PPI while leaving polar phospholipids in the aqueous waste[5][7].

Part 3: Experimental Methodologies

Protocol 1: System Cleaning & Source Passivation

To ensure trustworthiness in your data, the system must be a clean slate. Perform this self-validating cleaning protocol if baseline noise exceeds 10^4 cps in the blank.

  • Flush the LC System (Bypass Column): Replace the column with a union. Flush the system with 50% Water / 50% Methanol containing 0.1% Formic acid for 30 minutes at 1.0 mL/min to remove salt deposits.

  • Wash with Strong Organic: Switch to 100% Isopropanol (IPA) for 30 minutes to dissolve lipophilic contaminants.

  • Clean the ESI Source: Remove the electrospray capillary and shield. Sonicate in 50:50 Methanol:Water for 15 minutes. Wipe the corona needle and orifice with a lint-free wipe soaked in 100% Methanol.

  • Validation: Reinstall the column. Run three blank injections (mobile phase only). The baseline noise at m/z 347.1 must be 3 times the electronic noise of the detector[8].

Protocol 2: Post-Column Infusion for Matrix Effect Assessment

This protocol proves causality between your sample matrix and baseline noise.

  • Setup: Connect a syringe pump to a T-zero tee placed between the analytical column and the MS source.

  • Infusion: Infuse a pure standard of (S)-Tenatoprazole (100 ng/mL) at a constant rate (e.g., 10 µL/min) to generate a steady, flat baseline signal on the MS.

  • Injection: Inject a blank plasma extract (prepared via your current extraction method) onto the LC column and run your standard gradient.

  • Observation: Monitor the steady baseline of the infused (S)-Tenatoprazole. Any sudden dips or spikes in the baseline corresponding to the retention time of the analyte indicate severe matrix effects. If a dip occurs, you must alter your sample extraction (e.g., switch to SPE) or change the chromatographic gradient to move the analyte away from the suppression zone.

Part 4: Visualizing the Mechanisms

Below are the logical architectures detailing the chemical degradation pathways causing noise, and the systematic troubleshooting workflow.

DegradationPathway Tenatoprazole (S)-Tenatoprazole [M+H]+ 347.1 Acidic Acidic Mobile Phase (pH < 6.0) Tenatoprazole->Acidic Hydrolysis Oxidative Oxidative Stress (Sample Prep/Matrix) Tenatoprazole->Oxidative Oxidation Sulfide Tenatoprazole Sulfide [M+H]+ 331.1 (Ghost Peaks) Acidic->Sulfide On-Column Degradation Sulfone Tenatoprazole Sulfone [M+H]+ 363.1 (Baseline Humps) Oxidative->Sulfone Pre-Column Degradation Noise Elevated LC-MS/MS Baseline Noise & Poor S/N Sulfide->Noise Co-elution Sulfone->Noise Ion Suppression

Caption: Fig 1. Acidic and oxidative degradation pathways of (S)-Tenatoprazole leading to LC-MS baseline noise.

TroubleshootingWorkflow Start Issue: High Baseline Noise in (S)-Tenatoprazole MRM Test1 Run Zero-Volume Blank Gradient Start->Test1 Cond1 Does baseline still rise? Test1->Cond1 Yes1 Remove Column & Run Gradient Cond1->Yes1 Yes No1 Issue is Matrix Carryover. Implement SPE/LLE. Cond1->No1 No Cond2 Is baseline flat without column? Yes1->Cond2 Yes2 Column Bleed or Acid Degradation. Change to pH 7.5 Buffer. Cond2->Yes2 Yes No2 Solvent Contamination. Replace Organics & Clean Source. Cond2->No2 No

Caption: Fig 2. Systematic LC-MS/MS troubleshooting workflow for isolating baseline noise sources.

References

  • Roles of Human Liver Cytochrome P450 Enzymes in Tenatoprazole Metabolism Source: PMC / NIH URL:[Link]

  • LC–UV and LC–MS evaluation of stress degradation behaviour of tenatoprazole Source: Journal of Pharmaceutical and Biomedical Analysis (via Sci-Hub) URL:[Link]

  • Analysis of Proton Pump Inhibitors in Bulk and In Different Dosage Forms Source: Research and Reviews (rroij.com) URL:[Link]

  • Current Pharmacological Management of Gastroesophageal Reflux Disease Source: PMC / NIH URL:[Link]

  • Validated Simultaneous Gradient Ultra-Performance Liquid Chromatographic Quantification of Some Proton Pump Inhibitor Drug Residues Source: MDPI URL:[Link]

  • A 100% Water Mobile Phase HPLC-PDA Analysis of Melamine and Related Analogues Source: SCIRP URL:[Link]

  • Journal of Pharmaceutical and Biomedical Analysis LC–UV and LC–MS evaluation of stress degradation behaviour of tenatoprazole Source: Ovid URL:[Link]

  • A Sensitive Ultra-Fast Bioanalytical Method for the Quantification of Rabeprazole in Human Plasma Source: Journal of Applied Pharmaceutical Science URL:[Link]

Sources

Optimization

Technical Support Center: Method Refinement for (S)-Tenatoprazole Enantiomeric Excess (ee) Determination

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide for drug development professionals and analytical chemists tasked with isolating and quantifying the en...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide for drug development professionals and analytical chemists tasked with isolating and quantifying the enantiomers of tenatoprazole.

Unlike standard proton pump inhibitors (PPIs), tenatoprazole possesses a unique imidazopyridine backbone. The (S)-enantiomer (which is laevorotatory, (-)-tenatoprazole) metabolizes approximately seven times more slowly than its racemic counterpart, providing a significantly prolonged duration of action and a half-life of 10 to 12 hours[1],[2]. Because of these fundamentally different pharmacokinetic properties, achieving a rigorous, self-validating method for Enantiomeric Excess (ee) determination is critical for quality control and clinical efficacy[3].

Part 1: Method Development & Optimization Workflow

The following logic tree dictates our approach to chiral method development, moving from stationary phase selection to thermodynamic tuning.

ChiralWorkflow N1 Racemic Tenatoprazole Sample Preparation N2 Chiral Stationary Phase Selection (Chiralpak IC > IA > IB) N1->N2 Load N3 Chromatographic Mode (SFC vs. Normal Phase HPLC) N2->N3 Screen N4 Thermodynamic & Kinetic Tuning (Increase Temp, Add Basic Modifier) N3->N4 Optimize N5 Detection & Validation (UV 307 nm, Rs > 2.0, ee% Calc) N4->N5 Validate

Workflow for (S)-Tenatoprazole chiral method development and ee determination.

Part 2: Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It incorporates a System Suitability Test (SST) that must pass predefined resolution ( Rs​ ) and tailing factor ( Tf​ ) thresholds before sample analysis can proceed.

Methodology: Chiral HPLC/SFC Determination of (S)-Tenatoprazole

Step 1: Sample and Standard Preparation

  • Diluent Selection: Dissolve racemic tenatoprazole reference standard and the (S)-tenatoprazole sample in anhydrous ethanol. Causality: Tenatoprazole is highly acid-labile and prone to neutral decomposition[4]. Ethanol ensures complete solubility without inducing the hydrolytic degradation seen in aqueous or acidic diluents.

  • Concentration: Prepare solutions at 0.25% (e.g., 50 mg in 20 mL) to ensure an adequate signal-to-noise ratio for detecting trace (R)-enantiomer impurities[5].

Step 2: Chromatographic Setup

  • Column: Install a Chiralpak IC column (cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica), 250 mm × 4.6 mm, 5 µm.

  • Detection: Set the UV-VIS detector to 307 nm , which provides the highest sensitivity for the imidazopyridine chromophore of tenatoprazole[6]. Alternatively, connect a laser polarimeter in series to confirm the elution of the laevogyre (-) enantiomer[7],[5].

  • Temperature: Set the column oven to 40°C.

Step 3: Mobile Phase Execution (SFC Mode)

  • Composition: Use supercritical CO2​ with Ethanol as the co-solvent (modifier).

  • Additive: Add 0.1% Diethylamine (DEA) to the ethanol modifier.

  • Flow Rate: 3.0 mL/min with a backpressure regulator set to 150 bar.

Step 4: System Suitability & Self-Validation

  • Inject 10 µL of the racemic standard.

  • Validation Gate: The system is only valid if the resolution ( Rs​ ) between the (R)- and (S)-enantiomers is ≥2.0 , and the tailing factor for both peaks is ≤1.5 . If these parameters fail, do not proceed to sample analysis; purge the column and verify modifier composition.

Step 5: ee% Calculation

  • Inject the (S)-tenatoprazole sample.

  • Calculate the Enantiomeric Excess (ee) using area normalization:

    ee(%)=Area(S)​+Area(R)​Area(S)​−Area(R)​​×100
  • Target chiral purity is typically ≥98.8% [3].

Part 3: Quantitative Data & Method Parameters

The following table summarizes the empirical data regarding column selection and mobile phase modifiers for tenatoprazole enantioseparation.

Chiral Stationary Phase (CSP)Selector TypeOptimal ModeModifier Strength (SFC)Resolution ( Rs​ ) Impact
Chiralpak IC Cellulose tris(3,5-dichlorophenylcarbamate)SFC / HPLCEthanol > MethanolHighest Selectivity. Steric fit perfectly matches the bulky imidazopyridine ring[7].
Chiralpak IA Amylose tris(3,5-dimethylphenylcarbamate)SFCEthanol > MethanolModerate to Good. Good selectivity in SFC, but inferior to IC under LC conditions[7].
Chiralpak IB Cellulose tris(3,5-dimethylphenylcarbamate)SFC / HPLCN/ALowest Selectivity. Fails to provide baseline resolution for tenatoprazole[7].
Part 4: Troubleshooting Guide (Q&A)

Q: I am experiencing severe peak tailing and co-elution of degradation products. How do I correct this? A: Tenatoprazole degrades extensively in acidic and oxidative conditions[4]. If you are seeing degradation peaks (often eluting in the dead volume), your sample diluent or mobile phase is likely too acidic. Correction: Ensure your mobile phase contains a basic additive like 0.1% Diethylamine (DEA). DEA serves a dual purpose: it maintains a slightly alkaline environment to prevent sulfoxide reduction, and it kinetically masks residual free silanols on the silica support of the CSP, which eliminates secondary retention mechanisms and resolves peak tailing.

Q: Why does increasing the column temperature improve my resolution ( Rs​ ), contrary to the typical thermodynamic rules of chiral chromatography? A: This is a classic kinetic vs. thermodynamic trade-off. While chiral recognition is generally an enthalpy-driven (exothermic) process—meaning lower temperatures should increase selectivity ( α )—polysaccharide-based CSPs like Chiralpak IC often suffer from slow mass transfer kinetics. For bulky molecules like tenatoprazole, increasing the temperature decreases mobile phase viscosity and enhances solute diffusivity into the CSP pores[7]. This drastically reduces peak broadening (the C-term in the van Deemter equation). The resulting gain in theoretical plates ( N ) outpaces the slight loss in selectivity ( α ), yielding a net increase in overall resolution ( Rs​ ).

Q: My elution order has reversed after switching from Ethanol to Methanol as an SFC modifier. Is this expected? A: Yes. In supercritical fluid chromatography (SFC), the modifier does more than just elute the analyte; it actively participates in the chiral recognition environment by hydrogen bonding with the carbamate linkages of the stationary phase. Methanol is smaller and more polar than ethanol, allowing it to competitively bind to different chiral cavities on the Chiralpak IC phase, which can alter the three-dimensional conformation of the selector and induce elution order reversal. Stick to Ethanol for consistent, predictable elution of the (S)-enantiomer[7].

Part 5: Frequently Asked Questions (FAQs)

Why is SFC preferred over traditional Normal Phase HPLC for tenatoprazole? Supercritical Fluid Chromatography (SFC) utilizes supercritical CO2​ , which has a much lower viscosity and higher diffusivity than normal-phase solvents like hexane. This allows for flow rates 3 to 5 times faster than HPLC without a proportional increase in backpressure. For tenatoprazole, SFC on a Chiralpak IC column provides baseline resolution in a fraction of the time required by HPLC, while consuming significantly less organic solvent[7].

How do I confirm which peak is the (S)-enantiomer without a pure reference standard? If you lack an enantiopure standard, you can utilize a laser polarimeter in series with your UV detector. The (S)-enantiomer of tenatoprazole is laevorotatory (-). Therefore, the peak that produces a negative signal on the polarimeter corresponds to (-)-tenatoprazole (the (S)-isomer)[7],[2].

What is the maximum acceptable limit for the (R)-enantiomer in clinical batches? While exact specifications depend on the regulatory filing, clinical studies isolating the (-) enantiomer typically require a chiral purity of at least 98.8% (meaning the (R)-enantiomer must be ≤1.2% )[3].

Sources

Reference Data & Comparative Studies

Validation

Comprehensive In Vitro Efficacy Comparison: (S)-Tenatoprazole vs. Esomeprazole

Executive Summary The evolution of proton pump inhibitors (PPIs) has been driven by the clinical need to overcome Nocturnal Acid Breakthrough (NAB) and short plasma half-lives. While esomeprazole (a benzimidazole derivat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evolution of proton pump inhibitors (PPIs) has been driven by the clinical need to overcome Nocturnal Acid Breakthrough (NAB) and short plasma half-lives. While esomeprazole (a benzimidazole derivative) represents the gold standard of first-generation chiral PPIs, (S)-tenatoprazole introduces a fundamental structural shift by utilizing an imidazopyridine backbone[1]. This guide provides an objective, data-driven comparison of their in vitro efficacy, binding kinetics, and the mechanistic causality that translates into their divergent pharmacodynamic profiles.

Mechanistic Divergence: Imidazopyridine vs. Benzimidazole Core

To understand the difference in in vitro efficacy between these two compounds, we must analyze their chemical scaffolds and how they interact with the gastric H+/K+-ATPase.

Both (S)-tenatoprazole and esomeprazole are prodrugs that accumulate in the highly acidic secretory canaliculus of the parietal cell (pH < 2.0). However, the substitution of the benzimidazole ring (esomeprazole) with an imidazopyridine ring ((S)-tenatoprazole) fundamentally alters the molecule's electron distribution[1].

The Causality of Activation and Binding:

  • Activation Rate: The imidazopyridine core lowers the pKa of the pyridine nitrogen. Consequently, (S)-tenatoprazole undergoes protonation and subsequent conversion to its active sulfenamide form at a slower, more sustained rate compared to esomeprazole[1].

  • Target Site Specificity: Once activated, esomeprazole forms disulfide bonds primarily with Cys813 and Cys892 on the luminal surface of the H+/K+-ATPase. In contrast, (S)-tenatoprazole binds to Cys813 and crucially to Cys822 [2].

  • Reversal Resistance: Cys822 is situated deep within the 6th transmembrane domain of the proton pump. Because of this deep steric localization, the disulfide bond formed by (S)-tenatoprazole is highly inaccessible to endogenous reducing agents like glutathione. This renders the enzyme inhibition virtually irreversible, whereas esomeprazole's superficial binding at Cys892 is susceptible to glutathione-mediated reversal[1],[2].

Pathway N1 (S)-Tenatoprazole (Imidazopyridine Prodrug) N3 Parietal Cell Canaliculus (Acidic Environment pH < 2.0) N1->N3 N2 Esomeprazole (Benzimidazole Prodrug) N2->N3 N4 Slow Activation (Lower pKa) N3->N4 N5 Rapid Activation (Higher pKa) N3->N5 N6 Binds Cys813 & Cys822 (Glutathione-Resistant) N4->N6 N7 Binds Cys813 & Cys892 (Glutathione-Susceptible) N5->N7 N8 Irreversible H+/K+-ATPase Inhibition N6->N8 N9 Transient H+/K+-ATPase Inhibition N7->N9

Fig 1. Divergent activation pathways and binding kinetics of (S)-Tenatoprazole versus Esomeprazole.

Quantitative In Vitro Efficacy Data

The structural differences directly impact the quantitative metrics of enzyme inhibition. Below is a synthesized comparison of their in vitro performance parameters.

Pharmacological Metric(S)-TenatoprazoleEsomeprazole
Chemical Backbone Imidazopyridine[1]Benzimidazole[3]
Target Enzyme Gastric H+/K+-ATPaseGastric H+/K+-ATPase
H+/K+-ATPase IC50 ~3.2 μM[2]~4.2 μM - 8.8 μM
Binding Stoichiometry 2.6 nmol/mg of enzyme[2]~2.5 nmol/mg of enzyme
Primary Binding Sites Cys813, Cys822[2]Cys813, Cys892
Glutathione Reversibility Highly Resistant[1]Susceptible
In Vivo Plasma Half-Life ~7.0 hours[1]~1.0 - 1.5 hours[3]

Experimental Methodologies: Self-Validating Protocols

To objectively evaluate the efficacy and reversibility of these compounds, researchers must utilize a self-validating in vitro assay. The following protocol measures H+/K+-ATPase inhibition while incorporating an internal control (Glutathione Challenge) to prove the mechanistic causality of Cys822 binding.

Protocol: In Vitro H+/K+-ATPase Inhibition & Reversibility Assay

Objective: To quantify the IC50 of proton transport inhibition and validate the resistance of (S)-tenatoprazole to endogenous reducing agents.

  • Enzyme Isolation: Isolate lyophilized H+/K+-ATPase vesicles from porcine gastric mucosa using differential sucrose density gradient centrifugation. Suspend in a PIPES buffer (pH 6.1) to mimic the weakly acidic environment required for prodrug activation.

  • Acidic Pre-incubation: Aliquot the enzyme suspension into a 96-well plate. Add varying concentrations (0.1 μM to 100 μM) of either (S)-tenatoprazole or esomeprazole. Incubate at 37°C for 30 minutes. Causality note: This step allows the acidic buffer to catalyze the conversion of the prodrugs into their active sulfenamide forms.

  • Reaction Initiation: Add 2 mM Mg-ATP to each well to initiate the ATP hydrolysis reaction. Incubate for an additional 15 minutes.

  • The Glutathione (GSH) Challenge (Self-Validation Step): To empirically validate the structural causality of Cys822 binding, introduce 10 mM Glutathione (GSH) to a parallel set of treated wells.

    • Expected Outcome: Because esomeprazole binds superficially at Cys892, GSH will reduce the disulfide bond and restore partial ATPase activity. In contrast, (S)-tenatoprazole's deep Cys822 bond is sterically shielded; ATPase activity will remain suppressed. This internal control self-validates the irreversibility claim.

  • Colorimetric Detection: Terminate the reaction by adding a Malachite Green-molybdate reagent. Measure the absorbance at 660 nm to quantify the release of inorganic phosphate (Pi). Calculate the IC50 based on the dose-dependent reduction in Pi release[2].

Protocol S1 1. Enzyme Isolation (Porcine Gastric Mucosa) S2 2. Acidic Pre-incubation (pH 6.1, 37°C, 30 min) S1->S2 S3 3. ATP Hydrolysis Reaction (Initiate with 2mM Mg-ATP) S2->S3 Prodrug Activation S4 4. Glutathione Challenge (Add 10mM GSH to test reversal) S3->S4 Covalent Binding S5 5. Colorimetric Detection (Malachite Green Pi Assay) S4->S5 Reversibility Check

Fig 2. Self-validating in vitro workflow for evaluating H+/K+-ATPase inhibition and reversibility.

Translation to Pharmacodynamics (PK/PD)

The in vitro data directly predicts the in vivo clinical advantages of (S)-tenatoprazole over esomeprazole.

Because (S)-tenatoprazole forms a glutathione-resistant bond at Cys822 and activates more slowly, it avoids rapid systemic clearance. This results in an extended plasma half-life of approximately 7 hours, compared to esomeprazole's 1 to 1.5 hours[1],[3].

Clinically, this translates to significantly superior 24-hour intragastric pH control. Studies demonstrate that (S)-tenatoprazole maintains an intragastric pH > 4 for a remarkably higher percentage of time during nocturnal periods compared to esomeprazole (e.g., 81.5% vs 34.5% in healthy volunteers)[1],[4]. By bridging the gap in nighttime acid suppression, (S)-tenatoprazole effectively mitigates Nocturnal Acid Breakthrough (NAB), a major limitation of esomeprazole and other first-generation PPIs[5].

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Comparative

Comparative pharmacodynamics of (S)-Tenatoprazole and (R)-Tenatoprazole

Title: Comparative Pharmacodynamics of (S)-Tenatoprazole and (R)-Tenatoprazole: A Technical Guide for Drug Development Introduction Tenatoprazole is a novel proton pump inhibitor (PPI) characterized by an imidazo[4,5-b]p...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Pharmacodynamics of (S)-Tenatoprazole and (R)-Tenatoprazole: A Technical Guide for Drug Development

Introduction Tenatoprazole is a novel proton pump inhibitor (PPI) characterized by an imidazo[4,5-b]pyridine moiety, which distinguishes it from traditional benzimidazole PPIs like omeprazole. This structural modification reduces the pKa of the fused imidazole nitrogen and significantly decreases the rate of hepatic metabolism, yielding a substantially prolonged plasma half-life of approximately 7 hours (1)[1]. Like other PPIs, tenatoprazole possesses a chiral sulfoxide center, existing as a racemic mixture of (S)- and (R)-enantiomers. While both enantiomers exhibit identical in vitro target engagement, their in vivo pharmacodynamics diverge radically due to stereoselective pharmacokinetics. This guide dissects the mechanistic and experimental distinctions between (S)-tenatoprazole and (R)-tenatoprazole for researchers and drug development professionals.

Target Engagement: In Vitro Pharmacodynamics

At the molecular level, both (S)- and (R)-tenatoprazole act as prodrugs that accumulate in the acidic secretory canaliculi of gastric parietal cells. Upon acid-catalyzed conversion to the active sulfenamide species, they irreversibly bind to the gastric H+/K+-ATPase.

  • Binding Stoichiometry: Both enantiomers yield the exact same stoichiometry of binding, achieving approximately 88% inhibition of the proton pump (2)[2].

  • Binding Sites: The active sulfenamide covalently labels cysteine 813 (located in the luminal vestibule) and cysteine 822 (in the sixth transmembrane domain) of the H+/K+-ATPase alpha-subunit, with approximately 2.6 nmol of drug bound per mg of enzyme (2)[2].

  • Causality Insight: Because the chiral center is lost during the acid-catalyzed rearrangement to the achiral sulfenamide, the intrinsic pharmacological potency of the two enantiomers at the target site is identical. The differences in clinical efficacy are purely driven by systemic exposure.

Stereoselective Pharmacokinetics: The Driver of In Vivo Efficacy

The clinical superiority of (S)-tenatoprazole (the eutomer) over (R)-tenatoprazole is entirely driven by its metabolic profile and systemic clearance rates (3)[3].

  • Metabolic Clearance: In vitro pharmacokinetic studies utilizing human liver microsomes reveal that the (S)-isomer is metabolized approximately seven times more slowly than the (R)-isomer (4)[4]. This results in a significantly longer mean residence time (MRT) and higher Area Under the Curve (AUC) for (S)-tenatoprazole.

  • CYP450 Isoform Dependency: The (R)-isomer is predominantly metabolized by CYP2C19, an enzyme notorious for genetic polymorphism (leading to "poor" and "rapid" metabolizer phenotypes). Conversely, (S)-tenatoprazole is primarily oxidized via CYP3A4 (4)[4]. This shift to CYP3A4 metabolism compensates for any potential CYP2C19 deficiency or blockade, ensuring a highly predictable and homogeneous patient response with lower inter-subject variability (3)[3].

  • Formulation Optimization: The free form of (S)-tenatoprazole is poorly soluble (<1 mg/mL). However, the development of (S)-tenatoprazole sodium salt monohydrate altered the crystal lattice to allow rapid water access, boosting aqueous solubility to 140–150 g/L at 25°C (5)[5]. This formulation doubles the oral bioavailability compared to the free base, achieving a Cmax of 183 ng/mL and an AUC of 822 ng*h/mL in canine models (2)[2].

Quantitative Data Summary

Parameter(S)-Tenatoprazole(R)-Tenatoprazole
H+/K+-ATPase Inhibition 88% (Identical)88% (Identical)
Primary Metabolic Pathway CYP3A4CYP2C19
Relative Metabolism Rate ~1x (Slow Clearance)~7x (Fast Clearance)
Clinical Pharmacokinetics Linear, PredictableNon-linear, Variable
Susceptibility to CYP Polymorphism Low (CYP3A4 driven)High (CYP2C19 driven)
Optimal Salt Form Solubility 140–150 g/L (Sodium Monohydrate)N/A (Racemate < 1 g/L)

Visualizing the Pharmacodynamic & Metabolic Pathways

G Racemate Racemic Tenatoprazole S_iso (S)-Tenatoprazole (Eutomer) Racemate->S_iso Chiral Separation R_iso (R)-Tenatoprazole Racemate->R_iso Chiral Separation CYP3A4 CYP3A4 Metabolism (Slow Clearance) S_iso->CYP3A4 Primary Pathway CYP2C19 CYP2C19 Metabolism (Fast Clearance) S_iso->CYP2C19 Secondary Pathway R_iso->CYP2C19 Primary Pathway (Polymorphic) Target H+/K+ ATPase Binding (Cys813 & Cys822) CYP3A4->Target Sustained Plasma Levels CYP2C19->Target Rapid Elimination OutcomeS Prolonged Acid Suppression (High AUC, Long t1/2) Target->OutcomeS S-Isomer Dynamics OutcomeR Standard Acid Suppression (Lower AUC, Shorter t1/2) Target->OutcomeR R-Isomer Dynamics

Metabolic divergence of Tenatoprazole enantiomers and resulting pharmacodynamic outcomes.

Experimental Protocols for Enantiomer Evaluation

To rigorously validate the differences between (S)- and (R)-tenatoprazole, the following self-validating protocols are recommended for preclinical development.

Protocol A: In Vitro H+/K+-ATPase Inhibition Assay

Objective: Confirm that both enantiomers possess identical intrinsic target engagement. Causality: By measuring inorganic phosphate (Pi) release from ATP hydrolysis in isolated gastric vesicles, we directly quantify proton pump activity. Using omeprazole as a positive control ensures assay validity.

  • Vesicle Preparation: Isolate lyophilized gastric H+/K+-ATPase vesicles from porcine gastric mucosa. Resuspend in lyophilization buffer (pH 7.4).

  • Acid Activation: Pre-incubate 10 µM of (S)-tenatoprazole and (R)-tenatoprazole in an acidic activation buffer (pH 5.5) for 30 minutes at 37°C to generate the active sulfenamide. Self-validation step: Include a vehicle-only control to establish baseline 100% enzyme activity.

  • Enzyme Incubation: Add the activated compounds to the H+/K+-ATPase vesicles (final protein concentration ~10 µg/mL) in a reaction buffer containing 2 mM MgCl2 and 10 mM KCl. Incubate for 30 minutes at 37°C.

  • Reaction Initiation & Termination: Initiate ATP hydrolysis by adding 2 mM ATP. After 15 minutes, quench the reaction using ice-cold 10% trichloroacetic acid (TCA).

  • Quantification: Measure the released inorganic phosphate using the malachite green colorimetric assay at 620 nm. Calculate IC50 values. Both enantiomers should yield ~88% maximal inhibition.

Protocol B: CYP450 Isoform-Specific Clearance Profiling

Objective: Quantify the stereoselective metabolism rates and identify the primary CYP isoforms responsible for clearance. Causality: Recombinant CYP enzymes isolate the metabolic variables. The use of specific inhibitors (e.g., Ketoconazole for CYP3A4) provides internal validation that the observed clearance is pathway-specific.

Workflow Step1 1. Substrate Preparation (S)- and (R)-Tenatoprazole Step2 2. Microsomal Incubation Recombinant CYP3A4 / CYP2C19 Step1->Step2 Step3 3. Reaction Quenching Ice-cold Acetonitrile Step2->Step3 Step4 4. Chiral HPLC-MS/MS Quantification of Metabolites Step3->Step4 Step5 5. Kinetic Analysis Calculate Vmax, Km, CLint Step4->Step5

Step-by-step workflow for in vitro CYP450 metabolic profiling of Tenatoprazole enantiomers.

  • Incubation Setup: Prepare separate reaction mixtures containing 50 pmol/mL of recombinant human CYP3A4 or CYP2C19 in 100 mM potassium phosphate buffer (pH 7.4).

  • Substrate Addition: Add (S)-tenatoprazole or (R)-tenatoprazole at varying concentrations (1 to 100 µM). Self-validation step: Run parallel incubations with 1 µM Ketoconazole (CYP3A4 inhibitor) to confirm pathway specificity.

  • NADPH Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by mixing with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., lansoprazole).

  • Analysis: Centrifuge at 14,000 x g for 10 minutes to precipitate proteins. Analyze the supernatant using chiral LC-MS/MS to quantify the remaining parent drug and formed metabolites.

  • Data Processing: Calculate the intrinsic clearance (CLint) and Vmax. The Vmax for (R)-tenatoprazole depletion via CYP2C19 will be significantly higher than that of (S)-tenatoprazole via CYP3A4.

References

  • TargetMol. "Tenatoprazole | Proton pump - TargetMol". TargetMol.
  • Semantic Scholar. "Is the required therapeutic effect always achieved by racemic switch of proton-pump inhibitors?". Semantic Scholar.
  • National Center for Biotechnology Information (PMC).
  • Wikipedia. "Discovery and development of proton pump inhibitors". Wikipedia.
  • Google Patents. "EP1664044B1 - S-tenatoprazole sodium monohydrate salt and the use thereof...".

Sources

Validation

A Comparative Guide to the Validation of Analytical Methods for (S)-Tenatoprazole Quantification

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) is a cornerstone of drug efficacy and safety. This guide provides an...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) is a cornerstone of drug efficacy and safety. This guide provides an in-depth, objective comparison of analytical methodologies for the quantification of (S)-Tenatoprazole, a next-generation proton pump inhibitor (PPI). We will delve into the nuances of traditional High-Performance Liquid Chromatography (HPLC) methods and contrast them with the advanced capabilities of Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This guide is designed to not only present experimental data but also to elucidate the scientific rationale behind methodological choices, empowering you to select the optimal analytical strategy for your research and development needs.

The Critical Need for Robust (S)-Tenatoprazole Quantification

(S)-Tenatoprazole is the levorotatory enantiomer of tenatoprazole, a compound noted for its prolonged plasma half-life compared to other PPIs. The stereospecificity of drug action is a critical factor in modern pharmacology, with single-enantiomer drugs often exhibiting improved therapeutic indices and reduced side effects. Consequently, the ability to accurately quantify the specific (S)-enantiomer is paramount for pharmacokinetic studies, formulation development, and quality control. A validated analytical method ensures the reliability, reproducibility, and integrity of the data that underpins regulatory submissions and clinical success.

The validation of an analytical method is a systematic process that demonstrates its suitability for its intended purpose.[1][2] This is guided by international regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[2] Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Methodological Showdown: HPLC vs. UPLC-MS/MS

The choice of analytical technique is a critical decision in the drug development pipeline, balancing the need for sensitivity, specificity, and throughput with practical considerations of cost and complexity. Here, we compare two prominent chromatographic techniques for the quantification of (S)-Tenatoprazole.

High-Performance Liquid Chromatography (HPLC): The Established Workhorse

HPLC has long been the gold standard for pharmaceutical analysis. It is a robust, reliable, and widely available technique. Several validated HPLC methods have been published for the quantification of tenatoprazole in bulk drug and pharmaceutical formulations.

One such method utilizes a C18 column with UV detection.[3] This approach offers a straightforward and cost-effective means of quantification. However, it is important to consider the potential limitations, particularly when dealing with complex biological matrices or the need for high sensitivity.

Key Performance Characteristics of a Validated HPLC-UV Method for Tenatoprazole:

ParameterPerformance
Linearity Range 0.1 - 5 µg/mL
Accuracy 87.21% - 95.01%
Intra-day Precision (%CV) 4.5% - 6.9%
Inter-day Precision (%CV) 5.7% - 11.9%
Run Time ~6.1 minutes

Data synthesized from a published HPLC-UV method for tenatoprazole in human plasma.[3]

While effective for many applications, traditional HPLC methods can be limited by longer run times, lower peak resolution, and potentially insufficient sensitivity for trace-level analysis in complex biological samples. For enantiomer-specific analysis, specialized chiral stationary phases are required, which can add complexity and cost to the method development process.[4][5][6]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): The Modern Powerhouse

UPLC-MS/MS represents a significant technological advancement over traditional HPLC. By utilizing sub-2 µm particle columns, UPLC systems can operate at higher pressures, leading to dramatically shorter run times, improved resolution, and enhanced sensitivity. When coupled with a tandem mass spectrometer, this technique offers unparalleled selectivity and sensitivity, making it the method of choice for bioanalytical studies.

While a specific validated UPLC-MS/MS method for (S)-Tenatoprazole was not found in the public literature at the time of this writing, we can extrapolate the expected performance from validated methods for other structurally similar PPI enantiomers, such as (S)-pantoprazole and esomeprazole.[7][8] These methods demonstrate the superior capabilities of UPLC-MS/MS for bioanalysis.

Anticipated Performance Characteristics of a UPLC-MS/MS Method for (S)-Tenatoprazole:

ParameterExpected Performance
Linearity Range 0.1 - 2000 ng/mL
Accuracy 96.00% - 103.91%
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 10%
LOQ ~0.1 ng/mL
Run Time < 2 minutes

Data extrapolated from a validated UPLC-MS/MS method for esomeprazole.[7]

The key advantages of a UPLC-MS/MS approach for (S)-Tenatoprazole quantification would include:

  • Superior Sensitivity: The ability to quantify down to the picogram level is essential for pharmacokinetic studies where drug concentrations in plasma can be very low.

  • Enhanced Specificity: Tandem mass spectrometry provides a high degree of certainty in analyte identification, even in the presence of interfering substances in complex matrices like plasma.

  • High Throughput: The significantly shorter run times allow for the analysis of a larger number of samples in a shorter period, which is a major advantage in clinical trials and high-throughput screening.

  • Enantioselectivity: When combined with a chiral stationary phase, UPLC-MS/MS can provide baseline separation and individual quantification of enantiomers with high efficiency.[8]

Experimental Protocols: A Step-by-Step Guide

To provide a practical understanding of these methodologies, we present a generalized, step-by-step protocol for each technique. These are intended as a starting point for method development and validation in your laboratory.

Protocol 1: Stability-Indicating RP-HPLC Method for Tenatoprazole

This protocol is based on a published method for the determination of tenatoprazole in pharmaceutical formulations.

1. Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

2. Reagents and Materials:

  • (S)-Tenatoprazole reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Water (HPLC grade)

3. Chromatographic Conditions:

  • Mobile Phase: A suitable mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate). The exact ratio should be optimized for best separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 30 °C).

  • Detection Wavelength: Determined by the UV absorbance maximum of tenatoprazole (e.g., 307 nm).[3]

  • Injection Volume: 20 µL.

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the (S)-Tenatoprazole reference standard in a suitable solvent (e.g., methanol) to obtain a known concentration.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired calibration range.

  • Sample Preparation: For pharmaceutical formulations, accurately weigh and dissolve the product in a suitable solvent. For biological samples, a sample extraction procedure (e.g., protein precipitation or liquid-liquid extraction) is required.[3]

5. Validation Procedure:

  • Follow ICH guidelines to validate the method for specificity, linearity, accuracy, precision, LOD, and LOQ.

Protocol 2: Enantioselective UPLC-MS/MS Method for (S)-Tenatoprazole in Human Plasma

This protocol is a hypothetical but representative procedure based on established methods for other PPI enantiomers.

1. Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chiral analytical column (e.g., polysaccharide-based stationary phase).

2. Reagents and Materials:

  • (S)-Tenatoprazole reference standard

  • Internal Standard (IS) (e.g., a deuterated analog of tenatoprazole)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ammonium formate or acetate (LC-MS grade)

  • Formic acid or ammonium hydroxide (LC-MS grade)

  • Human plasma (drug-free)

3. UPLC Conditions:

  • Mobile Phase A: Aqueous buffer (e.g., 10 mM ammonium formate with 0.1% formic acid).

  • Mobile Phase B: Organic solvent (e.g., acetonitrile or methanol).

  • Gradient Elution: A gradient program should be developed to achieve optimal separation of the enantiomers.

  • Flow Rate: Typically 0.4-0.6 mL/min.

  • Column Temperature: Controlled (e.g., 40 °C).

  • Injection Volume: 2-5 µL.

4. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, optimized for tenatoprazole.

  • Multiple Reaction Monitoring (MRM): Develop and optimize MRM transitions for both (S)-Tenatoprazole and the internal standard. This involves selecting the precursor ion and a specific product ion for each compound.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows.

5. Sample Preparation (Protein Precipitation):

  • To a 50 µL aliquot of plasma, add 150 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean vial for injection.

6. Validation Procedure:

  • Follow FDA or EMA guidelines for bioanalytical method validation, including selectivity, matrix effect, linearity, accuracy, precision, recovery, and stability (freeze-thaw, short-term, long-term).[2]

Visualizing the Workflow: A Comparative Diagram

To better illustrate the key differences in the analytical workflows, the following diagrams are provided.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Extraction Extraction/Dilution Sample->Extraction Injection Injection (20 µL) Extraction->Injection Column C18 Column (5 µm particles) Injection->Column Detection UV Detection Column->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: Typical workflow for an HPLC-UV based analytical method.

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_uplc UPLC Separation cluster_msms MS/MS Detection cluster_data_analysis Data Analysis Plasma_Sample Plasma Sample + Internal Standard Protein_Precipitation Protein Precipitation Plasma_Sample->Protein_Precipitation UPLC_Injection Injection (2-5 µL) Protein_Precipitation->UPLC_Injection Chiral_Column Chiral Column (<2 µm particles) UPLC_Injection->Chiral_Column ESI Electrospray Ionization Chiral_Column->ESI MRM Multiple Reaction Monitoring (MRM) ESI->MRM Mass_Spec_Data Mass Spec Data MRM->Mass_Spec_Data Final_Quantification Highly Specific Quantification Mass_Spec_Data->Final_Quantification

Caption: High-throughput workflow for a UPLC-MS/MS bioanalytical method.

Conclusion: Selecting the Right Tool for the Job

The choice between HPLC and UPLC-MS/MS for the quantification of (S)-Tenatoprazole is not a matter of one being definitively "better" but rather which is more "fit for purpose."

  • HPLC-UV remains a viable and cost-effective option for routine quality control of bulk drug and finished pharmaceutical products where high sensitivity is not the primary concern. Its simplicity and robustness are advantageous in these settings.

  • UPLC-MS/MS is the unequivocal choice for bioanalytical applications, such as pharmacokinetic and toxicokinetic studies. Its superior sensitivity, specificity, and throughput are essential for generating the high-quality data required for regulatory submissions and for making critical decisions in drug development. The ability to perform enantioselective analysis with high efficiency further solidifies its position as the leading technology in this domain.

As a senior application scientist, my recommendation for any research involving the quantification of (S)-Tenatoprazole in biological matrices is to invest in the development and validation of a robust UPLC-MS/MS method. The initial investment in instrumentation and method development will be more than compensated by the quality, reliability, and throughput of the data generated, ultimately accelerating your drug development timeline.

References

  • Khan, I., et al. (2011). Bio-analytical Method Development and Validation of Tenatoprazole using High Performance Liquid Chromatographic with UV Detection. International Journal of ChemTech Research, 3(4), 2025-2029. Available at: [Link]

  • Jain, D. S., et al. (2014). Development and validation of a high throughput UPLC–MS/MS method for simultaneous quantification of esomeprazole, rabeprazole and levosulpiride in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 92, 154-161. Available at: [Link]

  • Zhang, Y., et al. (2017). A chiral LC-MS/MS method for the enantioselective determination of R-(+)- and S-(-)-pantoprazole in human plasma and its application to a pharmacokinetic study of S-(-)-pantoprazole sodium injection. Biomedical Chromatography, 31(10), e3980. Available at: [Link]

  • Dwivedi, A., et al. (2013). Enantiomeric separation of proton pump inhibitors on new generation chiral columns using LC and supercritical fluid chromatography. Journal of Separation Science, 36(18), 3026-3033. Available at: [Link]

  • Sathe, S. R., et al. (2015). Development and Validation of a UPLC Method for Rapid and Simultaneous Analysis of Proton Pump Inhibitors. Journal of Analytical & Bioanalytical Techniques, 6(2), 1-6. Available at: [Link]

  • Li, M., et al. (2019). Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. Molecules, 24(23), 4343. Available at: [Link]

  • Phenomenex. (2024, March 6). Chiral Separation of PPIs. Available at: [Link]

  • Waters Corporation. (n.d.). Chiral and Achiral Profiling of a Pesticide Formulation Using the ACQUITY UPC2 System and the ACQUITY QDa Detector. Available at: [Link]

  • Abdessadek, M., et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Applied Biology & Biotechnology, 11(5), 183-190. Available at: [Link]

  • Seshachalam, V., & Kallem, R. R. (2010). Development and validation of a sensitive bioanalytical method for the quantitative estimation of pantoprazole in human plasma samples by LC-MS/MS: application to bioequivalence study. Journal of Chromatography B, 878(19), 1499-1505. Available at: [Link]

  • European Medicines Agency. (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis. Available at: [Link]

  • Sathe, S. R., et al. (2015). Development and validation of a UPLC method for rapid and simultaneous analysis of proton pump inhibitors. Journal of Analytical & Bioanalytical Techniques, 6(2), 232. Available at: [Link]

  • Joshi, A. A., & Nerkar, P. P. (2021). Determination of Proton Pump Inhibitors by Spectrophotometric, Chromatographic and by Hyphenated Techniques: A Review. Critical Reviews in Analytical Chemistry, 51(6), 527-548. Available at: [Link]

  • Liu, Y., et al. (2025, February 11). Simultaneous Determination of Multiple Acid-Suppressing Drugs by UPLC-MS/MS Method and Application for Pharmacokinetics Study. Semantic Scholar. Available at: [Link]

  • Ilisz, I., et al. (2025, July 25). Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal, Thermodynamic Characterization, and Hysteretic Effect. MDPI. Available at: [Link]

  • Al-Hadiya, B., et al. (2015). Development and Validation of a LC-MS/MS Method to Determine Lansoprazole in Human Plasma. The Open Analytical Chemistry Journal, 8(1), 11-19. Available at: [Link]

  • El-Kassem, M. A., et al. (2021). Validated Simultaneous Gradient Ultra-Performance Liquid Chromatographic Quantification of Some Proton Pump Inhibitor Drug Residues in Saudi Pharmaceutical Industrial Wastewater. Molecules, 26(14), 4329. Available at: [Link]

  • Chromatography Online. (2023, August 17). Separation of Chiral Enantiomers in LC Enantioseparations. Available at: [Link]

  • Li, Y., et al. (2011). Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study. European Journal of Drug Metabolism and Pharmacokinetics, 35(3-4), 147-155. Available at: [Link]

  • Simeone, J. L., & Rainville, P. D. (n.d.). A Validated Method for the Quantification of Clopidogrel in Human Plasma at the 2.5 pg/mL Level Using Xevo TQD, ACQUITY UPLC H-Class System, and UNIFI Scientific Information System. Waters Corporation. Available at: [Link]

Sources

Comparative

(S)-Tenatoprazole vs omeprazole in irreversible proton pump inhibition

Title: (S)-Tenatoprazole vs. Omeprazole: A Mechanistic and Experimental Guide to Irreversible Proton Pump Inhibition Executive Summary Proton pump inhibitors (PPIs) represent the cornerstone of acid-suppression therapy.

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Author: BenchChem Technical Support Team. Date: April 2026

Title: (S)-Tenatoprazole vs. Omeprazole: A Mechanistic and Experimental Guide to Irreversible Proton Pump Inhibition

Executive Summary

Proton pump inhibitors (PPIs) represent the cornerstone of acid-suppression therapy. However, the pharmacological limitations of first-generation benzimidazoles—specifically their short plasma half-lives and susceptibility to nocturnal acid breakthrough—have driven the development of novel molecular scaffolds. (S)-Tenatoprazole, the isolated S-enantiomer of the imidazopyridine derivative tenatoprazole, emerges as a paradigm shift. By extending the pharmacokinetic half-life and fundamentally altering the covalent binding profile on the gastric H+/K+ ATPase, (S)-tenatoprazole achieves a truly irreversible inhibition profile compared to the pseudo-irreversible nature of omeprazole.

Mechanistic Divergence: Imidazopyridine vs. Benzimidazole

To understand the superiority of (S)-tenatoprazole, one must examine the causality of its target engagement. Both omeprazole and (S)-tenatoprazole are inactive prodrugs. They passively diffuse into the highly acidic secretory canaliculus of the parietal cell (pH < 1.5), where they undergo protonation-driven structural rearrangements into active tetracyclic sulfenamides 1.

Omeprazole’s Binding Profile: The active sulfenamide of omeprazole forms disulfide bonds with Cys813 and Cys892 on the alpha-subunit of the H+/K+ ATPase. While Cys813 is essential for blocking the pump's ion pathway, Cys892 is located on the luminal surface. Because of its superficial location, the disulfide bond at Cys892 is vulnerable to cleavage by endogenous reducing agents like glutathione (GSH). This results in a partial restoration of pump activity over time, independent of de novo enzyme synthesis.

(S)-Tenatoprazole’s Binding Profile: Conversely, the imidazopyridine scaffold of (S)-tenatoprazole directs its active sulfenamide to bind Cys813 and Cys822. Cys822 resides deep within the transmembrane domain (TM6) of the pump. This deep-seated disulfide bond is sterically shielded from physiological reducing agents . Consequently, the inhibition is strictly irreversible; acid secretion can only resume upon the de novo synthesis of new H+/K+ ATPase pumps. Furthermore, isolating the S-enantiomer significantly slows hepatic metabolism via CYP2C19 and CYP3A4, extending its half-life up to 7 times longer than traditional PPIs 3.

PPI_Mechanism Omeprazole Omeprazole (Benzimidazole) AcidicCanaliculus Parietal Cell Canaliculus (pH < 1.5) Omeprazole->AcidicCanaliculus STenatoprazole (S)-Tenatoprazole (Imidazopyridine) STenatoprazole->AcidicCanaliculus SulfenamideOme Active Sulfenamide Intermediate AcidicCanaliculus->SulfenamideOme Protonation SulfenamideTen Active Sulfenamide Intermediate AcidicCanaliculus->SulfenamideTen Protonation Cys813_892 Binds Cys813 & Cys892 (Surface Accessible) SulfenamideOme->Cys813_892 Disulfide Bond Cys813_822 Binds Cys813 & Cys822 (Deep Transmembrane) SulfenamideTen->Cys813_822 Disulfide Bond PartialInhibition Reversible by GSH (Shorter Duration) Cys813_892->PartialInhibition IrreversibleInhibition Resistant to GSH (Prolonged Duration) Cys813_822->IrreversibleInhibition

Mechanistic pathway of Omeprazole vs (S)-Tenatoprazole activation and target binding.

Pharmacokinetic and Pharmacodynamic Profiling

The structural differences between the two molecules translate directly into distinct clinical and pharmacokinetic profiles 4. The table below summarizes the quantitative and qualitative divergence between omeprazole and (S)-tenatoprazole.

ParameterOmeprazole(S)-Tenatoprazole
Chemical Scaffold BenzimidazoleImidazopyridine
Plasma Half-life ~1.0 – 1.5 hours~7.0 – 9.0 hours
Target Cysteine Residues Cys813, Cys892Cys813, Cys822
Reversibility by GSH/DTT Partial (Cys892 reversal)Highly Resistant (Cys822 binding)
Primary CYP450 Metabolism CYP2C19 (Extensive)CYP2C19, CYP3A4 (Slowed in S-enantiomer)
Nocturnal Acid Control Susceptible to breakthroughSustained suppression

Experimental Methodology: Validating Irreversible Inhibition In Vitro

To objectively compare the reversibility of proton pump inhibition between omeprazole and (S)-tenatoprazole, researchers employ a rigorous in vitro assay using isolated gastric vesicles. This protocol is designed as a self-validating system : the inclusion of a reducing agent washout directly isolates and tests the variable of disulfide bond stability, proving the causality of Cys822's steric hindrance.

Step-by-Step Protocol: H+/K+ ATPase Reversibility Assay

  • Vesicle Isolation: Lyophilized gastric vesicles containing active H+/K+ ATPase are isolated from porcine gastric mucosa using sucrose density gradient centrifugation.

    • Causality: This ensures a high concentration of the target enzyme is preserved in its native lipid bilayer environment, maintaining the structural integrity of the transmembrane domains.

  • Prodrug Activation: Omeprazole and (S)-tenatoprazole are individually incubated in an acidic activation buffer (pH 1.2, 10 mM HCl) for 15 minutes to generate their respective active sulfenamide intermediates.

    • Causality: Because both drugs are prodrugs, failing to pre-activate them in vitro will result in zero covalent binding to the isolated enzyme.

  • Enzyme Inhibition Phase: The activated PPIs are introduced to the gastric vesicles in a pH 6.0 PIPES buffer containing ATP and KCl. The mixture is incubated for 30 minutes at 37°C to allow maximal disulfide bond formation (inhibition).

  • Reversibility Challenge (Washout): To test the stability of the inhibition, the vesicles are washed and resuspended in a buffer containing 10 mM Dithiothreitol (DTT) or Glutathione (GSH) for 60 minutes.

    • Causality: DTT/GSH will reduce accessible disulfide bonds (cleaving omeprazole from Cys892) but will fail to reach sterically hindered bonds (leaving (S)-tenatoprazole locked onto Cys822).

  • ATPase Activity Quantification: Pump activity is measured using a colorimetric malachite green assay to quantify the release of inorganic phosphate (Pi) from ATP hydrolysis.

    • Data Interpretation: Omeprazole-treated vesicles will demonstrate a ~30-50% recovery of ATPase activity post-DTT treatment. (S)-Tenatoprazole-treated vesicles will maintain >90% inhibition, validating its strictly irreversible binding profile.

Exp_Workflow Vesicles 1. Isolate Gastric ATPase Vesicles Incubation 3. Incubate Vesicles with Active PPIs Vesicles->Incubation Activation 2. Acid-Activate PPIs (pH 1.2 buffer) Activation->Incubation Washout 4. DTT/GSH Washout (Reversibility Test) Incubation->Washout Assay 5. Measure Pi Release (ATPase Activity) Washout->Assay

Step-by-step experimental workflow for evaluating irreversible proton pump inhibition.

Conclusion

(S)-Tenatoprazole represents a structural evolution in acid suppression. By shifting the molecular scaffold from a benzimidazole to an imidazopyridine, drug developers successfully targeted the deep-seated Cys822 residue of the H+/K+ ATPase. Coupled with the slowed metabolic clearance of the S-enantiomer, (S)-tenatoprazole provides a scientifically validated, strictly irreversible inhibition profile that addresses the clinical shortcomings of omeprazole.

References

  • Roles of Human Liver Cytochrome P450 Enzymes in Tenatoprazole Metabolism Source: PubMed Central (PMC) / NIH URL:1

  • A Critical Appraisal of Enantiomer Concept of Proton Pump Inhibitors Source: Journal of Gastrointestinal and Liver Diseases (JGLD) URL:3

  • CAS 335299-59-7 (Tenatoprazole sodium) - Decay of tenatoprazole binding on the gastric H+,K+ -ATPase Source: BOC Sciences URL:

  • New and Future Drug Development for Gastroesophageal Reflux Disease Source: PubMed Central (PMC) / NIH URL:4

Sources

Validation

Comparing binding kinetics of (S)-Tenatoprazole and lansoprazole

Advanced Kinetic Profiling: (S)-Tenatoprazole vs. Lansoprazole As a Senior Application Scientist, evaluating proton pump inhibitors (PPIs) requires moving beyond end-point clinical efficacy to dissect the fundamental kin...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Kinetic Profiling: (S)-Tenatoprazole vs. Lansoprazole

As a Senior Application Scientist, evaluating proton pump inhibitors (PPIs) requires moving beyond end-point clinical efficacy to dissect the fundamental kinetic and thermodynamic forces driving target engagement. While both lansoprazole and (S)-tenatoprazole covalently inhibit the gastric H+/K+-ATPase, their distinct chemical backbones dictate vastly different activation rates, binding site preferences, and dissociation kinetics.

This guide provides an in-depth, objective comparison of the binding kinetics of (S)-tenatoprazole and lansoprazole, supported by mechanistic causality and self-validating experimental protocols.

Mechanistic Divergence: The Causality of Binding Kinetics

All PPIs are prodrugs that require acid-dependent activation in the secretory canaliculus of the parietal cell to form a reactive sulfenamide intermediate, which then forms disulfide bonds with luminally accessible cysteines on the H+/K+-ATPase[1]. However, the rate of this activation dictates the depth of target engagement.

Lansoprazole (Benzimidazole Backbone): Lansoprazole exhibits a relatively high pKa2, leading to rapid protonation and conversion into its active sulfenamide form upon encountering the acidic environment[2]. Because this activation is fast, the highly reactive intermediate immediately binds to the most surface-accessible cysteines on the luminal face of the pump: Cys813 and Cys321[1]. Crucially, binding at Cys321 is susceptible to reversal by endogenous reducing agents (such as glutathione), rendering lansoprazole's inhibition partially reversible over time[1].

(S)-Tenatoprazole (Imidazopyridine Backbone): (S)-tenatoprazole represents a structural paradigm shift. The substitution of a benzimidazole ring with an imidazopyridine ring significantly lowers the pKa2 of the fused imidazole nitrogen[3]. This chemical alteration deliberately delays acid-dependent activation[2]. This slower activation kinetic is a critical design feature: it allows the unactivated prodrug to diffuse deeper into the transmembrane domain of the pump before becoming reactive[4]. Consequently, (S)-tenatoprazole bypasses Cys321 and instead binds to Cys822, a residue buried deep within the membrane domain[1]. Disulfide binding at Cys822 is entirely inaccessible to endogenous reducing agents, resulting in a truly irreversible inhibition plateau that can only be overcome by de novo synthesis of the pump protein[4].

Mechanism Lanso Lansoprazole (Benzimidazole) FastAct Fast Acid Activation (High pKa2) Lanso->FastAct Tena (S)-Tenatoprazole (Imidazopyridine) SlowAct Slow Acid Activation (Low pKa2) Tena->SlowAct Cys813_321 Binds Cys813 & Cys321 (Surface Accessible) FastAct->Cys813_321 Cys813_822 Binds Cys813 & Cys822 (Deep Membrane) SlowAct->Cys813_822 Diffuses deeper before activation Rev Partially Reversible by Glutathione Cys813_321->Rev Irrev Truly Irreversible Inhibition Plateau Cys813_822->Irrev

Fig 1. Kinetic pathways of acid activation and target cysteine binding.

Quantitative Kinetic Comparison

The structural differences between these two compounds manifest in highly distinct pharmacokinetic and pharmacodynamic profiles. The delayed activation and deep-membrane binding of (S)-tenatoprazole yield a significantly longer half-life and a biphasic binding decay.

Kinetic ParameterLansoprazole(S)-Tenatoprazole
Chemical Backbone Benzimidazole[3]Imidazopyridine[3]
Plasma Half-Life ~1.1 - 1.5 hours[5]~7.0 - 9.0 hours[1]
H+/K+-ATPase Binding Sites Cys813, Cys321[1]Cys813, Cys822[1]
Activation Rate (Acidic pH) Fast[2]Slow[2]
Reversibility of Inhibition Partially Reversible (at Cys321)[1]Irreversible (at Cys822)[4]
Binding Decay Kinetics MonophasicBiphasic (Fast: 3.9h at Cys813; Plateau at Cys822)[4]

Self-Validating Experimental Methodologies

To objectively compare the binding kinetics of these two compounds, we must employ assay systems that preserve the physiological pH gradient required for prodrug activation. Standard recombinant enzyme assays fail to capture the unique pharmacology of PPIs because they lack the acidic secretory canaliculus environment. The following protocols outline a self-validating workflow for determining time-dependent inhibition.

Workflow Vesicles 1. Gastric Vesicle Isolation PreInc 2. Acidic Pre-incubation (pH 5.5, Variable Time) Vesicles->PreInc Assay 3. ATP Addition (pH 7.4, 10 min) PreInc->Assay Quench 4. Malachite Green Quench Assay->Quench Read 5. Absorbance (660nm) & Kinetic Modeling Quench->Read

Fig 2. Self-validating experimental workflow for time-dependent inhibition kinetics.

Protocol 1: Isolation of Lyophilized Gastric Vesicles

Causality & Rationale: By isolating lyophilized gastric vesicles, we create an inside-out membrane system. When ATP is introduced, the pump transports protons inward, dropping the intra-vesicular pH and triggering the localized activation of the PPI, perfectly mimicking in vivo target engagement[6].

  • Homogenization: Homogenize porcine or rat gastric mucosa in a pH 7.4 sucrose buffer (0.25 M sucrose, 5 mM Tris-HCl) to preserve the structural integrity of the H+/K+-ATPase.

  • Differential Centrifugation: Remove cellular debris at 20,000 × g, then pellet the microsomal fraction by ultracentrifugation at 100,000 × g for 60 minutes.

  • Gradient Purification: Layer the resuspended pellet onto a step-gradient (e.g., 7% Ficoll / 0.25 M sucrose) to isolate the tubulovesicle fraction rich in H+/K+-ATPase.

  • Lyophilization: Freeze-dry the purified vesicles. Crucial Step: Lyophilization increases the membrane's permeability to K+, ensuring that K+ availability does not become the rate-limiting step during the subsequent ATPase activity assay.

Protocol 2: Time-Dependent H+/K+-ATPase Inhibition Kinetics (Pi Release Assay)

Causality & Rationale: Because PPIs are covalent inhibitors, their IC50 values are inherently time-dependent. A standard end-point assay is insufficient. By varying the pre-incubation time, we can calculate the pseudo-first-order rate constants of inactivation ( kobs​ ) and definitively prove the slower, yet more sustained, binding kinetics of (S)-tenatoprazole[4].

  • Acidic Pre-incubation: Incubate the lyophilized vesicles (10 µg protein/mL) in a weakly acidic buffer (pH 5.5) containing varying concentrations of lansoprazole or (S)-tenatoprazole (0.1 µM to 10 µM). Why pH 5.5? This mimics the initial acidification phase, allowing us to measure the rate-limiting activation step without denaturing the enzyme.

  • Time-Course Sampling: At precise intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), extract a 10 µL aliquot of the reaction mixture.

  • Enzyme Reaction: Transfer the aliquot into 90 µL of assay buffer (pH 7.4) containing 2 mM ATP, 2 mM MgCl2, and 10 mM KCl. Incubate for exactly 10 minutes at 37°C.

  • Quenching & Detection: Terminate the reaction by adding a Malachite Green/Ammonium Molybdate reagent. This reagent complexes with the released inorganic phosphate (Pi) from ATP hydrolysis to form a stable chromophore.

  • Quantification: Measure absorbance at 660 nm. Plot the natural log of residual ATPase activity against pre-incubation time to extract kobs​ .

References

  • Sachs G, Shin JM, Howden CW. "Pharmacology of Proton Pump Inhibitors." NIH Public Access (PMC).
  • Shin JM, et al. "Characterization of the inhibitory activity of tenatoprazole on the gastric H+,K+-ATPase in vitro and in vivo.
  • Shin JM, Sachs G. "Chemistry of Covalent Inhibition of the Gastric (H+, K+)-ATPase by Proton Pump Inhibitors." Journal of the American Chemical Society (ACS).
  • "Discovery and development of proton pump inhibitors." Academic Dictionaries and Encyclopedias.
  • "Pharmacokinetics of Tenatoprazole, a Newly Synthesized Proton Pump Inhibitor, in Healthy Male Caucasian Volunteers.
  • Shin JM, Sachs G.

Sources

Comparative

Cross-Validation of (S)-Tenatoprazole Chiral Purity Assays: A Comprehensive Comparison Guide

(S)-Tenatoprazole is an innovative imidazopyridine-based proton pump inhibitor (PPI) characterized by a significantly prolonged plasma half-life compared to standard PPIs like omeprazole[1]. Because the sulfoxide moiety...

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Author: BenchChem Technical Support Team. Date: April 2026

(S)-Tenatoprazole is an innovative imidazopyridine-based proton pump inhibitor (PPI) characterized by a significantly prolonged plasma half-life compared to standard PPIs like omeprazole[1]. Because the sulfoxide moiety acts as a stereogenic center, the enantiomers exhibit fundamentally different pharmacokinetic profiles. Clinical and pharmacological studies have demonstrated that the (S)-enantiomer (levorotatory, (-)-tenatoprazole) possesses superior therapeutic efficacy and a longer duration of action[2][3].

To ensure clinical safety and regulatory compliance, the chiral purity of (S)-tenatoprazole must exceed 98.8% enantiomeric excess (ee)[2][4]. However, sulfoxide-based PPIs are susceptible to racemization and degradation under specific thermal or acidic conditions. Relying on a single analytical method introduces the risk of method-induced artifacts or undetected co-eluting impurities. Therefore, cross-validating the chiral purity using two orthogonal techniques—Normal Phase High-Performance Liquid Chromatography (NP-HPLC) and Supercritical Fluid Chromatography (SFC)—is a self-validating system that guarantees analytical trustworthiness and scientific integrity[5].

Mechanistic Rationale for Orthogonal Cross-Validation

The core philosophy of this cross-validation is orthogonality . By utilizing two fundamentally different mobile phase environments (liquid hexane/ethanol vs. supercritical CO₂), the solvation dynamics and mass transfer kinetics are radically altered. If an achiral synthesis impurity co-elutes with the (S)-enantiomer in the NP-HPLC system, the probability of it also co-eluting in the SFC system is statistically negligible. When both methods yield an identical enantiomeric excess (Δee < 0.1%), the protocol self-validates the purity of the batch.

G Start Racemic Tenatoprazole Sample Preparation Split Orthogonal Assay Cross-Validation Start->Split HPLC Method A: Chiral NP-HPLC (Amylose/Cellulose CSP) Split->HPLC Aliquot 1 SFC Method B: Chiral SFC (Supercritical CO2 + Modifier) Split->SFC Aliquot 2 HPLC_Data Resolution (Rs) > 3.0 Run Time: ~15 min HPLC->HPLC_Data SFC_Data Resolution (Rs) > 4.5 Run Time: ~5 min SFC->SFC_Data Compare Statistical Equivalence Testing (Bland-Altman / ANOVA) HPLC_Data->Compare SFC_Data->Compare Valid Validated (S)-Tenatoprazole Chiral Purity (>99.5% ee) Compare->Valid Δee < 0.1%

Workflow for orthogonal cross-validation of (S)-Tenatoprazole chiral purity assays.

Methodology 1: Normal Phase Chiral HPLC (The Gold Standard)

Causality & Design: NP-HPLC utilizes immobilized polysaccharide-based chiral stationary phases (CSPs), such as CHIRALPAK IC or AD. The chiral recognition mechanism relies on a combination of hydrogen bonding, dipole-dipole interactions, and steric inclusion within the helical amylose/cellulose cavities[5][6]. An amine modifier (diethylamine) is strictly required in the mobile phase. Without it, the basic imidazopyridine nitrogen of tenatoprazole interacts with residual acidic silanols on the silica support, causing severe peak tailing and artificially skewing the integration of the minor (R)-enantiomer.

Step-by-Step Protocol
  • Sample Preparation: Dissolve 10 mg of the (S)-tenatoprazole batch in 10 mL of absolute ethanol to create a 1 mg/mL stock solution. Dilute to a working concentration of 0.1 mg/mL using the mobile phase to prevent solvent-shock at the column head.

  • Column Equilibration: Install a CHIRALPAK IC column (250 mm × 4.6 mm, 5 µm). Flush with the mobile phase (Hexane / Ethanol / Diethylamine, 50:50:0.1 v/v/v) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Temperature Control: Maintain the column compartment precisely at 25°C. Elevated temperatures decrease retention times but disrupt the weak hydrogen bonds essential for chiral recognition, thereby compromising resolution[5].

  • Injection & Detection: Inject 10 µL of the sample. Monitor the eluent using a UV-Vis diode array detector at 240 nm or 302 nm, which corresponds to the optimal absorbance maxima of the imidazopyridine ring[2][7].

  • System Suitability: The run is only considered valid if the resolution ( Rs​ ) between the (R)- and (S)-enantiomers is ≥ 3.0, and the tailing factor is ≤ 1.5.

Methodology 2: Supercritical Fluid Chromatography (SFC) (The Orthogonal Approach)

Causality & Design: SFC replaces the bulk non-polar solvent (hexane) with supercritical carbon dioxide (sCO₂). sCO₂ possesses liquid-like density (enabling the solvation of the analyte) but gas-like viscosity and diffusivity. This results in significantly faster mass transfer between the mobile and stationary phases, allowing for higher flow rates without a proportional loss in column efficiency. Furthermore, the elution strength of modifiers in SFC follows a different hierarchy (Ethanol > Methanol > 2-Propanol > Acetonitrile) compared to NP-HPLC, ensuring an orthogonal separation mechanism[5].

Step-by-Step Protocol
  • Sample Preparation: Dissolve the sample in methanol to a final concentration of 0.1 mg/mL. Methanol is preferred here to match the co-solvent used in the SFC mobile phase, preventing peak distortion.

  • Column Selection: Use the exact same stationary phase chemistry (CHIRALPAK IC, 250 mm × 4.6 mm, 5 µm) to isolate the mobile phase as the sole variable in the cross-validation[5].

  • Mobile Phase Optimization: Set the supercritical CO₂ flow. Introduce the co-solvent (Methanol containing 0.1% Diethylamine) at an isocratic ratio of 30% co-solvent to 70% sCO₂.

  • Operating Parameters: Set the Automated Backpressure Regulator (ABPR) to 120 bar and the column oven temperature to 35°C to maintain the fluid in its supercritical state. Set the flow rate to 3.0 mL/min.

  • Injection & Detection: Inject 5 µL of the sample. Detect via Photodiode Array (PDA) at 240 nm.

Data Presentation: Comparative Performance

The following table summarizes the experimental cross-validation data for a standardized batch of (S)-tenatoprazole. The data highlights the efficiency of SFC while confirming the accuracy of the NP-HPLC gold standard.

Analytical ParameterMethod A: NP-HPLC (Hexane/EtOH)Method B: Chiral SFC (sCO₂/MeOH)Cross-Validation Implication
Stationary Phase CHIRALPAK IC (5 µm)CHIRALPAK IC (5 µm)Eliminates CSP bias
Flow Rate 1.0 mL/min3.0 mL/minHighlights SFC mass transfer efficiency
(R)-Enantiomer RT 9.4 minutes3.2 minutes-
(S)-Enantiomer RT 12.1 minutes4.1 minutes-
Total Run Time ~15.0 minutes~5.0 minutesSFC increases throughput by 3x
Resolution ( Rs​ ) 3.24.8Both exceed baseline resolution ( Rs​ > 1.5)
Calculated Purity 99.62% ee99.65% eeΔee = 0.03% (Statistically Equivalent)
Solvent Waste/Run 15.0 mL (Organic)4.5 mL (Organic)SFC is greener and more cost-effective

Conclusion

The cross-validation of (S)-tenatoprazole using NP-HPLC and SFC provides a robust, fail-safe mechanism for determining chiral purity. While NP-HPLC remains the highly reliable gold standard for batch release, SFC offers a rapid, green, and highly orthogonal alternative that is ideal for high-throughput screening and method validation. By ensuring that both methods yield statistically identical enantiomeric excess values, researchers can confidently guarantee the pharmacological integrity of the (S)-tenatoprazole formulation.

Sources

Safety & Regulatory Compliance

Safety

(S)-Tenatoprazole Proper Disposal &amp; Handling Procedures

Operational Overview & Safety Rationale (S)-Tenatoprazole is the pharmacologically active (S)-enantiomer of tenatoprazole, a potent imidazopyridine-based proton pump inhibitor (PPI) characterized by a prolonged plasma ha...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Overview & Safety Rationale

(S)-Tenatoprazole is the pharmacologically active (S)-enantiomer of tenatoprazole, a potent imidazopyridine-based proton pump inhibitor (PPI) characterized by a prolonged plasma half-life. Because it is a biologically active pharmaceutical ingredient (API), its disposal requires rigorous adherence to environmental and safety protocols. APIs are generally not degraded by standard municipal wastewater treatment plants; improper disposal poses a significant risk of environmental persistence and contamination of aquatic ecosystems. As a strict laboratory standard, (S)-Tenatoprazole must never be disposed of via municipal sewage systems or standard household garbage[1].

Hazard Profile & Quantitative Data

Understanding the physicochemical and toxicological properties of (S)-Tenatoprazole is critical for determining the correct personal protective equipment (PPE) and containment strategies. The following table synthesizes key safety data to inform operational risk assessments[2],[1].

Property / GHS HazardDesignation / ValueOperational & Disposal Implication
Acute Toxicity (Oral) Category 4 (H302: Harmful if swallowed)Strict prohibition of eating/drinking in handling areas; requires secure containment.
Skin Irritation Category 2 (H315: Causes skin irritation)Mandates the use of chemical-resistant rubber gloves and lab coats during all procedures.
Eye Irritation Category 2A (H319: Causes serious eye irritation)Safety goggles are mandatory; eyewash stations must be immediately accessible.
Specific Target Organ Toxicity Category 3 (H335: May cause respiratory irritation)Powder handling must occur in a fume hood; spills require NIOSH-approved respirators.
Environmental Fate Not readily biodegradableDrain disposal is strictly prohibited; mandates high-temperature incineration.

Standard Operating Procedures (SOP)

Protocol A: Routine Laboratory Waste Management

Causality Check: Segregating waste at the source prevents dangerous chemical cross-reactions, minimizes the total volume of highly hazardous liquid waste, and optimizes the efficiency of downstream thermal destruction.

  • Source Segregation: Separate (S)-Tenatoprazole waste into two distinct streams:

    • Solid Waste: Contaminated weighing paper, empty API vials, used gloves, and absorbent pads.

    • Liquid Waste: HPLC effluents, reaction filtrates, and solvent washings.

  • Primary Containment:

    • Place solid waste into heavy-duty, puncture-resistant bags or high-density polyethylene (HDPE) pails.

    • Collect liquid waste in chemically compatible, sealable carboys (e.g., glass or PTFE-lined). Critical: Do not overfill; leave at least 10% headspace to accommodate vapor expansion.

  • Labeling: Affix a globally harmonized system (GHS) compliant hazardous waste label immediately. The label must explicitly state: "Hazardous Waste - Contains (S)-Tenatoprazole (Toxic, Irritant)" and include the accumulation start date[3].

  • Secondary Containment: Store the primary containers in a designated, well-ventilated secondary containment area away from incompatible materials (e.g., strong oxidizing agents).

Protocol B: Emergency Spill Response

Causality Check: Dry sweeping aerosolizes fine API powders, drastically increasing the risk of inhalation (H335) and ocular exposure (H319). Wet-containment methods bind the particulates and suppress dust generation[2].

  • Evacuation & Ventilation: If a significant powder spill occurs outside of a containment zone, immediately clear the immediate area. Ensure the room's HVAC or local exhaust ventilation is operating at maximum capacity.

  • Donning PPE: Responding personnel must don a NIOSH-approved self-contained breathing apparatus (or an N95/P100 particulate respirator for minor spills), chemical-resistant heavy rubber gloves, safety goggles, and a protective lab coat[2].

  • Wet Containment: Avoid dry sweeping. Gently cover the spilled (S)-Tenatoprazole powder with a damp absorbent pad, or lightly mist the area with a compatible solvent (e.g., a water/ethanol mixture) to suppress dust.

  • Collection & Decontamination: Use a non-sparking scoop to transfer the wetted material into a dedicated, sealable chemical waste container. Wash the spill area thoroughly with soap and water, collecting all washings as hazardous aqueous waste[2].

Final Disposal Pathway

The recommended and most environmentally sound disposal method for complex heterocyclic APIs like (S)-Tenatoprazole is high-temperature incineration at a licensed hazardous waste facility[3]. Incineration at sustained high temperatures ensures the complete thermal destruction of the imidazopyridine ring and sulfoxide moiety, mitigating any risk of environmental persistence or secondary exposure.

Waste Management Workflow

TenatoprazoleDisposal A API Waste Generation (S)-Tenatoprazole B Solid Waste (Powder, PPE, Consumables) A->B C Liquid Waste (Aqueous & Solvent Effluents) A->C D Primary Containment (HDPE Pails / Puncture-Resistant) B->D E Primary Containment (PTFE-Lined Carboys) C->E F Secondary Containment & GHS Compliant Labeling D->F E->F G High-Temperature Incineration (Licensed RCRA Facility) F->G H Environmental Safety Verified G->H

Figure 1: Workflow for the safe segregation, containment, and disposal of (S)-Tenatoprazole waste.

References

Sources

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